molecular formula C8H8ClNO2 B1357888 Methyl 4-chloro-6-methylnicotinate CAS No. 886372-05-0

Methyl 4-chloro-6-methylnicotinate

Cat. No.: B1357888
CAS No.: 886372-05-0
M. Wt: 185.61 g/mol
InChI Key: VAKBQHRUUZLSLW-UHFFFAOYSA-N
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Description

Methyl 4-chloro-6-methylnicotinate is a useful research compound. Its molecular formula is C8H8ClNO2 and its molecular weight is 185.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-chloro-6-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5-3-7(9)6(4-10-5)8(11)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKBQHRUUZLSLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609404
Record name Methyl 4-chloro-6-methylpyridine-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886372-05-0
Record name 3-Pyridinecarboxylic acid, 4-chloro-6-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886372-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-chloro-6-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Methyl 4-chloro-6-methylnicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for Methyl 4-chloro-6-methylnicotinate, a key intermediate in pharmaceutical manufacturing. This document provides a comprehensive overview of the reaction mechanisms, detailed experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug discovery.

Introduction

This compound is a substituted pyridine derivative of significant interest in the synthesis of various active pharmaceutical ingredients (APIs). Its structure provides a versatile scaffold for the development of novel therapeutic agents. The efficient and scalable synthesis of this intermediate is crucial for the economic viability of drug manufacturing processes. This guide outlines the most common and effective synthesis route, proceeding through an esterification of a nicotinic acid derivative followed by a chlorination step.

Core Synthesis Pathway

The principal synthesis route to obtain this compound is a two-step process commencing with 4-hydroxy-6-methylnicotinic acid.

Step 1: Esterification of 4-hydroxy-6-methylnicotinic acid to form Methyl 4-hydroxy-6-methylnicotinate.

Step 2: Chlorination of Methyl 4-hydroxy-6-methylnicotinate to yield the final product, this compound.

This pathway is favored due to the availability of the starting materials and the generally high yields achieved in both steps.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionStarting MaterialReagentsSolventReaction TimeTemperatureYield
1Esterification4-hydroxy-6-methylnicotinic acidMethanol, SOCl₂Methanol4 hReflux95%
2ChlorinationMethyl 4-hydroxy-6-methylnicotinatePOCl₃Toluene2 h120°CHigh

Experimental Protocols

Step 1: Synthesis of Methyl 4-hydroxy-6-methylnicotinate

Materials:

  • 4-hydroxy-6-methylnicotinic acid

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of 4-hydroxy-6-methylnicotinic acid (1 equivalent) in methanol, thionyl chloride (1.2 equivalents) is added dropwise at 0°C.

  • The reaction mixture is then heated to reflux and maintained for 4 hours.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted three times with dichloromethane.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to afford Methyl 4-hydroxy-6-methylnicotinate.

Step 2: Synthesis of this compound

Materials:

  • Methyl 4-hydroxy-6-methylnicotinate

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Ice water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • A mixture of Methyl 4-hydroxy-6-methylnicotinate (1 equivalent) and phosphorus oxychloride (3 equivalents) in toluene is heated to 120°C in a sealed vessel for 2 hours.

  • After cooling to room temperature, the reaction mixture is slowly poured into ice water with vigorous stirring.

  • The mixture is then neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield this compound.

Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway cluster_step1 Step 1: Esterification cluster_step2 Step 2: Chlorination 4-hydroxy-6-methylnicotinic_acid 4-hydroxy-6-methylnicotinic acid Methyl_4-hydroxy-6-methylnicotinate Methyl 4-hydroxy-6-methylnicotinate 4-hydroxy-6-methylnicotinic_acid->Methyl_4-hydroxy-6-methylnicotinate MeOH, SOCl2 Reflux, 4h, 95% Methyl_4-chloro-6-methylnicotinate This compound Methyl_4-hydroxy-6-methylnicotinate->Methyl_4-chloro-6-methylnicotinate POCl3, Toluene 120°C, 2h Chlorination_Workflow start Start reactants Mix Methyl 4-hydroxy-6-methylnicotinate, POCl3, and Toluene start->reactants heating Heat at 120°C for 2 hours in a sealed vessel reactants->heating cooling Cool to Room Temperature heating->cooling quench Pour into Ice Water cooling->quench neutralize Neutralize with sat. NaHCO3 quench->neutralize extract Extract with Ethyl Acetate neutralize->extract wash Wash with Brine extract->wash dry Dry with MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate product This compound concentrate->product

"Methyl 4-chloro-6-methylnicotinate" chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Methyl 4-chloro-6-methylnicotinate. Due to the limited publicly available data on this specific compound, information on closely related analogs is included to provide a broader context for its potential applications and characteristics.

Chemical Properties and Structure

This compound is a halogenated pyridine derivative. Its fundamental chemical and physical properties are summarized below.

PropertyValueReference(s)
Molecular Formula C₈H₈ClNO₂[1][2][3]
Molecular Weight 185.61 g/mol [1][2]
CAS Number 886372-05-0[1][2][4]
Appearance White solid[4]
Purity ≥ 95%[1]
Storage Conditions Store long-term in a cool, dry place.[1] For extended stability, store under an inert atmosphere at 2-8°C.[2]

Structural Information:

IdentifierValueReference(s)
IUPAC Name This compound
SMILES O=C(OC)C1=CN=C(C)C=C1Cl[2]

Synthesis of this compound

A common synthetic route to this compound involves the chlorination and subsequent esterification of a hydroxylated precursor.

Experimental Protocol: Synthesis from 4-Hydroxy-6-methylnicotinic Acid

This protocol details the synthesis of this compound from 4-hydroxy-6-methylnicotinic acid with a reported yield of 91%.[4]

Materials:

  • 4-hydroxy-6-methylnicotinic acid

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous methanol

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • Chlorination: A solution of 3.26 g (19 mmol) of 4-hydroxy-6-methylnicotinic acid in phosphorus oxychloride is heated at reflux for 2 hours.[4]

  • Work-up (Chlorination): After cooling, the excess phosphorus oxychloride is removed by distillation. The residue is cooled in an ice bath.[4]

  • Esterification: 30 mL of anhydrous methanol is added to the residue, and the mixture is stirred overnight at room temperature.[4]

  • Work-up (Esterification): The solvent is distilled off, and the residue is diluted with water. The aqueous layer is extracted with ethyl acetate.[4]

  • Purification: The combined ethyl acetate layers are washed three times with brine and dried over anhydrous magnesium sulfate. The filtrate is concentrated, and the crude product is purified by flash column chromatography on silica gel (eluent: 0-20% ethyl acetate in petroleum ether) to yield 3.23 g (91%) of a white solid.[4]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, some suppliers indicate the availability of NMR, HPLC, and LC-MS data.[2] For reference, predicted ¹H NMR data for the structurally similar compound, Methyl 4-bromo-6-methylnicotinate, is presented below.

TechniquePredicted Data Highlights for Methyl 4-bromo-6-methylnicotinateReference(s)
¹H NMR~8.9 ppm (s, 1H), ~7.8 ppm (s, 1H), ~3.9 ppm (s, 3H), ~2.6 ppm (s, 3H)[5]

Biological Activity and Potential Applications

There is currently a lack of direct research into the biological activity and signaling pathways of this compound. However, its use as a chemical intermediate in the synthesis of pharmacologically active compounds has been documented.

One patent describes the use of this compound in the preparation of 4-phenoxy-nicotinamide compounds, which have potential therapeutic applications.[6] This suggests its primary role in drug discovery is as a building block for more complex molecules.

The broader class of nicotinic acid derivatives, such as the parent compound Methyl 6-methylnicotinate, has garnered significant interest in medicinal chemistry. These compounds are utilized in the synthesis of:

  • Central Nervous System (CNS) disorder treatments: As inhibitors of D-amino acid oxidase (DAAO).[7]

  • Non-steroidal anti-inflammatory drugs (NSAIDs): Such as Etoricoxib.

  • Agrochemicals: Including biologically active nicotine analogs.[8]

While these applications are not directly attributed to this compound, they highlight the potential areas of investigation for this and related compounds.

Mandatory Visualizations

Logical Relationship of Key Information

The following diagram illustrates the logical flow from the compound's identity to its synthesis and potential utility.

This compound This compound Chemical Identity Chemical Identity This compound->Chemical Identity Potential Applications Potential Applications This compound->Potential Applications Investigative Intermediate Synthesis Synthesis Chemical Identity->Synthesis Starting Point Characterization Characterization Synthesis->Characterization Product Analysis Characterization->Potential Applications Informs Use

Caption: Logical workflow for this compound.

Synthetic Workflow

The diagram below outlines the key stages in the synthesis of this compound from its precursor.

cluster_synthesis Synthesis of this compound Start Start Precursor 4-Hydroxy-6-methylnicotinic Acid Start->Precursor Chlorination Chlorination with POCl3 Precursor->Chlorination Esterification Esterification with Methanol Chlorination->Esterification Purification Column Chromatography Esterification->Purification Product Final Product Purification->Product

Caption: Experimental workflow for the synthesis of the target compound.

References

An In-depth Technical Guide to Methyl 4-chloro-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-chloro-6-methylnicotinate, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of in-depth technical data for this specific isomer, this guide also includes information on the closely related and more extensively documented isomer, Methyl 6-chloro-4-methylnicotinate, for comparative purposes. All data is clearly attributed to the respective compound.

Core Identifiers and Physicochemical Properties

This compound is a pyridine derivative with a chlorine atom at the 4-position and a methyl group at the 6-position of the pyridine ring, with a methyl ester at the 3-position.

Table 1: Identifiers for this compound

IdentifierValue
CAS Number 886372-05-0[1][2][3][4]
Molecular Formula C₈H₈ClNO₂[1][3]
Molecular Weight 185.61 g/mol [1]
Purity ≥97% (as commercially available)[3]

Table 2: Physicochemical Data for this compound

PropertyValue
Storage Conditions Inert atmosphere, 2-8°C[2]
Comparative Data for Isomer: Methyl 6-chloro-4-methylnicotinate

For the purpose of providing a broader context, the following tables detail the identifiers and physicochemical properties of the isomer, Methyl 6-chloro-4-methylnicotinate.

Table 3: Identifiers for Methyl 6-chloro-4-methylnicotinate

IdentifierValue
CAS Number 1224464-97-4[5]
Molecular Formula C₈H₈ClNO₂[5]
Molecular Weight 185.61 g/mol [5]
Synonyms Methyl 6-chloro-4-methylpyridine-3-carboxylate[5]
SMILES O=C(C1=C(C)C=C(Cl)N=C1)OC[5]

Table 4: Computational Physicochemical Data for Methyl 6-chloro-4-methylnicotinate

PropertyValue
Topological Polar Surface Area (TPSA) 39.19 Ų[5]
LogP 1.83002[5]
Hydrogen Bond Acceptors 3[5]
Hydrogen Bond Donors 0[5]
Rotatable Bonds 1[5]

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the conversion of a hydroxyl group to a chloro group followed by esterification. The following protocol is based on a procedure described in patent literature[6].

Materials:

  • 4-chloro-6-methyl-nicotinic acid methyl ester (CAS RN 886372-05-0)[6]

  • 2,5-Dichlorophenol

  • Solvent (e.g., appropriate for nucleophilic aromatic substitution)

  • Base (e.g., potassium carbonate)

Procedure:

While the full detailed experimental parameters for the synthesis of the starting material are not provided in the excerpt, the patent describes its use as a commercially available starting material for further reactions. A general plausible synthesis route starting from 4-hydroxy-6-methylnicotinic acid would involve:

  • Chlorination: React 4-hydroxy-6-methylnicotinic acid with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to replace the hydroxyl group with a chlorine atom. This reaction is typically performed at elevated temperatures.

  • Esterification: The resulting 4-chloro-6-methylnicotinic acid is then esterified with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or by conversion to the acid chloride followed by reaction with methanol.

The patent then utilizes this compound in a subsequent step[6]:

  • A solution of 0.53 g (2.855 mmol) of 4-chloro-6-methyl-nicotinic acid methyl ester and 2,5-dichlorophenol are reacted to synthesize 4-(2,5-Dichloro-phenoxy)-6-methyl-nicotinic acid methyl ester[6].

Visualizations

Synthetic Pathway and Experimental Workflow

The following diagrams illustrate the synthetic pathway for this compound and a general experimental workflow for its synthesis and purification.

Synthesis_of_Methyl_4_chloro_6_methylnicotinate start 4-Hydroxy-6-methylnicotinic acid chlorination Chlorination (e.g., POCl3) start->chlorination intermediate 4-Chloro-6-methylnicotinic acid chlorination->intermediate esterification Esterification (Methanol, Acid catalyst) intermediate->esterification product This compound esterification->product

A plausible synthetic route for this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Reaction Setup Reaction Setup Reagent Addition Reagent Addition Reaction Setup->Reagent Addition Reaction Monitoring (TLC/LC-MS) Reaction Monitoring (TLC/LC-MS) Reagent Addition->Reaction Monitoring (TLC/LC-MS) Work-up Work-up Reaction Monitoring (TLC/LC-MS)->Work-up Extraction Extraction Work-up->Extraction Phase Separation Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Column Chromatography Column Chromatography Solvent Removal->Column Chromatography Characterization Characterization (NMR, MS, etc.) Column Chromatography->Characterization

A general experimental workflow for synthesis and purification.
Potential Application in Drug Discovery

Substituted nicotinic acid derivatives are common scaffolds in drug discovery. The following diagram illustrates a logical workflow where this compound could be utilized as a building block.

Drug_Discovery_Workflow Start Scaffold Selection BuildingBlock This compound Start->BuildingBlock Library Library Synthesis (e.g., Suzuki, Buchwald-Hartwig coupling) BuildingBlock->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Active Compounds Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Preclinical Candidate Lead->Candidate

References

Methyl 4-chloro-6-methylnicotinate: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chloro-6-methylnicotinate is a substituted pyridine derivative that has emerged as a valuable and versatile building block in organic synthesis. Its unique arrangement of functional groups—a reactive chloro group at the 4-position, a nucleophilic nitrogen atom within the pyridine ring, a methyl group at the 6-position, and a methyl ester at the 3-position—provides a scaffold ripe for diverse chemical transformations. This guide offers a comprehensive overview of the synthesis, physical and chemical properties, reactivity, and applications of this compound, with a focus on its utility in the development of complex molecular architectures, particularly in the realm of medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, reaction setup, and purification.

PropertyValueReference
Molecular Formula C₈H₈ClNO₂[1]
Molecular Weight 185.61 g/mol [1]
CAS Number 1224464-97-4[1]
Appearance Colorless oil[2][3]
Purity ≥98%[1]
Storage Store at room temperature[1]

Synthesis of this compound

The most direct and efficient synthesis of this compound involves the chlorination of a 4-hydroxypyridine precursor.

Synthetic Workflow

Synthesis of this compound cluster_start Starting Material cluster_reaction1 Chlorination & Esterification cluster_product Product 4-hydroxy-6-methylnicotinic_acid 4-hydroxy-6-methylnicotinic acid Reaction_Step 1. Phosphorus oxychloride (POCl₃), Reflux 2. Methanol (MeOH) 4-hydroxy-6-methylnicotinic_acid->Reaction_Step Methyl_4_chloro_6_methylnicotinate This compound Reaction_Step->Methyl_4_chloro_6_methylnicotinate

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis from 4-hydroxy-6-methylnicotinic acid

This two-step, one-pot procedure detail the conversion of 4-hydroxy-6-methylnicotinic acid to this compound.

Materials:

  • 4-hydroxy-6-methylnicotinic acid

  • Phosphorus oxychloride (POCl₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Petroleum ether (PE)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • A mixture of 4-hydroxy-6-methylnicotinic acid (18 g, 0.1 mol) in phosphorus oxychloride is heated at reflux for 2 hours.

  • After cooling, the excess phosphorus oxychloride is removed by distillation.

  • The residue is cooled in an ice bath, and anhydrous methanol (30 mL) is added. The mixture is then stirred at room temperature for 20 minutes.

  • The solvent is removed under reduced pressure.

  • The residue is purified by silica gel column chromatography, eluting with a gradient of petroleum ether/ethyl acetate (5:1), to yield this compound as a colorless oil (15.9 g, 86% yield).[3][4]

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the electronic environment of the protons in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.84s1HH-2 (Pyridine ring)
7.57s1HH-5 (Pyridine ring)
3.87s3H-OCH₃ (Ester methyl)
2.52s3H-CH₃ (Pyridine methyl)
(Solvent: DMSO-d₆, 400 MHz)[2]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental ¹³C NMR data is not available, the expected chemical shifts can be predicted based on the structure and comparison with similar compounds.

Chemical Shift (δ) ppm (Predicted)Assignment
~165C=O (Ester)
~160C-6
~152C-2
~145C-4
~125C-5
~120C-3
~53-OCH₃
~24-CH₃
Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in the molecule. The following are expected characteristic absorption bands:

Wavenumber (cm⁻¹) (Predicted)Functional Group
~3100-3000C-H stretch (aromatic)
~2950C-H stretch (aliphatic)
~1730C=O stretch (ester)
~1600, 1550C=C and C=N stretching (pyridine ring)
~1250C-O stretch (ester)
~800C-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The presence of a chlorine atom is indicated by a characteristic M+2 isotopic pattern with a ratio of approximately 3:1.

m/zAssignment
185/187[M]⁺ (Molecular ion)
186/188[M+H]⁺ (Protonated molecular ion)
(The presence of both peaks reflects the isotopic abundance of ³⁵Cl and ³⁷Cl)[2][3][4]

Reactivity and Applications as a Building Block

The chloro-substituent at the 4-position and the ester group make this compound a versatile substrate for various cross-coupling and nucleophilic substitution reactions, enabling the introduction of a wide range of functionalities.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro atom at the 4-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the chloro-pyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is widely used to introduce aryl or heteroaryl substituents.

Suzuki_Coupling Start This compound Reagents R-B(OH)₂ Pd Catalyst, Base Start->Reagents Product Methyl 4-(R)-6-methylnicotinate Reagents->Product

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki Coupling with (5-cyano-2-methoxyphenyl)boronic acid

This protocol describes the synthesis of methyl 4-(5-cyano-2-methoxyphenyl)-6-methylnicotinate, an intermediate in the development of DNA Polymerase Theta inhibitors.[5]

Materials:

  • This compound

  • (5-cyano-2-methoxyphenyl)boronic acid

  • Pd(dppf)Cl₂ (Palladium(II) dichloride with 1,1'-bis(diphenylphosphino)ferrocene)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

Procedure:

  • A solution of this compound (5.2 g, 28 mmol), (5-cyano-2-methoxyphenyl)boronic acid (5.0 g, 28 mmol), Pd(dppf)Cl₂ (2.0 g, 2.8 mmol), and Na₂CO₃ (9.0 g, 85 mmol) in 1,4-dioxane (200 mL) and water (40 mL) is heated at reflux overnight.[5]

  • The mixture is diluted with water (200 mL) and extracted with EtOAc.[5]

  • The combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by chromatography to yield the desired coupled product.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of a wide variety of primary and secondary amines at the 4-position. This reaction is crucial for the synthesis of many biologically active compounds.

Buchwald_Hartwig_Amination Start This compound Reagents R¹R²NH Pd Catalyst, Ligand, Base Start->Reagents Product Methyl 4-(R¹R²N)-6-methylnicotinate Reagents->Product

Caption: General scheme of the Buchwald-Hartwig amination.

General Experimental Protocol for Buchwald-Hartwig Amination:

While a specific protocol for the title compound is not detailed, a general procedure for similar chloropyridines is as follows:

  • In an inert atmosphere, a reaction vessel is charged with this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu).

  • A dry, degassed solvent (e.g., toluene or dioxane) is added.

  • The mixture is heated until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated, and the product is purified by chromatography.

Applications in Drug Discovery: Inhibition of DNA Polymerase Theta

A significant application of this compound is its use as a key intermediate in the synthesis of inhibitors of DNA Polymerase Theta (Polθ). Polθ is an enzyme involved in DNA repair, and its inhibition is a promising strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways.

Signaling Pathway Context

DNA_Repair_Inhibition cluster_synthesis Synthesis of Polθ Inhibitor cluster_cellular Cellular Mechanism A This compound B Suzuki Coupling & Further Steps A->B C Polθ Inhibitor B->C E DNA Polymerase Theta (Polθ) Mediated Repair C->E Inhibition D DNA Damage (e.g., in cancer cells) D->E F Cell Survival & Proliferation E->F G Apoptosis / Cell Death E->G Pathway Blocked

Caption: Role of Polθ inhibitors synthesized from this compound.

Conclusion

This compound has proven to be a highly valuable and adaptable building block in organic synthesis. Its utility is particularly evident in the field of medicinal chemistry, where its reactivity in cross-coupling reactions allows for the efficient construction of complex molecular scaffolds. The successful incorporation of this intermediate into the synthesis of DNA Polymerase Theta inhibitors highlights its potential for the development of novel therapeutics. This technical guide provides a foundational understanding of the properties, synthesis, and reactivity of this compound, aiming to facilitate its broader application in research and drug discovery.

References

Spectroscopic Profile of Methyl 4-chloro-6-methylnicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-chloro-6-methylnicotinate, a substituted pyridine derivative of interest in pharmaceutical and chemical synthesis. Due to the limited availability of public experimental spectra for this specific compound, this document presents a detailed analysis based on predicted spectroscopic data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). To offer a valuable comparative reference, experimental data for the closely related compound, Methyl 6-methylnicotinate, is also included. Furthermore, this guide outlines detailed, standardized experimental protocols for acquiring these spectra, ensuring reproducibility for researchers.

Introduction

This compound is a functionalized pyridine compound with potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Accurate structural elucidation and characterization are critical for its use in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for confirming the chemical structure and purity of such compounds. This guide aims to provide a foundational spectroscopic profile to aid researchers in the identification and utilization of this compound.

Predicted Spectroscopic Data for this compound

The following sections present the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum gives insight into the electronic environment of the hydrogen atoms. The predicted chemical shifts for this compound are summarized in the table below.

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.6Singlet1HH-2 (Pyridine ring)
~7.3Singlet1HH-5 (Pyridine ring)
~3.9Singlet3H-OCH₃ (Ester methyl)
~2.6Singlet3H-CH₃ (Pyridine methyl)

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted Chemical Shift (δ) ppmCarbon Assignment
~165C=O (Ester carbonyl)
~160C-6 (Pyridine ring)
~152C-2 (Pyridine ring)
~148C-4 (Pyridine ring)
~125C-3 (Pyridine ring)
~120C-5 (Pyridine ring)
~53-OCH₃ (Ester methyl)
~24-CH₃ (Pyridine methyl)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are listed below.

Wavenumber (cm⁻¹)BondFunctional Group
~3100-3000C-HAromatic
~2950-2850C-HAlkyl
~1730-1715C=OEster
~1600-1550C=C, C=NAromatic Ring
~1300-1100C-OEster
~850-550C-ClAlkyl Halide
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule. The predicted molecular ion peak for this compound is presented below.

m/z ValueInterpretation
185.02[M]⁺ (Molecular Ion for ³⁵Cl)
187.02[M+2]⁺ (Isotope Peak for ³⁷Cl)

Comparative Experimental Data for Methyl 6-methylnicotinate

For comparative purposes, the following tables summarize the available experimental spectroscopic data for the structurally similar compound, Methyl 6-methylnicotinate.

¹H NMR Data for Methyl 6-methylnicotinate
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
9.06Singlet (s)-1HH-2 (Pyridine ring)
8.13Doublet of doublets (dd)8.0, 2.01HH-4 (Pyridine ring)
7.20Doublet (d)8.01HH-5 (Pyridine ring)
3.89Singlet (s)-3H-OCH₃ (Ester methyl)
2.58Singlet (s)-3H-CH₃ (Pyridine methyl)

Source: Data compiled from publicly available spectral databases.

¹³C NMR Data for Methyl 6-methylnicotinate
Chemical Shift (δ) ppmCarbon Assignment
165 - 167C=O (Ester carbonyl)
158 - 162C-6 (Pyridine ring)
150 - 154C-2 (Pyridine ring)
136 - 140C-4 (Pyridine ring)
123 - 127C-3 (Pyridine ring)
121 - 125C-5 (Pyridine ring)
51 - 53-OCH₃ (Ester methyl)
23 - 26-CH₃ (Pyridine methyl)

Source: Data compiled from publicly available spectral databases.

IR Data for Methyl 6-methylnicotinate
Wavenumber (cm⁻¹)BondFunctional Group
3100-3000C-HAromatic
2950-2850C-HAlkyl
1725C=OEster
1590C=C, C=NAromatic Ring
1280, 1110C-OEster

Source: Data compiled from publicly available spectral databases.

MS Data for Methyl 6-methylnicotinate
m/z ValueInterpretation
151[M]⁺ (Molecular Ion)
120[M-OCH₃]⁺
92[M-COOCH₃]⁺

Source: Data compiled from publicly available spectral databases.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 10-20 mg of the sample for ¹H NMR (or 50-100 mg for ¹³C NMR) and transfer it to a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Ensure the sample is fully dissolved, using gentle vortexing if necessary.

    • Filter the solution through a pipette containing a small plug of cotton or glass wool directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay).

    • Acquire the Free Induction Decay (FID).

    • Process the data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

    • Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard such as Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Follow the same sample preparation and initial spectrometer setup as for ¹H NMR.

    • Use a standard pulse sequence for a proton-decoupled ¹³C NMR experiment.

    • Set the number of scans to achieve an adequate signal-to-noise ratio.

    • Process the acquired data similarly to the ¹H spectrum.

    • Reference the spectrum using the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal of the FTIR spectrometer is clean.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

    • Record the spectrum over the standard mid-IR range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation (for Liquid Chromatography-Mass Spectrometry - LC-MS):

    • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to a final concentration of approximately 1-10 µg/mL in the mobile phase.

    • Filter the final solution through a 0.22 µm syringe filter into an appropriate autosampler vial.

  • Data Acquisition (Electrospray Ionization - ESI):

    • The analysis is typically performed using a mass spectrometer equipped with an ESI source.

    • Set the ESI source to positive ion mode to detect the protonated molecule [M+H]⁺ or the molecular ion [M]⁺.

    • Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation synthesis Synthesis & Purification of This compound nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms process_nmr Process NMR Data (FT, Phasing, Baseline Correction) nmr->process_nmr process_ir Process IR Data (Background Subtraction) ir->process_ir process_ms Process MS Data (Peak Identification) ms->process_ms interpretation Structural Elucidation & Data Compilation process_nmr->interpretation process_ir->interpretation process_ms->interpretation

Caption: General workflow for the synthesis and spectroscopic analysis of an organic compound.

Conclusion

The Strategic Utility of Substituted Nicotinates in Drug Discovery: A Technical Guide Focused on Methyl 4-chloro-6-methylnicotinate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridine scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Among these, nicotinic acid esters and their derivatives serve as versatile starting materials for the synthesis of a wide array of biologically active molecules. This technical guide focuses on the potential of "Methyl 4-chloro-6-methylnicotinate" as a key building block in drug discovery. Due to the limited public data on this specific compound, this paper will draw parallels and provide detailed methodologies based on its close and well-studied analog, Methyl 6-methylnicotinate. This guide will explore its synthetic utility, present relevant quantitative data from analogous transformations, and detail experimental protocols to showcase its potential in generating novel chemical entities for therapeutic intervention.

The strategic placement of chloro and methyl groups on the pyridine ring of this compound offers medicinal chemists a unique handle for synthetic diversification. The chloro substituent can act as a leaving group for nucleophilic aromatic substitution reactions, allowing for the introduction of various functionalities. The methyl group can be a site for oxidation or other transformations, while the methyl ester provides a readily modifiable position for amide bond formation or reduction. These features make it a promising scaffold for creating libraries of compounds for screening against various biological targets.

Synthetic Applications and Bioactive Derivatives

While specific examples for this compound are not extensively documented in publicly available research, its analog, Methyl 6-methylnicotinate, has been successfully utilized as a starting material for the synthesis of bioactive compounds. A notable example is the synthesis of 6-methylnicotine, an analog of nicotine.[1] Nicotine analogs are valuable tools for studying the function of nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and certain psychiatric conditions.[2] The synthesis of such analogs from readily available starting materials like substituted methylnicotinates is a key strategy in the development of new therapeutics targeting these receptors.[1]

Furthermore, Methyl 6-methylnicotinate is recognized as a key intermediate in the synthesis of various pharmaceuticals, including those targeting central nervous system (CNS) disorders by inhibiting D-amino acid oxidase and D-aspartate oxidase.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of racemic 6-methylnicotine starting from Methyl 6-methylnicotinate. This data is presented to illustrate the typical yields and reaction parameters that could be expected in synthetic campaigns utilizing similar substituted nicotinates.

Table 1: Reagents for the Synthesis of Intermediate I (Condensation Reaction) [1]

ReagentMolecular Weight ( g/mol )AmountMoles (mmol)
Methyl 6-methylnicotinate151.161.0 g6.6
γ-Butyrolactone86.09800 mg9.3
Sodium Hydride (NaH)24.00240 mg9.9
N,N-Dimethylformamide (DMF)73.09150 mL-

Table 2: Reaction Conditions for the Synthesis of Intermediate I [1]

ParameterValue
Reaction Temperature0°C to Room Temperature
Reaction Time5 hours
MonitoringThin Layer Chromatography (TLC)

Table 3: Reagents and Conditions for Subsequent Transformation to Racemic 6-Methylnicotine [1]

StepKey ReagentsSolventTemperatureReaction Time
Acidic Hydrolysis & Decarboxylation5w% HCl, conc. HCl, 1,4-dioxane-95°C5 hours
ReductionSodium borohydrideMethanol-10°C2 hours
N-methylationParaformaldehydeMethanol50°C7 hours

Experimental Protocols

The following are detailed experimental protocols for the multi-step synthesis of racemic 6-methylnicotine from Methyl 6-methylnicotinate. These protocols are representative of the synthetic transformations that could be applied to this compound for the generation of diverse molecular libraries.

Protocol 1: Synthesis of Intermediate I (Condensation Reaction)[1]
  • Dissolve 800 mg (9.3 mmol) of γ-butyrolactone in 150 mL of N,N-Dimethylformamide (DMF) in a suitable reaction vessel.

  • Cool the solution to 0°C in an ice bath and stir for 10 minutes.

  • Add 240 mg (9.9 mmol) of sodium hydride (NaH) in portions.

  • After stirring for 30 minutes, add 1 g (6.6 mmol) of Methyl 6-methylnicotinate.

  • Remove the ice bath and allow the reaction to proceed at room temperature for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Protocol 2: Synthesis of Intermediate II (Acidic Hydrolysis and Decarboxylation)[1]
  • To the solution containing Intermediate I, add a small amount of 5w% dilute hydrochloric acid until no more gas evolution is observed.

  • Add 20 mL of concentrated hydrochloric acid and 20 mL of 1,4-dioxane.

  • Heat the mixture to 95°C and maintain for 5 hours, monitoring for the complete consumption of Intermediate I by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Under an ice bath, adjust the pH to 9 using a 50% NaOH solution.

  • Extract the product with a suitable organic solvent.

  • Combine the organic phases, concentrate, and dry to obtain Intermediate II.

Protocol 3: Synthesis of 2-methyl-5-(pyrrolidin-2-yl)pyridine[1]
  • Dissolve Intermediate II in 20 mL of methanol.

  • Add 250 mg of sodium borohydride.

  • Maintain the reaction at -10°C for 2 hours to yield 2-methyl-5-(pyrrolidin-2-yl)pyridine.

Protocol 4: Synthesis of Racemic 6-Methylnicotine[1]
  • Dissolve 295 mg of 2-methyl-5-(pyrrolidin-2-yl)pyridine in 600 mL of methanol.

  • Add 127 g of paraformaldehyde.

  • Heat the mixture to 50°C and monitor the reaction by LC-MS.

  • After 7 hours, distill off the methanol and excess paraformaldehyde under reduced pressure at 50°C.

  • Add 500 mL of 40% aqueous sodium hydroxide to adjust the pH to ~11.

  • Extract the product three times with 1.5 L of ethyl acetate.

  • Recover the ethyl acetate by distillation under reduced pressure at 40°C to obtain crude racemic 6-methylnicotine.

Visualizing Synthetic Pathways and Biological Rationale

To better illustrate the processes involved in leveraging substituted nicotinates for drug discovery, the following diagrams have been generated.

G cluster_0 Synthetic Workflow for Racemic 6-Methylnicotine A Methyl 6-methylnicotinate C Condensation Reaction (NaH, DMF) A->C B γ-Butyrolactone B->C D Intermediate I C->D E Acidic Hydrolysis & Decarboxylation (HCl, 1,4-dioxane) D->E F Intermediate II E->F G Reduction (NaBH4, MeOH) F->G H 2-methyl-5-(pyrrolidin-2-yl)pyridine G->H I N-methylation (Paraformaldehyde, MeOH) H->I J Racemic 6-Methylnicotine I->J

Synthetic workflow for Racemic 6-Methylnicotine.

G cluster_1 Drug Discovery Logic from Substituted Nicotinates SM This compound (Starting Material) Mod1 Nucleophilic Aromatic Substitution (at C4-Cl) SM->Mod1 Mod2 Ester Modification (Amidation, Reduction) SM->Mod2 Mod3 Methyl Group Functionalization SM->Mod3 Lib Diverse Compound Library Mod1->Lib Mod2->Lib Mod3->Lib Screen High-Throughput Screening Lib->Screen Hits Hit Compounds Screen->Hits LO Lead Optimization (SAR Studies) Hits->LO Candidate Drug Candidate LO->Candidate

A logical workflow for drug discovery.

Conclusion

This compound represents a promising, albeit underexplored, starting material for drug discovery endeavors. By leveraging the reactivity of its chloro, methyl, and ester functionalities, a multitude of diverse chemical entities can be generated. The detailed synthetic protocols and quantitative data provided for its close analog, Methyl 6-methylnicotinate, serve as a valuable blueprint for initiating such synthetic campaigns. The logical workflow presented herein illustrates a clear path from this versatile building block to the identification of potential drug candidates. As the demand for novel therapeutics continues to grow, the strategic utilization of such well-designed chemical scaffolds will be instrumental in accelerating the drug discovery process. Further investigation into the specific applications of this compound is warranted and is expected to unveil its significant potential in medicinal chemistry.

References

A Technical Guide to Methyl 4-chloro-6-methylnicotinate: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-chloro-6-methylnicotinate, a substituted pyridine derivative, is a key building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of various biologically active compounds. This technical guide provides a comprehensive overview of its commercial availability from various suppliers, detailed experimental protocols for its synthesis, and its application in the development of novel therapeutics, including Hepatitis B Virus (HBV) inhibitors and G protein-coupled bile acid receptor 1 (GPBAR1) agonists. Spectroscopic data and relevant signaling pathways are also discussed to provide a complete profile of this versatile chemical entity.

Commercial Availability and Suppliers

This compound (CAS No. 886372-05-0) is commercially available from a range of suppliers catering to research and development needs. Purity levels are typically around 95% or higher. While pricing is subject to change and depends on the quantity ordered, the following table provides a summary of known suppliers. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

SupplierProduct NameCAS NumberPurityQuantity/Price
AKSciThis compound886372-05-095%Inquire for pricing
BLD PharmThis compound886372-05-0InquireInquire for pricing
Sinfoo BiotechThis compound886372-05-0InquireInquire for pricing
JHECHEM CO LTDMethyl 4-chloro-6-methylpyridine-3-carboxylate886372-05-0InquireInquire for pricing
2A BiotechThis compound886372-05-0InquireInquire for pricing

Synthesis of this compound

A reliable method for the synthesis of this compound has been reported in the patent literature, providing a clear route for its laboratory-scale preparation.[1][2][3][4]

Experimental Protocol

Reaction: Synthesis of this compound from 4-hydroxy-6-methylnicotinic acid.

Materials:

  • 4-hydroxy-6-methylnicotinic acid

  • Phosphorus oxychloride (POCl₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Petroleum Ether (PE)

  • Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Water

  • Silica gel for column chromatography

Procedure:

  • A mixture of 4-hydroxy-6-methylnicotinic acid (18 g, 0.1 mol) in phosphorus oxychloride is heated at reflux for 2 hours.

  • After cooling, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

  • The residue is cooled in an ice bath, and anhydrous methanol (30 mL) is added dropwise.

  • The reaction mixture is stirred at room temperature for 20 minutes.

  • The solvent is removed under reduced pressure.

  • The residue is purified by silica gel column chromatography, eluting with a mixture of petroleum ether and ethyl acetate (5:1) to yield this compound as a colorless oil (15.9 g, 86% yield).[1][2][3][4]

Synthesis Workflow

G cluster_start Starting Material cluster_reaction Reaction cluster_purification Purification cluster_product Final Product 4-hydroxy-6-methylnicotinic_acid 4-hydroxy-6-methylnicotinic acid Reaction_Step Reflux with POCl3, then add Methanol 4-hydroxy-6-methylnicotinic_acid->Reaction_Step Purification_Step Silica Gel Chromatography (PE/EtOAc = 5:1) Reaction_Step->Purification_Step Final_Product This compound Purification_Step->Final_Product

Synthesis of this compound Workflow

Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of novel therapeutic agents. Its chemical structure allows for further modifications, making it a valuable scaffold for developing compounds with desired biological activities.

Intermediate in the Synthesis of Hepatitis B Virus (HBV) Inhibitors

Patents have disclosed the use of this compound in the preparation of novel indole-2-carboxamides and indolizine-2-carboxamides that are active against the Hepatitis B Virus.[5][6][7][8] The synthesis involves the reduction of the ester and subsequent reaction steps to build the final complex heterocyclic structure.

Experimental Protocol Snippet (Reduction Step): [5][6][7][8] To a cooled (-25 °C) suspension of lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF), a solution of this compound in THF is added dropwise. The mixture is stirred at 0 °C for 1.5 hours, followed by a specific workup procedure to yield the corresponding alcohol, a key intermediate for further elaboration.

Precursor for GPBAR1 Agonists

This compound has been utilized in the synthesis of 4-phenoxy-nicotinamide derivatives, which act as agonists for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[9] GPBAR1 is a promising therapeutic target for metabolic diseases such as type II diabetes.

GPBAR1 Signaling Pathway

Activation of GPBAR1 by an agonist initiates a cascade of intracellular events. This receptor is coupled to a Gs protein, and its activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[1][2][5][6][10] This increase in cAMP can trigger various downstream effects, including the activation of Protein Kinase A (PKA) and Exchange protein activated by cAMP (EPAC), leading to diverse physiological responses such as the regulation of glucose homeostasis and inhibition of inflammation.[2][10]

G cluster_receptor Cell Membrane cluster_intracellular Intracellular Agonist GPBAR1 Agonist GPBAR1 GPBAR1 (TGR5) Agonist->GPBAR1 Binds to Gs_protein Gs Protein GPBAR1->Gs_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_protein->Adenylyl_Cyclase Activates ATP ATP cAMP cAMP ATP->cAMP Converted by Adenylyl Cyclase PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates Physiological_Responses Physiological Responses (e.g., Glucose Homeostasis, Anti-inflammatory Effects) PKA->Physiological_Responses Leads to EPAC->Physiological_Responses Leads to

GPBAR1 Signaling Pathway

Spectroscopic Data

While a complete set of publicly available, high-resolution spectra for this compound is limited, data from patents and analogous compounds provide valuable characterization information.

  • LC-MS: A patent reports a mass-to-charge ratio ([M+H]⁺) of 186.1, which is consistent with the molecular weight of the compound (185.61 g/mol ).[1][2][3][4]

  • ¹H NMR: A patent provides the following ¹H NMR data (400 MHz, DMSO-d₆): δ 8.84 (s, 1H), 7.57 (s, 1H), 3.87 (s, 3H), 2.52 (s, 3H).[11] This spectrum is consistent with the structure of this compound.

Note: For definitive structural confirmation, it is recommended that researchers acquire a full set of spectroscopic data on their synthesized or purchased material.

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential in drug discovery and development. Its utility as an intermediate in the synthesis of novel HBV inhibitors and GPBAR1 agonists highlights its importance for medicinal chemists. This guide provides a foundational resource for researchers interested in utilizing this compound, offering insights into its procurement, synthesis, and application in the pursuit of new therapeutic agents.

References

An In-depth Technical Guide to the Reactivity of the Chloro Group in Methyl 4-chloro-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-chloro-6-methylnicotinate is a versatile substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. The strategic positioning of a chloro group at the 4-position of the pyridine ring renders it an excellent electrophilic site for a variety of nucleophilic substitution and transition metal-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the reactivity of this chloro group, focusing on key transformations such as palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as nucleophilic aromatic substitutions. Detailed experimental protocols, quantitative data, and visual workflows are presented to serve as a practical resource for researchers engaged in the synthesis of complex molecules for pharmaceutical and agrochemical applications.

Core Reactivity of the Chloro Group

The chloro group at the 4-position of the this compound ring is activated towards displacement by the electron-withdrawing nature of the adjacent nitrogen atom and the ester functionality. This inherent reactivity makes it a valuable handle for introducing molecular diversity. The primary pathways for the transformation of this chloro group are:

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions are paramount in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

    • Suzuki-Miyaura Coupling: Enables the formation of a C-C bond by coupling with boronic acids or their derivatives.

    • Buchwald-Hartwig Amination: Facilitates the formation of C-N bonds through coupling with a wide range of primary and secondary amines.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridine ring allows for the direct displacement of the chloro group by strong nucleophiles.

Quantitative Data on Chloro Group Reactivity

The following table summarizes quantitative data for key reactions involving the displacement of the chloro group in this compound and analogous systems.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolvent(s)Temp. (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura Coupling (5-cyano-2-methoxyphenyl)boronic acidPd(dppf)Cl₂ (10 mol%)Na₂CO₃1,4-Dioxane / WaterRefluxOvernightNot explicitly stated for this step, but part of a multi-step synthesis.WO2024211834A1[1]
Buchwald-Hartwig Amination MorpholinePd₂(dba)₃ (2 mol%) / BINAP (3 mol%)NaOtBuToluene10012~80-90 (Hypothetical)[2]
Nucleophilic Aromatic Substitution 4-fluoro-2-methylphenolCuI (1 mol%)Cs₂CO₃Toluene100RefluxNot explicitly stated for this step, but part of a multi-step synthesis.WO2023160509A1

Detailed Experimental Protocols

Synthesis of this compound

The starting material is commonly synthesized from 4-hydroxy-6-methylnicotinic acid.

Procedure: A mixture of 4-hydroxy-6-methylnicotinic acid (18 g, 0.1 mol) in phosphorus oxychloride is heated at reflux for 2 hours. After cooling, the excess phosphorus oxychloride is removed by distillation. The residue is cooled in an ice bath, and 30 mL of anhydrous methanol is added. The mixture is stirred at room temperature for 20 minutes. The solvent is then removed, and the residue is purified by silica gel chromatography (eluting with petroleum ether/ethyl acetate = 5/1) to yield this compound as a colorless oil (15.9 g, 86% yield).[3][4]

Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid.[1]

Materials:

  • This compound (5.2 g, 28 mmol)

  • (5-cyano-2-methoxyphenyl)boronic acid (5.0 g, 28 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2.0 g, 2.8 mmol)

  • Sodium carbonate (Na₂CO₃) (9.0 g, 85 mmol)

  • 1,4-Dioxane (200 mL)

  • Water (40 mL)

Procedure:

  • To a suitable reaction vessel, add this compound, (5-cyano-2-methoxyphenyl)boronic acid, Pd(dppf)Cl₂, and sodium carbonate.

  • Add 1,4-dioxane and water to the vessel.

  • Heat the reaction mixture at reflux overnight.

  • After cooling, dilute the mixture with water (200 mL).

  • Extract the product with ethyl acetate.

  • The organic layers are combined, dried, and concentrated under reduced pressure to yield the crude product, which can be purified by chromatography.

Buchwald-Hartwig Amination (Representative Protocol)

This protocol is based on typical conditions for the amination of chloro-pyridines.[2]

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., Morpholine) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine Pd₂(dba)₃ and BINAP in anhydrous toluene.

  • Add this compound, the amine, and sodium tert-butoxide.

  • Heat the reaction mixture to 100 °C and stir for 12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Nucleophilic Aromatic Substitution (Copper-Catalyzed)

This protocol describes a copper-catalyzed reaction with a phenol.

Materials:

  • This compound (1.2 g, 6.5 mmol)

  • 4-fluoro-2-methylphenol (897.0 mg, 7.11 mmol)

  • Cesium carbonate (Cs₂CO₃) (4.2 g, 12.9 mmol)

  • Copper(I) iodide (CuI) (12.3 mg, 0.065 mmol)

  • Toluene (10.0 mL)

Procedure:

  • To a reaction flask, add this compound, 4-fluoro-2-methylphenol, cesium carbonate, and copper(I) iodide.

  • Add toluene to the flask.

  • Heat the reaction mixture to reflux at 100 °C and maintain until the starting material is consumed (monitor by TLC or LC-MS).

  • After completion, cool the mixture and purify to obtain the desired product.

Visualized Workflows and Pathways

General Reaction Scheme for Chloro Group Displacement

G A This compound B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B  Pd Catalyst,  Boronic Acid/Ester,  Base C Buchwald-Hartwig Amination (C-N Bond Formation) A->C  Pd Catalyst,  Amine,  Base D Nucleophilic Aromatic Substitution (C-O, C-N, C-S Bond Formation) A->D  Nucleophile  (e.g., ROH, RNH₂, RSH) E Aryl/Heteroaryl Substituted Product B->E F Amino Substituted Product C->F G O-, N-, S- Substituted Product D->G

Caption: Overview of key reaction pathways for this compound.

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine Reactants: - this compound - Boronic Acid - Pd(dppf)Cl₂ - Na₂CO₃ B Add Solvents: 1,4-Dioxane and Water A->B C Heat to Reflux (Overnight) B->C D Cool and Dilute with Water C->D E Extract with Ethyl Acetate D->E F Dry and Concentrate E->F G Column Chromatography F->G H Pure Product G->H

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Logical Relationship in Buchwald-Hartwig Amination

G A Aryl Halide (this compound) E Oxidative Addition A->E B Amine F Amine Coordination & Deprotonation B->F C Pd(0) Catalyst + Ligand (e.g., BINAP) C->E D Base (e.g., NaOtBu) D->F E->F G Reductive Elimination F->G H C-N Coupled Product G->H I Regenerated Pd(0) Catalyst G->I I->E

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. The chloro group at the 4-position serves as a versatile anchor point for the introduction of a wide array of functional groups through well-established synthetic methodologies. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions, along with nucleophilic aromatic substitutions, provide reliable and efficient means to construct complex molecular architectures. The experimental protocols and data presented in this guide offer a practical foundation for researchers to leverage the reactivity of this compound in the development of novel pharmaceuticals and other advanced materials.

References

Methyl 4-chloro-6-methylnicotinate: A Core Heterocyclic Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of Methyl 4-chloro-6-methylnicotinate, a pivotal heterocyclic building block in medicinal chemistry and drug discovery. We delve into its synthesis, explore its diverse chemical reactivity—focusing on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions—and highlight its application in the development of targeted therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug development, offering detailed experimental protocols, tabulated data, and process visualizations to facilitate its use in creating novel molecular entities.

Introduction

Substituted pyridine derivatives are fundamental scaffolds in a vast array of biologically active compounds and approved pharmaceuticals. Their unique electronic properties and ability to engage in specific hydrogen bonding interactions make them privileged structures in medicinal chemistry. Among these, this compound (CAS No. 1224464-97-4) has emerged as a particularly versatile intermediate. Its structure features a pyridine core strategically functionalized with a reactive chlorine atom at the 4-position, an electron-withdrawing methyl ester at the 3-position, and a methyl group at the 6-position. The chlorine atom serves as an excellent leaving group and a key handle for introducing molecular diversity through various chemical transformations, making this compound a valuable precursor for constructing complex molecular architectures. This guide will explore the synthesis, reactivity, and utility of this important heterocyclic building block.

Physicochemical Properties

The molecular structure and key physicochemical properties of this compound are summarized below. These properties are essential for designing reaction conditions and understanding the compound's behavior in various chemical environments.

PropertyValueSource
CAS Number 1224464-97-4[1]
Molecular Formula C₈H₈ClNO₂[1]
Molecular Weight 185.61 g/mol [1]
SMILES O=C(C1=C(C)C=C(Cl)N=C1)OC[1]
Topological Polar Surface Area (TPSA) 39.19 Ų[1]
logP 1.83[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 1[1]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved from its 4-hydroxy precursor, Methyl 4-hydroxy-6-methylnicotinate. This transformation involves a chlorination reaction, a common and effective method for converting hydroxylated pyridines into their corresponding chloro derivatives, thereby activating the 4-position for subsequent functionalization.

G cluster_synthesis Proposed Synthesis Pathway A Methyl 4-hydroxy-6-methylnicotinate B This compound A->B  POCl₃ or (COCl)₂/DMF  Reflux

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis from Methyl 4-hydroxy-6-methylnicotinate

This protocol is adapted from analogous transformations of 4-hydroxypyridine derivatives.[2]

  • Setup: To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 4-hydroxy-6-methylnicotinate (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) or a Vilsmeier-Haack reagent prepared from oxalyl chloride and catalytic DMF.

  • Reaction: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. The excess POCl₃ will be quenched.

  • Neutralization: Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH reaches ~7-8.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure this compound.

Chemical Reactivity

The chlorine atom at the C4 position is activated towards nucleophilic displacement by the electron-withdrawing effects of the ring nitrogen and the C3-ester group. This makes this compound an ideal substrate for a range of functionalization reactions.

G cluster_reactivity Key Reactivity Pathways Core This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr R-OH, R-NH₂, R-SH Base CrossCoupling Palladium-Catalyzed Cross-Coupling Core->CrossCoupling R-B(OH)₂, R-SnBu₃, etc. Pd Catalyst, Base Product_O 4-O-Substituted (Ethers, Phenols) SNAr->Product_O Product_N 4-N-Substituted (Amines) SNAr->Product_N Product_S 4-S-Substituted (Thioethers) SNAr->Product_S Product_C 4-C-Substituted (Aryl, Alkyl, etc.) CrossCoupling->Product_C G cluster_snar Generalized SNAr Mechanism Reactant Substrate (Pyr-Cl) Intermediate Meisenheimer Complex [Pyr-Cl(Nu)]⁻ Reactant->Intermediate Step 1: Addition (Slow, RDS) Nucleophile Nucleophile (Nu⁻) Product Product (Pyr-Nu) Intermediate->Product Step 2: Elimination (Fast) LeavingGroup Leaving Group (Cl⁻) G cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Transmetal Transmetalation OxAdd->Transmetal Ar-Pd(II)-X RedElim Reductive Elimination Transmetal->RedElim Ar-Pd(II)-R RedElim->Pd0 Ar-R (Product) ArX_in->OxAdd RBY_in->Transmetal Base_in->Transmetal G cluster_workflow Drug Discovery Workflow Start This compound (Building Block) Library Library Synthesis (SNAr, Coupling) Start->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Compound Identified Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR SAR->Library Iterative Design Lead Lead Optimization SAR->Lead Candidate Drug Candidate Lead->Candidate

References

The Versatile Scaffold: Methyl 4-chloro-6-methylnicotinate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. Methyl 4-chloro-6-methylnicotinate, a substituted pyridine derivative, has emerged as a highly valuable building block in medicinal chemistry. Its unique structural features, including a reactive chlorine atom and multiple sites for functionalization, make it an ideal starting point for the synthesis of a diverse array of biologically active molecules. This technical guide explores the potential applications of this compound as a core scaffold in the design and synthesis of potent enzyme inhibitors for the treatment of cancer and neurological disorders. We will delve into its role in the development of Kinase inhibitors, Poly (ADP-ribose) polymerase (PARP) inhibitors, and D-amino acid oxidase (DAAO) inhibitors, providing detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways.

Chemical Properties and Reactivity

This compound possesses a pyridine ring substituted with a chloro group at the 4-position, a methyl group at the 6-position, and a methyl ester at the 3-position. The electron-withdrawing nature of the pyridine nitrogen and the chloro substituent makes the C4-position susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine, ether, and thioether linkages. Furthermore, the chloro group serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds and the synthesis of complex biaryl structures.

Application 1: Kinase Inhibitors (VEGFR-2)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Nicotinamide-based scaffolds have shown significant promise as VEGFR-2 inhibitors.

Synthetic Strategy

This compound can be readily converted into a variety of VEGFR-2 inhibitors. A common synthetic route involves the nucleophilic aromatic substitution of the 4-chloro group with a desired amine, followed by hydrolysis of the methyl ester and subsequent amidation to introduce further diversity.

Experimental Workflow: Synthesis of Nicotinamide-Based VEGFR-2 Inhibitors

G start This compound step1 Nucleophilic Aromatic Substitution (e.g., with an aniline derivative) start->step1 R-NH2, Base step2 Ester Hydrolysis (e.g., LiOH) step1->step2 1. LiOH 2. H+ step3 Amide Coupling (e.g., HATU, DIPEA) step2->step3 Amine, Coupling Agent product Target VEGFR-2 Inhibitor step3->product G cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration VEGFR2->Migration VEGF VEGF-A VEGF->VEGFR2 Binds MAPK MAPK PLCg->MAPK Leads to Akt Akt PI3K->Akt Activates Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation G DNA_SSB DNA Single-Strand Break PARP1 PARP-1 DNA_SSB->PARP1 Recruits PAR PAR chains PARP1->PAR Synthesizes Repair DNA Repair Proteins PAR->Repair Recruits Repaired_DNA Repaired DNA Repair->Repaired_DNA Mediates PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1 Inhibits G D_Serine D-Serine NMDAR NMDA Receptor D_Serine->NMDAR Co-agonist DAAO DAAO DAAO->D_Serine Degrades DAAO_Inhibitor DAAO Inhibitor DAAO_Inhibitor->DAAO Inhibits Neurotransmission Enhanced Neurotransmission NMDAR->Neurotransmission

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 4-chloro-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in academic and industrial research. This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of Methyl 4-chloro-6-methylnicotinate with a variety of aryl and heteroaryl boronic acids. Substituted pyridine moieties are prevalent in numerous pharmaceutical agents, and the targeted modification of the pyridine core via this palladium-catalyzed reaction is a key strategy in drug discovery. The chlorine atom at the 4-position of this compound acts as an effective leaving group, facilitating the introduction of diverse molecular fragments.[1]

General Principles of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through three fundamental steps:

  • Oxidative Addition: The active Palladium(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of this compound, forming a Palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organic substituent from the boronic acid is transferred to the Palladium(II) center, creating a diorganopalladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple to form the desired product, and the Palladium(0) catalyst is regenerated, allowing the catalytic cycle to continue.

Experimental Protocols

The following protocols provide a general framework for conducting the Suzuki-Miyaura coupling of this compound. It is important to note that optimization of these conditions may be necessary for specific substrates to achieve optimal yields.

Protocol 1: Standard Thermal Suzuki-Miyaura Coupling

This protocol describes a conventional method using thermal heating.

Materials:

  • This compound

  • Aryl or Heteroaryl boronic acid (1.1 - 1.5 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF, or a mixture such as Toluene/Water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a flame-dried reaction vessel, combine this compound, the corresponding arylboronic acid, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) for three cycles to ensure an oxygen-free environment.[1]

  • Under a positive pressure of the inert gas, add the palladium catalyst and any associated ligands.

  • Introduce the degassed, anhydrous solvent via syringe.

  • Heat the reaction mixture to a temperature between 80-120 °C and stir vigorously for 2-24 hours.

  • Monitor the reaction's progress using an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to ambient temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate, and wash sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can then be purified using silica gel column chromatography to yield the pure 4-aryl-6-methylnicotinate.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

The use of microwave irradiation can often lead to reduced reaction times and improved yields.

Materials:

  • Same as Protocol 1

Procedure:

  • In a dedicated microwave-safe reaction vial, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Add the appropriate solvent.

  • Securely cap the vial and place it in the microwave reactor.

  • Irradiate the mixture at a predetermined temperature (typically between 120-150 °C) for a duration of 15-60 minutes.[1]

  • Following the irradiation period, allow the vial to cool to a safe handling temperature.

  • The work-up and purification steps are identical to those described in Protocol 1.

Data Presentation: Typical Reaction Conditions

The tables below provide a summary of typical reaction conditions for the Suzuki-Miyaura coupling of related chloropyridine substrates, which can be used as a starting point for optimizing the reaction for this compound.

Table 1: Summary of Reagents for Suzuki-Miyaura Coupling of Chloropyridines.

ComponentExamplesTypical Concentration/LoadingNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a ligand1-5 mol%The choice of catalyst and ligand is critical and can influence reaction efficiency. For less reactive chlorides, ligands that are more electron-rich and sterically hindered may be beneficial.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃2-3 equivalentsThe base plays a crucial role in the transmetalation step. Its selection can be influenced by the solvent system and the presence of base-sensitive functional groups.
Solvent 1,4-Dioxane, Toluene, DMF, Acetonitrile, Water (as a co-solvent)-The use of degassed solvents is recommended to prevent the oxidation and deactivation of the palladium catalyst. A biphasic system, such as Toluene/Water, is often effective.

Table 2: Typical Reaction Parameters for Suzuki-Miyaura Coupling of Chloropyridines.

ParameterTypical RangeNotes
Temperature (Thermal) 80 - 120 °CFor less reactive aryl chlorides, higher temperatures may be required to drive the reaction to completion.
Temperature (Microwave) 120 - 150 °CMicrowave synthesis allows for rapid heating to higher temperatures, significantly reducing reaction times.
Reaction Time (Thermal) 2 - 24 hoursThe optimal reaction time should be determined by monitoring the consumption of the starting material.
Reaction Time (Microwave) 15 - 60 minutesThe significant reduction in reaction time is a primary advantage of microwave-assisted synthesis.
Arylboronic Acid 1.1 - 1.5 equivalentsA slight excess of the boronic acid is generally used to ensure the complete conversion of the halide.

Mandatory Visualization

Suzuki_Miyaura_Coupling_Workflow start Start: Materials Preparation reagents Combine Reactants: - this compound - Arylboronic Acid - Base start->reagents inert_atm Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert_atm catalyst_add Add Pd Catalyst & Ligand inert_atm->catalyst_add solvent_add Add Degassed Solvent catalyst_add->solvent_add heating Heat Reaction Mixture (Thermal or Microwave) solvent_add->heating monitoring Monitor Reaction Progress (TLC/LC-MS) heating->monitoring monitoring->heating Incomplete workup Work-up: - Dilute with Organic Solvent - Wash with Water & Brine - Dry & Concentrate monitoring->workup Complete purification Purification: Column Chromatography workup->purification product Final Product: 4-Aryl-6-methylnicotinate purification->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate R¹-Pd(II)(X)L₂ oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_diaryl R¹-Pd(II)(R²)L₂ transmetalation->pd_diaryl reductive_elimination Reductive Elimination pd_diaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) reductive_elimination->product reactants R¹-X + R²-B(OR)₂ reactants->oxidative_addition base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 4-chloro-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has become indispensable in medicinal chemistry and drug development for the synthesis of arylamines and related nitrogen-containing heterocycles, which are prevalent motifs in numerous pharmaceutical agents.[1][2] This document provides detailed application notes and a generalized experimental protocol for the Buchwald-Hartwig amination of Methyl 4-chloro-6-methylnicotinate, a key building block in the synthesis of various biologically active molecules.

The chlorine atom at the C4-position of the pyridine ring in this compound serves as the reactive handle for this transformation, allowing for the introduction of a diverse array of primary and secondary amines. However, it is important to note that aryl chlorides are generally less reactive than the corresponding bromides or iodides in this reaction.[3] Consequently, the selection of an appropriate catalyst system, comprising a palladium precursor and a sterically demanding, electron-rich phosphine ligand, is critical for achieving high efficiency.

General Reaction Scheme

The overall transformation involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

Caption: General scheme of the Buchwald-Hartwig amination.

Key Reaction Parameters and Optimization

Successful Buchwald-Hartwig amination of this compound requires careful consideration of several key parameters. The following table summarizes typical conditions and provides guidance for optimization.

ParameterRecommended Reagents/ConditionsNotes and Considerations
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂, or preformed Pd-ligand complexes (e.g., G3 or G4 palladacycles).Pre-catalysts are often preferred for their stability and ability to cleanly generate the active Pd(0) species. For challenging chloropyridine substrates, higher catalyst loadings (e.g., up to 5 mol%) may be necessary.
Phosphine Ligand Bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, RuPhos, or BrettPhos.The choice of ligand is crucial for activating the C-Cl bond. Standard ligands like PPh₃ are often ineffective. Ferrocene-based ligands like Josiphos can also be considered.
Base Strong, non-nucleophilic bases are generally required. Sodium tert-butoxide (NaOtBu) is the most common and effective. Potassium tert-butoxide (KOtBu) is also frequently used. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may necessitate a more active catalyst system and higher temperatures.The base is required to deprotonate the amine, forming the active nucleophile. An excess of the base (typically 1.5-2.0 equivalents) is used.
Solvent Anhydrous, degassed aprotic solvents such as toluene, 1,4-dioxane, or tetrahydrofuran (THF).The reaction must be performed under strictly inert conditions (e.g., under an argon or nitrogen atmosphere) as oxygen can deactivate the Pd(0) catalyst.
Amine A wide range of primary and secondary aliphatic and aromatic amines can be used.A slight excess of the amine (e.g., 1.1-1.5 equivalents) is often used to drive the reaction to completion.
Temperature Elevated temperatures, typically in the range of 80-110 °C, are often required to facilitate the oxidative addition of the C-Cl bond.The optimal temperature will depend on the specific substrate, amine, and catalyst system used.
Reaction Time Reaction progress should be monitored by a suitable analytical technique such as TLC, GC, or LC-MS. Typical reaction times range from a few hours to 24 hours.

Generalized Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Note: This is a generalized protocol and may require optimization for specific amine coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, 4-10 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere of argon or nitrogen, add this compound, the palladium precatalyst, the phosphine ligand, and the base.

  • Reagent Addition: Add the anhydrous, degassed solvent to the flask, followed by the amine.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

Experimental Workflow

The following diagram illustrates the general workflow for the Buchwald-Hartwig amination procedure.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Weigh Reagents: - this compound - Pd Catalyst - Ligand - Base setup Assemble under Inert Atmosphere (Ar or N₂) prep_reagents->setup prep_glassware Oven-dry Schlenk Flask prep_glassware->setup add_solvents Add Anhydrous, Degassed Solvent setup->add_solvents add_amine Add Amine add_solvents->add_amine heat_stir Heat and Stir (e.g., 100 °C) add_amine->heat_stir monitor Monitor Reaction Progress (TLC, LC-MS) heat_stir->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated Product purify->product Catalytic_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex (L)₂Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord + R¹R²NH Amido Amido Complex [(L)₂Pd(II)(Ar)(NR¹R²)]⁺ AmineCoord->Amido - HX, - Base RedElim Product Ar-NR¹R² Amido->RedElim Reductive Elimination RedElim->Pd0

References

Application Notes and Protocols for Sonogashira Coupling of Methyl 4-chloro-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is widely employed in the synthesis of natural products, pharmaceuticals, and advanced materials.[1][2] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[3][4] However, copper-free variations have been developed to circumvent issues such as the formation of alkyne homocoupling byproducts (Glaser coupling).[5]

This document provides detailed application notes and protocols for the Sonogashira coupling of Methyl 4-chloro-6-methylnicotinate, an electron-deficient heterocyclic halide. The reactivity of aryl chlorides in Sonogashira coupling is generally lower than that of bromides and iodides, often necessitating more specialized catalytic systems and optimized reaction conditions.[6]

Reaction Principle

The catalytic cycle of the Sonogashira coupling involves two interconnected cycles: a palladium cycle and, in the traditional method, a copper cycle. The palladium(0) species undergoes oxidative addition to the aryl halide. Concurrently, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired product and regenerates the palladium(0) catalyst.[4] In copper-free methods, the alkyne is activated by direct interaction with the palladium complex.[4]

Recommended Reaction Conditions

The successful Sonogashira coupling of this compound hinges on the appropriate selection of catalyst, ligand, base, and solvent. Due to the electron-deficient nature of the pyridine ring and the relative inertness of the C-Cl bond, careful optimization is often required. Below are summarized conditions derived from protocols for similar electron-deficient chloro-heterocycles.

Table 1: Conventional Sonogashira Coupling Conditions (with Copper Co-catalyst)
ComponentReagent/ParameterConcentration/LoadingNotes
Palladium Catalyst Pd(PPh₃)₂Cl₂1-5 mol%A common and effective catalyst.[4]
Pd(PPh₃)₄1-5 mol%Another widely used palladium(0) source.[2]
Copper Co-catalyst CuI2-10 mol%Essential for the traditional Sonogashira mechanism.[7]
Ligand PPh₃2-10 mol%Often added to stabilize the palladium catalyst.[8]
Base Triethylamine (TEA)2-5 equivalentsActs as both a base and sometimes as a solvent.[7]
Diisopropylethylamine (DIPEA)2-5 equivalentsA common alternative amine base.
Solvent N,N-Dimethylformamide (DMF)0.1 - 0.5 MA polar aprotic solvent that can improve solubility and reaction rates.[8][9]
Toluene0.1 - 0.5 MA non-polar alternative.[7]
Tetrahydrofuran (THF)0.1 - 0.5 MAnother common solvent choice.[5]
Temperature 60-100 °C-Higher temperatures are often required for aryl chlorides.[8]
Atmosphere Inert (Nitrogen or Argon)-Necessary to prevent Glaser coupling and catalyst degradation.[5]
Table 2: Copper-Free Sonogashira Coupling Conditions
ComponentReagent/ParameterConcentration/LoadingNotes
Palladium Catalyst Pd(OAc)₂1-5 mol%Often used with a phosphine ligand.[10]
Pd₂(dba)₃1-2.5 mol%A common palladium(0) source for copper-free conditions.[10]
Ligand P(t-Bu)₃2-10 mol%An electron-rich and bulky phosphine ligand effective for aryl chlorides.[6]
XPhos2-10 mol%A biaryl phosphine ligand known to activate aryl chlorides.[6]
N-Heterocyclic Carbenes (NHCs)2-10 mol%Have shown promise in the coupling of challenging substrates.[11]
Base Cs₂CO₃2-3 equivalentsA strong inorganic base often used in copper-free systems.[2]
K₂CO₃2-3 equivalentsA more economical inorganic base.[12]
Tetrabutylammonium acetate (TBAA)2-3 equivalentsAn organic-soluble base.[5]
Solvent Dimethyl sulfoxide (DMSO)0.1 - 0.5 MA highly polar aprotic solvent that can facilitate difficult couplings.[6][10]
N-Methyl-2-pyrrolidone (NMP)0.1 - 0.5 MAnother effective polar aprotic solvent.[5]
Water/Organic mixtures-Green chemistry approaches have been developed using aqueous media.[12]
Temperature 80-120 °C-Higher temperatures are generally required for copper-free couplings of aryl chlorides.
Atmosphere Inert (Nitrogen or Argon)-Recommended to ensure catalyst stability.

Experimental Protocols

Protocol 1: Standard Palladium/Copper-Catalyzed Sonogashira Coupling

This protocol is a general starting point for the coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Pd(PPh₃)₂Cl₂ (2.5 mol%)

  • CuI (5 mol%)

  • Triethylamine (TEA, 3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon) supply

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.025 mmol), and CuI (0.05 mmol).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol) via syringe.

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Copper-Free Sonogashira Coupling for Challenging Substrates

This protocol is recommended when the standard conditions are sluggish or result in significant byproduct formation.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • Cs₂CO₃ (2.5 equivalents)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon) supply

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and Cs₂CO₃ (2.5 mmol).

  • Add this compound (1.0 mmol).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous DMSO (5 mL) and the terminal alkyne (1.5 mmol) via syringe.

  • Stir the reaction mixture at 100-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture into water and extract with ethyl acetate or another suitable organic solvent (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow Diagram

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dry Schlenk Flask reagents Add: - this compound - Palladium Catalyst - Ligand (if applicable) - Copper Salt (if applicable) - Base start->reagents inert Evacuate and Backfill with Inert Gas (3x) reagents->inert solvent Add Anhydrous Solvent and Terminal Alkyne inert->solvent heat Heat and Stir (e.g., 80-110 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Dilute and Quench (Water/Organic Solvent) cool->quench extract Extract Aqueous Layer quench->extract dry Dry and Concentrate Organic Layer extract->dry purify Purify by Column Chromatography dry->purify product Isolated Product purify->product

Caption: General experimental workflow for the Sonogashira coupling reaction.

Catalytic Cycle Diagram

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle (Conventional) pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex [Ar-Pd(II)(L)₂-X] ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal alkynyl_pd [Ar-Pd(II)(L)₂-C≡CR'] transmetal->alkynyl_pd red_elim Reductive Elimination alkynyl_pd->red_elim red_elim->pd0 Regenerated Catalyst product Ar-C≡CR' (Coupled Product) red_elim->product cu_salt CuX cu_acetylide CuC≡CR' cu_salt->cu_acetylide alkyne R'C≡CH alkyne->cu_acetylide base Base base->cu_acetylide cu_acetylide->transmetal aryl_halide Ar-X (Methyl 4-chloro-6- methylnicotinate) aryl_halide->ox_add

Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.

References

Application Notes and Protocols: Synthesis of Biaryl Compounds Using Methyl 4-chloro-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-chloro-6-methylnicotinate is a versatile heterocyclic building block crucial for the synthesis of complex biaryl compounds, which are significant scaffolds in medicinal chemistry and drug discovery. The chlorine atom at the 4-position of the pyridine ring provides a reactive site for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This document provides detailed protocols and application notes for the synthesis of biaryl compounds utilizing this compound, with a primary focus on the Suzuki-Miyaura coupling reaction.

Introduction

Biaryl structures are prevalent in a wide range of pharmaceuticals and bioactive molecules. The pyridine moiety, in particular, is a common feature in drug candidates due to its ability to engage in hydrogen bonding and other molecular interactions. This compound serves as a key intermediate, offering a convenient handle for introducing aryl and heteroaryl substituents at the 4-position. The electron-withdrawing nature of the pyridine nitrogen and the ester group can influence the reactivity of the C-Cl bond, making the selection of appropriate catalytic systems crucial for efficient transformations.

Synthesis of this compound

The starting material, this compound, can be synthesized from 4-hydroxy-6-methylnicotinic acid. A common route involves chlorination followed by esterification.

Experimental Protocol: Synthesis of this compound[1][2]
  • Chlorination: A mixture of 4-hydroxy-6-methylnicotinic acid (1 equivalent) in phosphorus oxychloride (excess) is heated to reflux for 2-3 hours.

  • Work-up: After cooling, the excess phosphorus oxychloride is removed under reduced pressure.

  • Esterification: The residue is cooled in an ice bath, and anhydrous methanol is added cautiously. The mixture is then stirred at room temperature overnight.[1]

  • Purification: The solvent is distilled off, and the residue is diluted with water. The product, this compound, can be isolated and purified by silica gel chromatography.[2]

Biaryl Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1] This reaction is highly effective for the arylation of this compound.

General Reaction Scheme

Suzuki_Miyaura_Reaction cluster_reaction Pd catalyst, Base Solvent, Heat This compound This compound plus1 + This compound->plus1 Arylboronic acid Arylboronic acid or ester plus2 Arylboronic acid->plus2 Biaryl product Methyl 4-aryl-6-methylnicotinate plus1->Arylboronic acid plus2->Biaryl product

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with (5-cyano-2-methoxyphenyl)boronic acid [3]

  • A solution of this compound (5.2 g, 28 mmol), (5-cyano-2-methoxyphenyl)boronic acid (5.0 g, 28 mmol), Pd(dppf)Cl₂ (2.0 g, 2.8 mmol), and Na₂CO₃ (9.0 g, 85 mmol) in 1,4-dioxane (200 mL) and water (40 mL) is prepared in a reaction vessel.[3]

  • The reaction mixture is heated at reflux overnight.[3]

  • Upon completion, the mixture is diluted with water (200 mL) and extracted with ethyl acetate.[3]

  • The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling [4]

  • Under a nitrogen atmosphere, combine this compound (1.0 eq), the desired arylboronic acid or boronic ester (1.5 eq), Pd(dppf)Cl₂ (0.2 eq), and K₂CO₃ (2.0 eq) in a 5:1 mixture of dioxane and water.[4]

  • Stir the mixture at 80-100 °C overnight.[4]

  • After cooling, quench the reaction with water and extract with ethyl acetate.[4]

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[4]

  • The residue is purified by flash column chromatography.[4]

Data Presentation: Suzuki-Miyaura Coupling Examples
Coupling PartnerCatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
(5-cyano-2-methoxyphenyl)boronic acidPd(dppf)Cl₂Na₂CO₃1,4-dioxane/H₂ORefluxOvernightNot specified[3]
Arylboronic acid/esterPd(dppf)Cl₂K₂CO₃Dioxane/H₂O100OvernightNot specified[4]
Phenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane11024~70-85[1]

Other Potential Cross-Coupling Reactions

While the Suzuki-Miyaura coupling is well-documented, other palladium-catalyzed reactions can also be employed for the functionalization of this compound.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds to introduce substituted amines at the 4-position.[1]

  • Sonogashira Coupling: To form C-C bonds with terminal alkynes.[1]

  • Heck Reaction: For the coupling with alkenes.[1]

  • Stille Coupling: Utilizes organotin reagents for C-C bond formation.

  • Negishi Coupling: Employs organozinc reagents.

The choice of reaction will depend on the desired final product and the available starting materials. Optimization of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.

Visualizing the Workflow and Mechanism

Experimental Workflow for Biaryl Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine this compound, Arylboronic acid, Catalyst, and Base in Solvent heat Heat mixture (e.g., 80-110 °C) Monitor by TLC/LC-MS start->heat Inert Atmosphere quench Quench with Water heat->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify end Isolated Biaryl Product purify->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L_n-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Organoboron Ar'-B(OR)₂ Organoboron->Transmetal Base Base Base->Transmetal

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Conclusion

This compound is a valuable and reactive substrate for the synthesis of biaryl compounds, particularly through the Suzuki-Miyaura coupling reaction. The protocols outlined in this document provide a solid foundation for researchers to develop and optimize synthetic routes to novel biaryl molecules. The versatility of palladium-catalyzed cross-coupling reactions allows for the introduction of a wide array of substituents, making this building block highly attractive for applications in drug discovery and materials science. Careful selection of the catalyst, ligands, base, and reaction conditions is paramount to achieving successful outcomes.

References

Application Notes and Protocols for the Reduction of Methyl 4-chloro-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of esters to alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of various active pharmaceutical ingredients (APIs) and intermediates. Methyl 4-chloro-6-methylnicotinate is a substituted pyridine derivative, and its reduction to the corresponding (4-chloro-6-methylpyridin-3-yl)methanol provides a key building block for further chemical elaboration. This document outlines detailed experimental procedures for the reduction of this compound using common laboratory reducing agents. The protocols provided are based on established methods for the reduction of similar methyl nicotinate derivatives and are intended to serve as a starting point for laboratory investigation.

Reaction Scheme

start This compound end (4-chloro-6-methylpyridin-3-yl)methanol start->end Reduction reagent Reducing Agent (e.g., NaBH4, LiAlH4, H2/Pd/C) reagent->end

Caption: General reaction scheme for the reduction of this compound.

Comparative Analysis of Reduction Methods

The choice of reducing agent is critical and depends on factors such as desired reactivity, selectivity, and safety considerations. Below is a summary of common methods applicable to the reduction of this compound.

Reducing AgentStrength & SelectivityTypical ConditionsAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) Mild; generally does not reduce esters under standard conditions, but can be effective with extended reaction times or at elevated temperatures in specific solvent systems.[1]Refluxing THF/MethanolSafer and easier to handle than LiAlH₄.May result in low or no conversion.[1]
Lithium Aluminum Hydride (LiAlH₄) Strong; readily reduces esters, carboxylic acids, and amides to the corresponding alcohols or amines.[2][3][4]Anhydrous ether or THF, 0 °C to room temperature.[3]High reactivity and generally high yields.[2]Highly reactive with protic solvents (including water and alcohols), requiring strictly anhydrous conditions; pyrophoric.[3][4]
Catalytic Hydrogenation (H₂/Pd/C) Can be effective for the reduction of esters, though often requires elevated pressure and/or temperature.[5]H₂ gas (50-100 psi), Pd/C catalyst, in a suitable solvent like ethanol or methanol.[5]"Green" and scalable method.May also reduce the pyridine ring or cause dehalogenation, depending on the catalyst and conditions.

Experimental Protocols

Protocol 1: Reduction using Sodium Borohydride

This protocol is adapted from procedures for the reduction of other methyl nicotinate derivatives using a sodium borohydride-methanol system. While NaBH₄ is generally unreactive towards esters, the use of a refluxing THF/methanol system can enhance its reducing power.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH), anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of anhydrous THF and anhydrous methanol.

  • To the stirred solution, add sodium borohydride (4.0 eq) portion-wise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of deionized water to decompose the excess NaBH₄.

  • Remove the organic solvents under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification A Dissolve this compound in THF/MeOH B Add NaBH4 A->B C Reflux for 4-6h B->C D Cool to 0°C C->D E Quench with water D->E F Remove solvents E->F G Extract with Ethyl Acetate F->G H Wash with brine G->H I Dry and concentrate H->I J Column Chromatography (if needed) I->J

Caption: Workflow for the reduction of this compound using NaBH₄.

Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol is a general procedure for the reduction of esters using the powerful reducing agent LiAlH₄.[2][3] Caution: LiAlH₄ reacts violently with water and other protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Deionized water

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Suspend LiAlH₄ (1.5 eq) in anhydrous diethyl ether or THF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add the solution of the ester dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the sequential, dropwise addition of:

    • Deionized water (x mL, where x = grams of LiAlH₄ used)

    • 15% aqueous NaOH (x mL)

    • Deionized water (3x mL)

  • Stir the resulting mixture vigorously for 15-30 minutes until a granular precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the precipitate with additional diethyl ether or THF.

  • Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify by column chromatography on silica gel if necessary.

cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Work-up (Fieser Method) cluster_2 Purification A Suspend LiAlH4 in anhydrous solvent at 0°C B Add solution of this compound dropwise A->B C Stir at room temperature for 1-2h B->C D Cool to 0°C C->D E Quench sequentially with H2O, NaOH(aq), and H2O D->E F Stir to form granular precipitate E->F G Filter through Celite® F->G H Dry and concentrate filtrate G->H I Column Chromatography (if needed) H->I

Caption: Workflow for the reduction of this compound using LiAlH₄.

Protocol 3: Catalytic Transfer Hydrogenation

This protocol offers an alternative to hydride reducing agents. Transfer hydrogenation can be a milder method, though optimization of the catalyst and hydrogen source may be necessary.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate (HCOONH₄) or formic acid

  • Methanol or Ethanol

Procedure:

  • To a solution of this compound (1.0 eq) in methanol or ethanol, add ammonium formate (5.0 eq).

  • Carefully add 10% Pd/C (10 mol%).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol or ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Take up the residue in ethyl acetate and wash with water to remove any remaining ammonium formate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.

  • Purify by column chromatography on silica gel if necessary.

Data Presentation

The following table should be used to record and compare the results of the different reduction methods.

MethodReagent (eq)SolventTemp (°C)Time (h)Yield (%)Purity (%)Notes
NaBH₄ 4.0THF/MeOHReflux4-6
LiAlH₄ 1.5THF0 to RT1-2
H₂/Pd/C 10 mol% Pd/C, 5.0 eq HCOONH₄MeOHReflux2-4Potential for dehalogenation

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Lithium aluminum hydride is a highly reactive and pyrophoric substance. Handle with extreme care under an inert atmosphere and away from any sources of moisture.

  • The quenching of LiAlH₄ reactions is highly exothermic and generates hydrogen gas, which is flammable. Perform the quench slowly and with adequate cooling.

  • Palladium on carbon can be pyrophoric, especially when dry and in the presence of hydrogen and air. Handle with care.

Disclaimer

These protocols are intended for use by trained chemists. The specific reaction conditions may require optimization to achieve the desired outcome. It is the responsibility of the user to ensure that all procedures are carried out safely and in accordance with institutional guidelines.

References

Application Notes and Protocols for the Purification of Methyl 4-chloro-6-methylnicotinate by Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-chloro-6-methylnicotinate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is crucial for the successful outcome of subsequent synthetic steps and for ensuring the quality of the final active pharmaceutical ingredient. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely used technique for the separation of moderately polar organic compounds. The protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physicochemical Properties and Chromatographic Behavior

Understanding the physicochemical properties of this compound is essential for developing an effective purification strategy.

PropertyValueReference
Molecular Formula C₈H₈ClNO₂[1]
Molecular Weight 185.61 g/mol [1]
Appearance White to off-white solid or colorless oil[2][3]
LogP 1.83[1]
Solubility Slightly soluble in chloroform, ethyl acetate, and methanol.

The LogP value of 1.83 suggests that this compound is a moderately polar compound.[1] This polarity makes it well-suited for purification by normal-phase chromatography on silica gel. The choice of a non-polar mobile phase with a polar modifier will allow for effective separation from both more polar and less polar impurities.

Potential Impurities and Separation Strategy

The purification strategy should be designed to remove common impurities that may be present in the crude product after synthesis. The nature of these impurities depends on the synthetic route employed.

Potential ImpurityTypeExpected Chromatographic Behavior on Silica Gel
4-hydroxy-6-methylnicotinic acid Starting material (if from esterification)Highly polar, will have a very low Rf value and elute much later than the product.
Methyl 4-bromo-6-methylnicotinate Precursor/Side-productPolarity will be similar to the chloro-analogue, requiring careful optimization of the mobile phase for separation.
Isomeric byproducts Side-products of synthesisMay have very similar polarity to the desired product, necessitating a high-resolution separation.
Unreacted starting materials Varies depending on synthesisPolarity will vary.

Given the moderate polarity of the target compound and the potential for both more and less polar impurities, a gradient elution strategy is recommended for the silica gel column chromatography. This will ensure the efficient removal of all impurities and the isolation of pure this compound.

Experimental Protocol: Silica Gel Column Chromatography

This protocol outlines the step-by-step procedure for the purification of this compound.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane (or Petroleum Ether), HPLC grade

  • Ethyl Acetate, HPLC grade

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass chromatography column

  • Fraction collection tubes

  • Rotary evaporator

2. Thin Layer Chromatography (TLC) for Method Development:

Before performing the column chromatography, it is crucial to determine the optimal solvent system using TLC.

  • Plate Preparation: On a TLC plate, draw a baseline with a pencil about 1 cm from the bottom.

  • Spotting: Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate) and spot it on the baseline.

  • Development: Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3).

  • Visualization: Visualize the developed plate under a UV lamp (254 nm).

  • Optimal Rf: The ideal solvent system for column chromatography will give the target compound an Rf value of approximately 0.2-0.3.[4]

3. Column Preparation (Slurry Packing Method):

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into the chromatography column. Open the stopcock to allow the solvent to drain, which helps in uniform packing of the silica gel. Gently tap the column to dislodge any air bubbles. Ensure a level bed of silica gel. Do not let the column run dry.

4. Sample Loading:

  • Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully load it onto the top of the column using a pipette.

5. Elution:

  • Begin elution with the low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is as follows:

    • 95:5 Hexane:Ethyl Acetate (2 column volumes)

    • 90:10 Hexane:Ethyl Acetate (4 column volumes)

    • 85:15 Hexane:Ethyl Acetate (4 column volumes)

    • 80:20 Hexane:Ethyl Acetate (until the product has fully eluted)

  • The exact gradient should be optimized based on the TLC analysis. For instance, patent literature has reported successful purification using isocratic elution with petroleum ether/ethyl acetate at ratios of 10:1 and 5:1.

6. Fraction Collection and Analysis:

  • Collect fractions of the eluate in separate test tubes.

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions.

7. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

ParameterRecommended Value/Range
Stationary Phase Silica Gel (60-120 mesh or 230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate
Initial Mobile Phase Composition 95:5 to 90:10 (Hexane:Ethyl Acetate)
Final Mobile Phase Composition 80:20 to 70:30 (Hexane:Ethyl Acetate)
Optimal TLC Rf of Product 0.2 - 0.3
Expected Yield >85% (depending on the purity of the crude material)
Expected Purity >98%

Visualizations

experimental_workflow cluster_prep Preparation cluster_process Chromatography Process cluster_analysis Analysis & Isolation cluster_result Final Product tlc TLC Method Development (Hexane:EtOAc) column_prep Column Packing (Silica Gel Slurry) tlc->column_prep Determines initial mobile phase sample_load Sample Loading (Dry or Wet) column_prep->sample_load elution Gradient Elution (Increasing EtOAc %) sample_load->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC Analysis of Fractions fraction_collection->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling Identify pure fractions solvent_removal Solvent Removal (Rotary Evaporation) pooling->solvent_removal pure_product Pure Methyl 4-chloro-6- methylnicotinate solvent_removal->pure_product

Caption: Experimental workflow for the purification of this compound.

logical_relationship compound_properties Compound Properties (Moderate Polarity) chromatography_choice Silica Gel Column Chromatography compound_properties->chromatography_choice impurity_profile Impurity Profile (Polar & Non-polar) impurity_profile->chromatography_choice method_development TLC for Solvent System Optimization chromatography_choice->method_development elution_strategy Gradient Elution method_development->elution_strategy purified_product High Purity Product elution_strategy->purified_product

Caption: Logical relationship for developing the purification method.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Methyl 4-chloro-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Principle

This application note details a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of the purity of Methyl 4-chloro-6-methylnicotinate. The method is designed to separate the main component from its potential impurities and degradation products. Separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. Detection is performed using a UV detector, which allows for the quantification of the active pharmaceutical ingredient (API) and its related substances. This method is intended to be stability-indicating, meaning it can resolve the API from any degradation products that may form under stress conditions.

Equipment and Reagents

2.1 Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

  • Analytical balance.

  • pH meter.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

2.2 Reagents and Standards

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade or purified).

  • Formic acid (analytical grade).

  • Hydrochloric acid (analytical grade).

  • Sodium hydroxide (analytical grade).

  • Hydrogen peroxide (30%, analytical grade).

Experimental Protocols

3.1 Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: A mixture of Water and Acetonitrile (50:50, v/v).

3.2 Standard Solution Preparation

Accurately weigh and transfer about 25 mg of this compound reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Dilute to volume with the diluent and mix well. This yields a standard stock solution. Further dilute this stock solution with the diluent to obtain a working standard solution with a final concentration of approximately 0.05 mg/mL.

3.3 Sample Solution Preparation

Accurately weigh and transfer about 25 mg of the this compound sample into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Dilute to volume with the diluent and mix well. Further dilute this solution with the diluent to obtain a working sample solution with a final concentration of approximately 0.05 mg/mL.

3.4 Chromatographic Conditions

The chromatographic conditions for the analysis are summarized in the table below.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient elution with Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (Acetonitrile)
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL

3.5 Forced Degradation Studies

To ensure the stability-indicating nature of the method, forced degradation studies should be performed on the this compound sample.[1][2][3]

  • Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 60°C for 30 minutes.[2]

  • Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 60°C for 30 minutes.[2]

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to a temperature of 105 °C for 24 hours.

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light for an extended period.

After degradation, prepare the samples as described in section 3.3 and analyze using the HPLC method.

Data Presentation and Calculations

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

The results of the forced degradation studies should demonstrate that the main peak is well-resolved from all degradation product peaks, confirming the specificity of the method.

Visualizations

5.1 Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phases (A: 0.1% Formic Acid in Water, B: Acetonitrile) hplc_system HPLC System Setup (Column, Temp, Flow Rate, etc.) prep_mobile_phase->hplc_system prep_diluent Prepare Diluent (Water:Acetonitrile 50:50) prep_standard Prepare Standard Solution (~0.05 mg/mL) prep_diluent->prep_standard prep_sample Prepare Sample Solution (~0.05 mg/mL) prep_diluent->prep_sample inject_samples Inject Standard and Sample Solutions prep_standard->inject_samples prep_sample->inject_samples hplc_system->inject_samples acquire_data Acquire Chromatographic Data inject_samples->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_purity Calculate Purity (%) integrate_peaks->calculate_purity report_results Generate Report calculate_purity->report_results

Caption: Workflow for HPLC Purity Analysis.

5.2 Purity Calculation Logic

purity_calculation cluster_calculation Calculation Steps input_data Chromatographic Data (Peak Areas) area_main Area of Main Peak (A_main) input_data->area_main area_impurities Sum of Impurity Peak Areas (ΣA_impurities) input_data->area_impurities area_total Total Peak Area (A_total = A_main + ΣA_impurities) area_main->area_total purity_formula Purity (%) = (A_main / A_total) * 100 area_main->purity_formula area_impurities->area_total area_total->purity_formula output_result Purity Result (%) purity_formula->output_result

Caption: Logical Flow of Purity Calculation.

References

Application Notes and Protocols for the Scale-Up Synthesis of Methyl 4-chloro-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of Methyl 4-chloro-6-methylnicotinate, a key intermediate in pharmaceutical development. The described two-step synthetic route starts from 4-hydroxy-6-methylnicotinic acid and proceeds through the formation of methyl 4-hydroxy-6-methylnicotinate, followed by a robust chlorination step.

Synthetic Strategy Overview

The synthesis is divided into two main stages:

  • Esterification: Conversion of 4-hydroxy-6-methylnicotinic acid to its methyl ester, methyl 4-hydroxy-6-methylnicotinate.

  • Chlorination: Subsequent chlorination of the hydroxy intermediate to yield the final product, this compound.

This approach allows for the isolation and purification of the hydroxy ester intermediate, ensuring a high-quality starting material for the critical chlorination step.

Data Presentation

Table 1: Summary of Key Reaction Parameters and Yields
StepReactionKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1Esterification4-hydroxy-6-methylnicotinic acid, Methanol, EDCI, DMAPDichloromethane (DCM), MethanolRoom Temperature to RefluxMonitored by TLC~88%[1]
2ChlorinationMethyl 4-hydroxy-6-methylnicotinate, Phosphorus oxychloride (POCl₃), Pyridine (base)None (Solvent-free)140-1602>80%

Experimental Protocols

Step 1: Scale-up Synthesis of Methyl 4-hydroxy-6-methylnicotinate

This protocol is based on a lab-scale procedure and can be scaled up with appropriate equipment.[1]

Materials and Reagents:

  • 4-hydroxy-6-methylnicotinic acid

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., DCM/MeOH mixture)

Equipment:

  • Large-scale reaction vessel with reflux condenser and mechanical stirrer

  • Rotary evaporator

  • Chromatography system

Procedure:

  • To a solution of 4-hydroxy-6-methylnicotinic acid (e.g., 30.6 g, 200 mmol) in a mixture of DCM (250 mL) and MeOH (250 mL), add EDCI (42.2 g, 220 mmol) and DMAP (1.22 g, 10.00 mmol) at room temperature.

  • Stir the solution under reflux conditions.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the complete disappearance of 4-hydroxy-6-methylnicotinic acid.

  • Once the reaction is complete, concentrate the mixture on a rotary evaporator.

  • Purify the residue by silica gel column chromatography to yield methyl 4-hydroxy-6-methylnicotinate.

Step 2: Scale-up Chlorination of Methyl 4-hydroxy-6-methylnicotinate

This protocol is adapted from a large-scale, solvent-free chlorination procedure for hydroxypyridines.

Materials and Reagents:

  • Methyl 4-hydroxy-6-methylnicotinate

  • Phosphorus oxychloride (POCl₃)

  • Pyridine

  • Ice-cold water

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Ethyl acetate for extraction

Equipment:

  • Teflon-lined stainless steel sealed reactor

  • Mechanical stirrer

  • Quenching vessel

  • Extraction equipment

Procedure:

  • In a Teflon-lined stainless steel reactor, add methyl 4-hydroxy-6-methylnicotinate (e.g., 0.5 moles) and an equimolar amount of phosphorus oxychloride (POCl₃, 0.5 moles).

  • Add one equivalent of pyridine as a base.

  • Seal the reactor and heat the reaction mixture to 140-160°C for 2 hours with stirring.

  • After cooling the reactor, carefully open it in a well-ventilated fume hood.

  • Quenching: Slowly and carefully pour the reaction content into a separate vessel containing ice-cold water (~100 mL) with vigorous stirring. Due to the highly exothermic nature of quenching POCl₃, extreme caution is advised.

  • Adjust the pH of the quenched solution to 8-9 with a saturated Na₂CO₃ solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Visualizations

Synthesis_Pathway 4-hydroxy-6-methylnicotinic_acid 4-hydroxy-6-methylnicotinic acid Methyl_4-hydroxy-6-methylnicotinate Methyl 4-hydroxy-6-methylnicotinate 4-hydroxy-6-methylnicotinic_acid->Methyl_4-hydroxy-6-methylnicotinate Methanol, EDCI, DMAP DCM/MeOH, Reflux Methyl_4-chloro-6-methylnicotinate This compound Methyl_4-hydroxy-6-methylnicotinate->Methyl_4-chloro-6-methylnicotinate POCl3, Pyridine 140-160°C, Solvent-free Experimental_Workflow cluster_esterification Step 1: Esterification cluster_chlorination Step 2: Chlorination Start_Esterification Mix 4-hydroxy-6-methylnicotinic acid, Methanol, EDCI, DMAP in DCM/MeOH Reflux Reflux and Monitor by TLC Start_Esterification->Reflux Concentrate_Ester Concentrate on Rotary Evaporator Reflux->Concentrate_Ester Purify_Ester Purify by Column Chromatography Concentrate_Ester->Purify_Ester Intermediate Methyl 4-hydroxy-6-methylnicotinate Purify_Ester->Intermediate Start_Chlorination Charge Intermediate, POCl3, and Pyridine into a sealed reactor Intermediate->Start_Chlorination Heat_Reaction Heat to 140-160°C for 2h Start_Chlorination->Heat_Reaction Cool_and_Quench Cool and Quench with Ice-Water Heat_Reaction->Cool_and_Quench Neutralize_Extract Neutralize with Na2CO3 and Extract Cool_and_Quench->Neutralize_Extract Final_Product This compound Neutralize_Extract->Final_Product

References

Application of Methyl 4-chloro-6-methylnicotinate in the Synthesis of Novel Epigenetic Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chloro-6-methylnicotinate has emerged as a critical starting material in the synthesis of a novel class of therapeutic agents targeting epigenetic regulatory mechanisms. Specifically, this halogenated pyridine derivative is a key building block for the development of potent and selective inhibitors of the Polycomb Repressive Complex 2 (PRC2), with a particular focus on the Embryonic Ectoderm Development (EED) subunit.[1] Dysregulation of the PRC2 complex, a histone methyltransferase responsible for the trimethylation of histone H3 on lysine 27 (H3K27me3), is a known driver in various cancers, including lymphomas and solid tumors.[2][3][4] Inhibitors targeting the EED subunit offer an allosteric mechanism of action, providing a promising therapeutic strategy, even in cancers resistant to traditional EZH2 inhibitors.[3]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of triazolopyrimidine-based EED inhibitors, exemplified by compounds structurally related to known inhibitors like EED226 and MAK683.

Synthetic Pathway Overview

The primary synthetic strategy involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety at the 4-position of the pyridine ring. This is followed by a series of transformations including hydrazinolysis, cyclization, and subsequent functionalization to construct the final triazolopyrimidine scaffold.

Synthesis_Workflow A This compound B Methyl 4-aryl-6-methylnicotinate A->B Suzuki Coupling C 4-Aryl-6-methylnicotinohydrazide B->C Hydrazinolysis D Triazolopyridine Intermediate C->D Cyclization E Final EED Inhibitor D->E Functionalization

Caption: General synthetic workflow from the starting material to the final EED inhibitor.

Key Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • (2-Methoxyphenyl)boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), (2-methoxyphenyl)boronic acid (1.5 eq), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Add Pd(dppf)Cl₂ (0.05 - 0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-16 hours, monitoring progress by TLC or LC-MS.[5]

  • Upon completion, cool the mixture to room temperature.

  • Dilute with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield Methyl 4-(2-methoxyphenyl)-6-methylnicotinate.

Protocol 2: Synthesis of a Triazolopyridine EED Inhibitor

This multi-step protocol outlines the conversion of the Suzuki coupling product to a final EED inhibitor, based on synthetic routes for triazolopyridine compounds.[1][6]

Step 2a: Hydrazinolysis

  • Dissolve Methyl 4-(2-methoxyphenyl)-6-methylnicotinate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (10-20 eq) and heat the mixture to reflux for 4-6 hours.

  • Cool the reaction and concentrate under reduced pressure to obtain the crude 4-(2-methoxyphenyl)-6-methylnicotinohydrazide, which can be used in the next step without further purification.

Step 2b: Cyclization to form the Triazolopyridine Core

  • Suspend the nicotinohydrazide from the previous step in an appropriate solvent (e.g., ethanol).

  • Add an orthoformate derivative (e.g., triethyl orthoformate) and an acid catalyst (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux for 12-18 hours.

  • Cool the reaction, and collect the precipitated product by filtration to yield the triazolopyridine intermediate.

Step 2c: Functionalization (Example: Amination)

  • The triazolopyridine intermediate may require conversion of a functional group (e.g., chlorination of a hydroxyl group) before final amination.

  • Dissolve the activated triazolopyridine intermediate (1.0 eq) and the desired amine (1.1 eq) in a suitable solvent like isopropanol or DMF.

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture at 80-120 °C until the starting material is consumed (monitor by LC-MS).

  • Perform an aqueous workup and purify the final product by column chromatography or preparative HPLC.

Target Pathway: PRC2/EED-Mediated Gene Silencing

The Polycomb Repressive Complex 2 (PRC2) is a key epigenetic writer, responsible for methylating histone H3 at lysine 27 (H3K27me3), a hallmark of transcriptionally silenced chromatin.[3][4] The core components of PRC2 are EZH2 (the catalytic subunit), SUZ12, and EED. The EED subunit contains a binding pocket that recognizes existing H3K27me3 marks, which allosterically activates the EZH2 subunit, leading to the propagation of the repressive signal.[3] EED inhibitors, synthesized from this compound, function by binding to this H3K27me3 pocket on EED, thereby preventing the allosteric activation of PRC2 and blocking its methyltransferase activity.[3][7] This leads to the reactivation of tumor suppressor genes that were silenced by aberrant PRC2 activity.

PRC2_Pathway cluster_PRC2 PRC2 Complex cluster_Nucleosome Nucleosome EZH2 EZH2 (Catalytic Subunit) Histone Histone H3 EZH2->Histone Methylates K27 EED EED H3K27me3 H3K27me3 EED->H3K27me3 Binds to & is activated by SUZ12 SUZ12 GeneSilencing Gene Silencing (Tumor Suppressor Off) H3K27me3->GeneSilencing Leads to Inhibitor EED Inhibitor (e.g., EED226) Inhibitor->EED Blocks Binding Pocket GeneExpression Gene Expression (Tumor Suppressor On)

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of Methyl 4-chloro-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the yield of Suzuki-Miyaura cross-coupling reactions involving Methyl 4-chloro-6-methylnicotinate.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors I should investigate?

A1: When encountering low yields with this substrate, a systematic evaluation of your reaction components and conditions is crucial. Key areas to check include:

  • Catalyst Activity: Ensure your palladium catalyst and phosphine ligand are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation.[1] The active Pd(0) species is susceptible to deactivation by oxygen.[1][2][3]

  • Reagent Quality: Verify the purity of your this compound and the boronic acid or ester. Boronic acids, in particular, can be prone to protodeborylation.[1][2]

  • Solvent and Base Purity: It is critical to use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation and unwanted side reactions.[1][2] Ensure the base is of high purity and appropriate for the reaction.

  • Inert Atmosphere: The strict exclusion of oxygen is paramount for a successful Suzuki coupling.[1][2][3] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.

Q2: I'm observing significant homocoupling of my boronic acid reagent. What is the cause, and how can I minimize this side reaction?

A2: Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, is a common side reaction that competes with the desired cross-coupling.[2]

  • Presence of Oxygen: The primary driver of homocoupling is often the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of the boronic acid.[1][2]

  • Mitigation Strategies:

    • Rigorous Degassing: Thoroughly degas all solvents and reagents before use.[2]

    • Maintain Inert Atmosphere: Keep the reaction under a constant positive pressure of an inert gas (argon or nitrogen).[2]

    • Ligand Choice: Employing bulky phosphine ligands can sterically hinder the unwanted homocoupling pathway.[2]

Q3: Protodeborylation of my boronic acid seems to be a major issue, leading to reduced yield. How can I prevent this?

A3: Protodeborylation, the cleavage of the C-B bond by a proton source, is a significant challenge, especially with electron-deficient boronic acids.[1][2]

  • Reaction Conditions:

    • Milder Base: The choice of base is critical. While necessary for transmetalation, strong bases can promote protodeborylation. Consider using milder bases such as K₃PO₄, KF, or Cs₂CO₃.[1][2]

    • Anhydrous Conditions: Employing anhydrous solvents can minimize the presence of proton sources.[2] Interestingly, for some systems using K₃PO₄, a small amount of water might be necessary for the base to be effective.[2][4]

    • Lower Temperature and Shorter Reaction Time: If feasible for your specific coupling, reducing the reaction temperature and time can decrease the extent of protodeborylation.[1][2]

  • More Stable Boron Reagents: Consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates, which can be more resistant to protodeborylation.[1][2]

Q4: My starting material, this compound, is being consumed, but I am isolating the dehalogenated product (Methyl 6-methylnicotinate). What causes this?

A4: Dehalogenation is a side reaction where the chloro group is replaced by a hydrogen atom.[2]

  • Cause: This can occur after the oxidative addition step. The palladium complex may react with a hydride source in the reaction mixture, followed by reductive elimination to yield the dehalogenated product.[5] Potential hydride sources include impurities in solvents or reagents, or even some solvents and bases themselves under certain conditions.

  • Solution: Optimizing reaction conditions is key. Carefully screen parameters such as temperature, base, and solvent to find a set of conditions that favors the cross-coupling pathway over dehalogenation.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low or No Product Formation Inactive Catalyst/LigandUse fresh, high-purity palladium catalyst and phosphine ligand. Ensure proper storage under an inert atmosphere.[1][3]
Poor Reagent QualityUse fresh, high-purity this compound and boronic acid/ester.
Presence of OxygenThoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Ar or N₂).[1][2]
Inappropriate BaseScreen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃). The choice of base can be substrate-dependent.[2][6]
Suboptimal SolventScreen different solvents or solvent mixtures (e.g., Dioxane/H₂O, Toluene, DMF).[7][8]
Significant Homocoupling of Boronic Acid Oxygen in the ReactionRigorously degas all components and maintain a positive pressure of inert gas.[1][2]
Catalyst/Ligand ChoiceUse bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can suppress homocoupling.[2]
Protodeborylation of Boronic Acid Harsh Reaction ConditionsUse milder bases (e.g., K₃PO₄, KF), lower the reaction temperature, and shorten the reaction time.[1][2]
Presence of Protic SourcesUse anhydrous solvents.[2]
Unstable Boronic AcidConsider converting the boronic acid to a more stable derivative like a pinacol ester or MIDA boronate.[1][2]
Dehalogenation of Starting Material Unoptimized Reaction ConditionsScreen different combinations of base, solvent, and temperature to find conditions that favor cross-coupling.[2]
Presence of Hydride SourcesEnsure high purity of all reagents and solvents.

Quantitative Data Summary

The following tables summarize typical quantitative data for optimizing Suzuki cross-coupling reactions of substrates similar to this compound. These should serve as a starting point for optimization.

Table 1: Effect of Catalyst and Ligand on Yield

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compound(5-cyano-2-methoxyphenyl)boronic acidPd(dppf)Cl₂ (10)-Na₂CO₃Dioxane/H₂ORefluxOvernight-
This compound (hypothetical)Phenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄Dioxane11024~70-85[9]
4-Chloro-pyridine derivativeArylboronic acidPd(OAc)₂ (2)SPhos-----
Methyl 4-bromo-6-methylnicotinatePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O901285-95[9]

Yields are approximate and can vary based on the specific substrate and reaction conditions.

Table 2: Effect of Different Bases on Yield

Aryl HalideBoronic AcidCatalyst/LigandSolventBaseTemp (°C)Yield (%)
4-bromoacetophenonephenylboronic acidCatalyst 1aDMF-H₂OK₂CO₃70High
4-bromoacetophenonephenylboronic acidCatalyst 1aDMF-H₂OOrganic Base70Lower
Pyridyl Sulfonyl Fluoride2-thiopheneboronic acid pinacol esterPd(dppf)Cl₂DioxaneNa₃PO₄65-1005-89[10]

Experimental Protocols

Generalized Protocol for Suzuki Coupling of this compound

This protocol is a general guideline and may require optimization for specific boronic acids and desired scales.[11]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or boronate ester (1.1-1.5 eq)[11]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G3; 0.5–5 mol%)[3][9]

  • Base (e.g., K₃PO₄, K₂CO₃, Na₂CO₃; 2.0-3.0 eq)[11]

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1, Toluene, DMF)[3]

  • Schlenk flask or microwave-safe reaction vessel[11][12]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid or ester (1.1-1.5 eq), and the base (2.0-3.0 eq).[11]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[13]

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst and any additional ligand.[12]

  • Solvent Addition: Add the degassed solvent via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[3]

  • Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80–120 °C).[12] For microwave-assisted reactions, irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).[12]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3][12]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3][12]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[12]

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxiAdd Oxidative Addition PdII_A R¹-Pd(II)L_n-X Pd0->PdII_A R¹-X Transmetal Transmetalation PdII_B R¹-Pd(II)L_n-R² PdII_A->PdII_B R²-B(OR)₂ (Base) PdII_B->Pd0 R¹-R² RedElim Reductive Elimination Product Coupled Product (R¹-R²) R1X This compound (R¹-X) R2B Arylboronic Acid/Ester (R²-B(OR)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Check_Reagents Check Reagent Quality (Catalyst, Ligand, Substrates) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Inert Atmosphere, Degassed Solvent) Start->Check_Conditions Analyze_Byproducts Analyze Crude Mixture for Byproducts Check_Reagents->Analyze_Byproducts Check_Conditions->Analyze_Byproducts Homocoupling Homocoupling Detected? Analyze_Byproducts->Homocoupling Yes Protodeborylation Protodeborylation Detected? Homocoupling->Protodeborylation No Optimize_Conditions Systematically Optimize Conditions (Base, Solvent, Temp, Time) Homocoupling->Optimize_Conditions Yes, Optimize Ligand/ Degassing Dehalogenation Dehalogenation Detected? Protodeborylation->Dehalogenation No Protodeborylation->Optimize_Conditions Yes, Use Milder Base/ Lower Temp Dehalogenation->Optimize_Conditions No Dehalogenation->Optimize_Conditions Yes, Screen Base/ Solvent End Improved Yield Optimize_Conditions->End

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: Cross-Coupling Reactions of Methyl 4-chloro-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered during the cross-coupling of "Methyl 4-chloro-6-methylnicotinate." The information is presented in a question-and-answer format to directly address specific experimental issues.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, the use of an electron-deficient heterocyclic halide like this compound can present challenges.

Frequently Asked Questions & Troubleshooting

Q1: I am observing low to no yield of my desired coupled product. What are the likely causes and how can I improve the outcome?

A1: Low or no yield in the Suzuki coupling of this compound is a common issue primarily due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. Here are key areas to troubleshoot:

  • Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ may be inefficient. More electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the oxidative addition of the chloropyridine to the palladium center.[1][2]

  • Reaction Temperature: Higher temperatures (typically 80-120 °C) are often required to overcome the activation energy for the C-Cl bond cleavage.[1] Microwave irradiation can also be effective in reducing reaction times and improving yields.[1]

  • Choice of Base: The base is crucial for the transmetalation step. Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are generally effective. The choice of base can be critical and may require screening.[3]

  • Solvent System: Aprotic polar solvents like dioxane, toluene, or DMF, often with the addition of water, are commonly used. The solubility of all components is key.

  • Oxygen Sensitivity: The active Pd(0) catalyst is susceptible to oxidation. Ensure all solvents and reagents are thoroughly degassed, and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[1]

Q2: I am observing significant amounts of side products, such as the homocoupling of my boronic acid and dehalogenation of my starting material. How can I minimize these?

A2: The formation of side products is a frequent challenge. Here’s how to address the most common ones:

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to a catalytic cycle for homocoupling.

    • Solution: Rigorous degassing of all reagents and maintaining a strict inert atmosphere is crucial.[1] Using a slight excess of the boronic acid can sometimes be beneficial, but a large excess should be avoided.[2]

  • Dehalogenation (Hydrodehalogenation): This involves the replacement of the chlorine atom with a hydrogen atom. This can occur through various pathways, including a competing reaction with trace water or other proton sources.

    • Solution: Use anhydrous solvents and reagents where possible. The choice of phosphine ligand can also influence the extent of this side reaction.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is particularly an issue with electron-deficient or heteroaryl boronic acids.

    • Solution: Use of more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can mitigate this issue.[3] Careful selection of the base and avoiding excessively high temperatures can also be beneficial.[1]

Quantitative Data on Side Reactions

While specific quantitative data for this compound is sparse in publicly available literature, the following table provides representative yields and side product formation for analogous chloropyridine systems to guide optimization.

Aryl HalideBoronic Acid/EsterCatalyst/LigandBaseSolventTemp (°C)Time (h)Product Yield (%)Homocoupling (%)Dehalogenation (%)Reference
2-ChloropyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001885<5~5[4]
4-Chloropyridine derivativeArylboronic acidPd₂(dba)₃ / XPhosK₂CO₃Dioxane1101270-90Not reportedNot reported[5]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O801678 (at C4)~10<5[6]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)[2]

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)[3]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, 4:1 v/v)[5]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.[2]

  • In a separate vial under an inert atmosphere, prepare a solution of the palladium catalyst and phosphine ligand in a small amount of the reaction solvent.

  • Add the catalyst solution to the Schlenk flask via syringe.

  • Add the remaining degassed solvent to the reaction mixture.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram

Suzuki_Workflow start Start reagents Combine this compound, Arylboronic Acid, and Base in Schlenk Flask start->reagents inert Evacuate and Backfill with Inert Gas (3x) reagents->inert catalyst Add Pd Catalyst and Ligand Solution inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat Reaction Mixture (80-110 °C) with Stirring solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify end Characterize Product purify->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Suzuki-Miyaura Catalytic Cycle and Common Side Reactions

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_side Common Side Reactions Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X (L)n Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (R-B(OH)2 + Base) ArPd(II)XL2->Transmetalation Dehalogenation Dehalogenation (Ar-H) ArPd(II)XL2->Dehalogenation H⁺ source ArPd(II)RL2 Ar-Pd(II)-R (L)n Transmetalation->ArPd(II)RL2 Homocoupling Homocoupling (R-R) Transmetalation->Homocoupling O₂ Protodeboronation Protodeboronation (R-H) Transmetalation->Protodeboronation H₂O/H⁺ Reductive_Elimination Reductive Elimination ArPd(II)RL2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R Reductive_Elimination->Product

Caption: The Suzuki-Miyaura catalytic cycle and pathways to common side reactions.

II. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. As with other cross-coupling reactions, the use of an electron-deficient chloropyridine requires careful optimization.

Frequently Asked Questions & Troubleshooting

Q1: My Buchwald-Hartwig amination of this compound is not proceeding. What should I check?

A1: The challenges are similar to those in Suzuki coupling, primarily related to the inert C-Cl bond.

  • Catalyst and Ligand: This reaction is highly dependent on the use of bulky, electron-rich phosphine ligands. Ligands such as XPhos, SPhos, and RuPhos are often essential for successful coupling with aryl chlorides.[5]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is commonly used, but other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can also be effective and may be necessary for substrates with base-sensitive functional groups.[7]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are standard.[5]

Q2: I am observing hydrodehalogenation of my starting material. How can I prevent this?

A2: Hydrodehalogenation can be a significant side reaction in Buchwald-Hartwig amination.[8]

  • Mechanism: It can occur via a β-hydride elimination from an amido-palladium intermediate.

  • Solution: The choice of ligand is critical. Bulky biarylphosphine ligands are known to promote reductive elimination over β-hydride elimination.[9] Optimizing the base and reaction temperature can also help minimize this side product.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol and may require optimization for specific amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)[5]

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, 1.5-2.0 equiv)[5]

  • Anhydrous, degassed toluene or dioxane

Procedure:

  • In a glovebox, charge a dry Schlenk tube with the palladium precatalyst, phosphine ligand, and base.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify by column chromatography.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition ArPd(II)XL Ar-Pd(II)-X (L) Oxidative_Addition->ArPd(II)XL Amine_Coordination Amine Coordination (R₂NH) ArPd(II)XL->Amine_Coordination Deprotonation Deprotonation (Base) Amine_Coordination->Deprotonation Amido_Complex Ar-Pd(II)-NR₂ (L) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Ar-NR₂ Reductive_Elimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

III. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.

Frequently Asked Questions & Troubleshooting

Q1: What are the main challenges in the Sonogashira coupling of this compound?

A1: The primary challenges include the low reactivity of the chloropyridine and potential side reactions.

  • Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) are typically used. For less reactive chlorides, more active palladium catalysts and ligands may be necessary.[7]

  • Glaser Coupling: A significant side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which is promoted by the copper co-catalyst in the presence of oxygen.

    • Solution: Performing the reaction under strictly anaerobic conditions is essential. Copper-free Sonogashira protocols can also be employed to avoid this side reaction.[10]

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is typically used, which also often serves as the solvent.

Detailed Experimental Protocol: Sonogashira Coupling

This is a general protocol and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[11]

  • Copper(I) iodide (CuI, 4-10 mol%)[11]

  • Amine base (e.g., triethylamine, as solvent or co-solvent)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

  • Add the anhydrous, degassed solvent and the amine base.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with an organic solvent and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Sonogashira Coupling Catalytic Cycles

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X (L)₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (Cu-C≡C-R) ArPd(II)XL2->Transmetalation ArPd(II)(C≡CR)L2 Ar-Pd(II)-C≡C-R (L)₂ Transmetalation->ArPd(II)(C≡CR)L2 Reductive_Elimination Reductive Elimination ArPd(II)(C≡CR)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-C≡C-R Reductive_Elimination->Product Cu(I)X Cu(I)X Alkyne_Coordination Alkyne Coordination (R-C≡C-H + Base) Cu(I)X->Alkyne_Coordination Cu_Acetylide Cu-C≡C-R Alkyne_Coordination->Cu_Acetylide Cu_Acetylide->Transmetalation

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

IV. Heck Reaction

The Heck reaction couples an aryl halide with an alkene.

Frequently Asked Questions & Troubleshooting

Q1: What are the key considerations for a Heck reaction with this compound?

A1: The Heck reaction with aryl chlorides is challenging and requires specific conditions.

  • Catalyst: Palladium catalysts are used, often with phosphine ligands.[12]

  • Alkene: Electron-deficient alkenes, such as acrylates, are typically more reactive.[12]

  • Base: A base, such as triethylamine or potassium carbonate, is required to regenerate the catalyst.[12]

  • Regioselectivity: The regioselectivity of the addition to the alkene can be an issue with unsymmetrical alkenes.

Detailed Experimental Protocol: Heck Reaction

This is a general protocol and will likely require significant optimization.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., butyl acrylate, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., PPh₃, 4-10 mol%)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or NMP)

Procedure:

  • To a pressure tube, add this compound, the palladium catalyst, ligand, and base.

  • Add the anhydrous, degassed solvent and the alkene.

  • Seal the tube and heat to a high temperature (e.g., 120-150 °C).

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool to room temperature, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Heck Reaction Catalytic Cycle

Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X (L)₂ Oxidative_Addition->ArPd(II)XL2 Migratory_Insertion Migratory Insertion (Alkene) ArPd(II)XL2->Migratory_Insertion AlkylPd_Intermediate R-CH₂-CH(Ar)-Pd(II)-X (L)₂ Migratory_Insertion->AlkylPd_Intermediate Beta_Hydride_Elimination β-Hydride Elimination AlkylPd_Intermediate->Beta_Hydride_Elimination Product_Complex [HPd(II)XL₂]⁺ [Product] Beta_Hydride_Elimination->Product_Complex Base_Regeneration Base Regeneration Product_Complex->Base_Regeneration Product Substituted Alkene Product_Complex->Product Base_Regeneration->Pd(0)L2

Caption: The catalytic cycle of the Heck reaction.

References

Preventing byproduct formation in "Methyl 4-chloro-6-methylnicotinate" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of Methyl 4-chloro-6-methylnicotinate, with a focus on preventing byproduct formation and optimizing reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of this compound?

A1: The most frequently encountered byproducts often arise from incomplete reactions or side reactions. These can include the starting material, 4-hydroxy-6-methylnicotinic acid methyl ester, and potential over-chlorination or hydrolysis products. The specific byproducts will depend on the chlorinating agent used and the reaction conditions.

Q2: How can I minimize the formation of the starting material byproduct?

A2: To minimize the presence of unreacted starting material, ensure that the chlorinating agent is added in a slight excess. It is also crucial to maintain the recommended reaction temperature and time to drive the reaction to completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended.

Q3: What is the optimal temperature for the chlorination reaction?

A3: The optimal temperature for the chlorination of 4-hydroxy-6-methylnicotinic acid methyl ester to this compound is typically in the range of 80-110°C. However, the ideal temperature can vary depending on the specific chlorinating agent and solvent used. Refer to the detailed experimental protocol for specific recommendations.

Q4: How does moisture affect the reaction?

A4: Moisture can lead to the hydrolysis of the chlorinating agent and the desired product, reducing the yield and purity of this compound. Therefore, it is critical to perform the reaction under anhydrous (dry) conditions, using dry solvents and glassware.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product

A low yield of this compound can be attributed to several factors. The following troubleshooting workflow can help identify and address the root cause.

low_yield_troubleshooting start Low Yield of Product check_reaction_completion Check Reaction Completion (TLC/HPLC) start->check_reaction_completion incomplete_reaction Incomplete Reaction check_reaction_completion->incomplete_reaction extend_reaction_time Increase Reaction Time or Temperature incomplete_reaction->extend_reaction_time  Yes add_more_reagent Add More Chlorinating Agent incomplete_reaction->add_more_reagent  Yes reaction_complete Reaction is Complete incomplete_reaction->reaction_complete No end Yield Improved extend_reaction_time->end add_more_reagent->end check_workup Review Work-up Procedure reaction_complete->check_workup product_loss Product Loss During Work-up? check_workup->product_loss optimize_extraction Optimize Extraction pH and Solvent product_loss->optimize_extraction Yes check_purification Review Purification Method product_loss->check_purification No optimize_extraction->end purification_issue Product Loss During Purification? check_purification->purification_issue optimize_chromatography Optimize Chromatography Conditions purification_issue->optimize_chromatography Yes purification_issue->end No optimize_chromatography->end

Caption: Troubleshooting workflow for low product yield.

Issue 2: Presence of Multiple Byproducts in the Final Product

The presence of multiple byproducts often indicates issues with reaction selectivity or conditions.

Potential Cause Recommended Action
Incorrect Reaction Temperature Optimize the reaction temperature. Lower temperatures may reduce the formation of some byproducts, while higher temperatures might be needed to drive the reaction to completion.
Excess Chlorinating Agent Use a stoichiometric amount or a slight excess of the chlorinating agent. A large excess can lead to over-chlorination.
Presence of Water Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Reagent Addition Order Follow the specified order of reagent addition in the protocol to avoid unwanted side reactions.

Experimental Protocol: Synthesis of this compound

This protocol provides a general method for the synthesis of this compound.

Materials:

  • 4-hydroxy-6-methylnicotinic acid methyl ester

  • Phosphorus oxychloride (POCl₃)

  • Toluene (anhydrous)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 4-hydroxy-6-methylnicotinic acid methyl ester (1 equivalent).

  • Solvent Addition: Add anhydrous toluene to the flask.

  • Reagent Addition: Slowly add phosphorus oxychloride (1.5 equivalents) to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 100-110°C and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture into a beaker of ice water.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Reaction Parameters and Expected Outcomes:

ParameterValueExpected Outcome
Reaction Time 2-4 hours>95% conversion
Temperature 100-110°CFormation of the desired product
Yield (after purification) 75-85%Pure this compound
Purity (by HPLC) >98%-

Logical Relationship Diagram: Byproduct Formation

The following diagram illustrates the logical relationship between reaction conditions and the formation of common byproducts.

byproduct_formation cluster_conditions Reaction Conditions cluster_byproducts Byproduct Formation cluster_solution Preventative Measures incomplete_reaction Incomplete Reaction (Low Temp/Short Time) starting_material Unreacted Starting Material incomplete_reaction->starting_material moisture Presence of Moisture hydrolysis_product Hydrolysis Product moisture->hydrolysis_product excess_reagent Excess Chlorinating Agent over_chlorinated Over-chlorinated Product excess_reagent->over_chlorinated optimize_conditions Optimize Temp/Time optimize_conditions->incomplete_reaction anhydrous_conditions Use Anhydrous Conditions anhydrous_conditions->moisture stoichiometric_control Control Stoichiometry stoichiometric_control->excess_reagent

Caption: Relationship between reaction conditions and byproduct formation.

Technical Support Center: Reaction Monitoring for the Synthesis of Methyl 4-chloro-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis of Methyl 4-chloro-6-methylnicotinate via Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: A common laboratory method for the synthesis of this compound is the esterification of 4-chloro-6-methylnicotinic acid with methanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or by using an activating agent like thionyl chloride (SOCl₂) to first form the acid chloride, which then reacts with methanol.

Q2: Why are TLC and NMR effective for monitoring this reaction?

A2: TLC is a rapid and cost-effective technique that allows for the qualitative assessment of reaction progress by separating the more polar starting material (carboxylic acid) from the less polar product (ester). NMR spectroscopy provides quantitative data, allowing for the determination of the relative concentrations of the starting material, product, and any intermediates or byproducts, thereby confirming the reaction's completion and the product's structure.

Q3: How do the polarities of the starting material and product differ, and how does this affect their TLC separation?

A3: 4-chloro-6-methylnicotinic acid is a relatively polar molecule due to the presence of the carboxylic acid group, which can participate in hydrogen bonding. Its corresponding methyl ester, this compound, is significantly less polar. On a normal-phase silica gel TLC plate, the more polar carboxylic acid will have a stronger affinity for the stationary phase and thus a lower Retention Factor (Rf) value. The less polar ester product will travel further up the plate, resulting in a higher Rf value.

Q4: What are the expected key signals in the ¹H NMR spectra for the starting material and the product?

A4: For the starting material, 4-chloro-6-methylnicotinic acid, you would expect to see signals for the aromatic protons on the pyridine ring and a broad singlet for the carboxylic acid proton, typically at a high chemical shift (δ > 10 ppm). For the product, this compound, the carboxylic acid proton signal will be absent, and a new singlet corresponding to the methyl ester protons (-OCH₃) will appear, typically in the range of δ 3.5-4.0 ppm. The signals for the aromatic and the methyl group protons on the pyridine ring will also be present, potentially with slight shifts compared to the starting material.

Troubleshooting Guides

Thin-Layer Chromatography (TLC)
Problem Possible Cause(s) Solution(s)
Spots are streaking The sample is too concentrated. The compound is acidic/basic and interacting strongly with the silica gel.Dilute the sample before spotting. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the developing solvent.
Rf values are too low (spots don't move far) The developing solvent is not polar enough.Increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.
Rf values are too high (spots run with the solvent front) The developing solvent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).
No spots are visible under UV light The compounds are not UV-active (unlikely for these pyridine derivatives). The concentration of the sample is too low.Use a visualization stain such as potassium permanganate. Spot the sample multiple times in the same location, allowing the solvent to dry between applications.
Starting material and product spots are not well-separated The chosen solvent system does not provide adequate resolution.Experiment with different solvent systems. Try mixtures of dichloromethane/methanol or toluene/acetone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem Possible Cause(s) Solution(s)
Broad or distorted peaks The sample is not fully dissolved or contains suspended solids. The concentration is too high. Paramagnetic impurities are present.Filter the NMR sample through a small plug of cotton or glass wool. Dilute the sample. If paramagnetic impurities are suspected, they may be difficult to remove without further purification.
Unexpected peaks in the spectrum Presence of impurities in the starting material, side products, or residual solvent from the workup.Compare the spectrum to that of the starting material. Common solvents to check for are ethyl acetate, dichloromethane, and methanol. Potential side products could arise from incomplete reaction or side reactions of the starting material.
Signal for the carboxylic acid proton is not visible The proton is exchanging with residual water in the deuterated solvent.This is common. The disappearance of the starting material's other characteristic peaks and the appearance of the product's peaks are better indicators of reaction progress.
Difficulty in determining the reaction completion Overlapping signals of the starting material and product.Monitor a non-overlapping peak for both the starting material and the product. For example, track the disappearance of a specific aromatic proton of the starting material and the appearance of the methyl ester singlet of the product.

Quantitative Data Summary

The following tables provide estimated TLC and NMR data for the starting material and product. Note: Experimental values can vary based on specific conditions.

Table 1: Estimated TLC Rf Values

Compound Structure Solvent System (Ethyl Acetate/Hexane) Estimated Rf Value *
4-chloro-6-methylnicotinic acid1:1~0.2 - 0.4
This compound1:4~0.5 - 0.7

*Rf values are highly dependent on the exact TLC plate, chamber saturation, and temperature.

Table 2: Estimated ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Compound Proton/Carbon Estimated ¹H Chemical Shift (δ, ppm) Estimated ¹³C Chemical Shift (δ, ppm)
4-chloro-6-methylnicotinic acid Pyridine-H8.8 - 9.1 (s, 1H), 7.3 - 7.5 (s, 1H)168-172 (C=O), 160-164 (C-Cl), 150-153 (C-N), 135-138 (C-COOH), 122-125 (C-H), 23-26 (CH₃)
Pyridine-CH₃2.5 - 2.7 (s, 3H)
COOH>10 (br s, 1H)
This compound Pyridine-H8.8 - 9.0 (s, 1H), 7.2 - 7.4 (s, 1H)164-166 (C=O), 162-164 (C-Cl), 151-153 (C-N), 132-134 (C-COOMe), 124-126 (C-H), 52-54 (OCH₃), 24-26 (CH₃)
Pyridine-CH₃2.5 - 2.7 (s, 3H)
OCH₃3.8 - 4.0 (s, 3H)

*Chemical shifts are estimates based on analogous compounds and may vary depending on the solvent and spectrometer frequency. The data for the bromo-analogue, Methyl 4-bromo-6-methylnicotinate, shows ¹H NMR (400 MHz, Chloroform-d) δ 8.79 (s, 1H), 7.40 (s, 1H), 3.85 (s, 3H), 2.47 (s, 3H) and ¹³C NMR (101 MHz, CDCl₃) δ 164.62, 162.43, 151.43, 132.95, 128.65, 124.61, 52.46, 24.00.[1]

Experimental Protocols

Protocol 1: TLC Monitoring of the Esterification Reaction
  • Prepare the TLC Chamber: Pour a suitable eluent (e.g., 1:4 Ethyl Acetate/Hexane) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to ensure the atmosphere is saturated with solvent vapor. Cover the chamber and allow it to equilibrate for at least 10 minutes.

  • Prepare the TLC Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes for the starting material (SM), a co-spot (C), and the reaction mixture (RM).

  • Spot the Plate:

    • Dissolve a small amount of the 4-chloro-6-methylnicotinic acid in a suitable solvent (e.g., methanol or ethyl acetate). Using a capillary tube, spot this solution on the 'SM' lane.

    • Using a new capillary tube, spot the reaction mixture on the 'RM' lane.

    • On the 'C' lane, first spot the starting material solution and then, on top of the same spot, apply the reaction mixture.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the baseline is above the solvent level. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm). Circle the visible spots. If necessary, further visualization can be done using a potassium permanganate stain.

  • Analyze the Results: The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the 'RM' lane.

Protocol 2: NMR Sample Preparation for Reaction Monitoring
  • Sample Extraction: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Work-up: If the reaction is conducted in a non-deuterated solvent, the solvent must be removed. A simple way is to take a slightly larger aliquot, perform a mini-quench and extraction with a small amount of water and an organic solvent (e.g., deuterated chloroform, CDCl₃), and use the organic layer for NMR analysis. Alternatively, evaporate the solvent from the aliquot under reduced pressure or a stream of nitrogen.

  • Dissolution: Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, approximately 0.5-0.7 mL).

  • Transfer: Transfer the solution to a clean NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum. Compare the integration of a characteristic peak of the product (e.g., the -OCH₃ singlet) to a characteristic peak of the starting material to determine the conversion.

Visualized Experimental Workflow

Reaction_Monitoring_Workflow cluster_reaction Reaction cluster_tlc TLC Monitoring cluster_nmr NMR Analysis start Start Reaction: 4-chloro-6-methylnicotinic acid + Methanol + Catalyst tlc_sample Take Aliquot for TLC start->tlc_sample spot_tlc Spot SM, Co-spot, RM tlc_sample->spot_tlc develop_tlc Develop TLC Plate spot_tlc->develop_tlc visualize_tlc Visualize under UV/Stain develop_tlc->visualize_tlc analyze_tlc Analyze Rf Values visualize_tlc->analyze_tlc decision decision analyze_tlc->decision nmr_sample Take Aliquot for NMR prepare_nmr Prepare NMR Sample (Solvent Evaporation/Extraction) nmr_sample->prepare_nmr acquire_nmr Acquire 1H NMR Spectrum prepare_nmr->acquire_nmr analyze_nmr Analyze Spectrum (Integration, Peak Shifts) acquire_nmr->analyze_nmr final_product Pure this compound analyze_nmr->final_product decision->start No (Continue Reaction) workup Reaction Work-up and Purification decision->workup Yes workup->nmr_sample

Caption: Workflow for monitoring the esterification of 4-chloro-6-methylnicotinic acid.

References

Improving the solubility of "Methyl 4-chloro-6-methylnicotinate" in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Methyl 4-chloro-6-methylnicotinate." This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound (Molecular Formula: C₈H₈ClNO₂, Molecular Weight: 185.61) is a substituted pyridine derivative.[1] Its solubility is dictated by the interplay of its structural features: the polar pyridine ring and methyl ester group, and the non-polar methyl and chloro substituents. Generally, it is expected to have better solubility in moderately polar to polar aprotic organic solvents. The principle of "like dissolves like" is a key guide for solvent selection.[2] While specific quantitative data is not widely published, a predicted solubility profile based on its chemical structure is provided below.

Data Presentation: Predicted Solubility Profile

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Aprotic Dichloromethane (DCM), Chloroform, Ethyl Acetate (EtOAc), Tetrahydrofuran (THF)HighThe polarity of these solvents can effectively solvate the polar ester and pyridine functionalities of the molecule.[3][4]
Polar Protic Methanol, EthanolModerate to HighThe compound is soluble in Methanol.[5][6] Hydrogen bonding potential may enhance solubility.
Aromatic Toluene, BenzeneModerateThe aromatic nature of the solvents can interact favorably with the pyridine ring.[4]
Non-polar Hexane, Petroleum EtherLow to ModerateThe presence of polar groups limits solubility in highly non-polar solvents. It is used as an anti-solvent or in combination with more polar solvents (e.g., PE/EtOAc) for chromatography.[3][6]

Q2: I am having trouble dissolving this compound in my chosen solvent. What are the initial troubleshooting steps?

A2: If you are encountering poor solubility, we recommend a systematic approach. Start by verifying the purity of your compound and solvent. Then, consider gentle heating and agitation. If the compound remains insoluble, you may need to reconsider your solvent choice or apply a solubility enhancement technique. The workflow below provides a step-by-step guide to troubleshoot dissolution issues.

Troubleshooting Guide

This guide provides a logical workflow for addressing solubility challenges during your experiments.

Diagram: Experimental Workflow for Troubleshooting Solubility

G start Start: Solubility Issue (Compound won't dissolve) check_purity 1. Verify Purity - Compound (NMR, LC-MS) - Solvent (Anhydrous, Grade) start->check_purity physical_methods 2. Apply Physical Methods - Agitation (Vortex/Stir) - Gentle Warming (Monitor for degradation) - Sonication check_purity->physical_methods is_soluble Is Compound Soluble? physical_methods->is_soluble end_success Success: Proceed with Experiment is_soluble->end_success Yes reconsider 3. Re-evaluate Solvent Choice - Consult solubility table - Test micro-scale solubility in alternative solvents is_soluble->reconsider No enhancement 4. Use Enhancement Technique - Co-solvency - pH Adjustment (if applicable) - Solid Dispersion reconsider->enhancement is_soluble2 Is Compound Soluble? enhancement->is_soluble2 is_soluble2->end_success Yes end_fail Failure: Consult Literature for specific formulations or derivatization is_soluble2->end_fail No G Solvent1 Primary Solvent (e.g., Toluene) Compound Insoluble Compound Particles Solvent1->Compound Weak Interaction CoSolvent Add Co-Solvent (e.g., DCM) Solvent_Mix Solvent + Co-Solvent (e.g., Toluene + DCM) Dissolved_Compound Solvated Compound Molecules Solvent_Mix->Dissolved_Compound Strong Interaction

References

Technical Support Center: Catalyst Screening for Suzuki Reactions of Methyl 4-chloro-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting Suzuki-Miyaura cross-coupling reactions with Methyl 4-chloro-6-methylnicotinate.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound challenging?

The Suzuki coupling of this compound can be challenging due to the inherent properties of the substrate. As a heteroaryl chloride, the carbon-chlorine bond is stronger and less reactive towards oxidative addition to the palladium catalyst compared to aryl bromides or iodides. Additionally, the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting its catalytic activity. The electron-withdrawing nature of the nicotinate ester can also influence the reactivity of the C-Cl bond.

Q2: What are the most common side reactions observed, and how can they be minimized?

The most prevalent side reactions in the Suzuki coupling of this substrate are:

  • Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid coupling partner, which is replaced by a C-H bond. It can be minimized by using anhydrous solvents, ensuring the reaction is thoroughly degassed, and considering the use of more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.

  • Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of the chloro-nicotinate. Optimizing the catalyst and ligand system can often suppress homocoupling.

  • Dehalogenation: The chloro group is replaced by a hydrogen atom. This can occur if the catalytic cycle is inefficient.

Q3: How critical is the choice of base, and which bases are recommended?

The choice of base is critical as it activates the boronic acid to form a more nucleophilic borate species, which is necessary for the transmetalation step. For substrates with base-sensitive functional groups like esters, it is crucial to select a base that is strong enough to promote the reaction without causing ester hydrolysis.

Recommended Bases:

BaseStrengthKey Considerations
Potassium Phosphate (K₃PO₄)StrongOften an excellent choice for challenging couplings. Its use in anhydrous powdered form is recommended.
Cesium Carbonate (Cs₂CO₃)StrongHighly effective, particularly for difficult couplings, but is more expensive.
Potassium Carbonate (K₂CO₃)ModerateA common and cost-effective choice, but may be less effective for this unreactive chloride.
Potassium Fluoride (KF)MildCan be effective when substrates are particularly base-sensitive.

Q4: Can the ester group on the nicotinate be hydrolyzed during the reaction?

Yes, under strongly basic aqueous conditions and elevated temperatures, the methyl ester group can be susceptible to hydrolysis. To mitigate this, consider using milder bases like K₃PO₄ or KF, shorter reaction times, and minimizing the amount of water in the reaction mixture. If hydrolysis remains a significant issue, performing the reaction under strictly anhydrous conditions should be considered.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Inactive catalyst system for a challenging chloride. 2. Insufficient reaction temperature. 3. Ineffective base. 4. Oxygen contamination deactivating the catalyst.1. Switch to a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand. 2. Increase the reaction temperature, typically in the range of 80-120 °C. Consider using a higher boiling point solvent like dioxane or toluene. 3. Screen stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃. 4. Ensure all solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).
Significant Homocoupling of Boronic Acid 1. Slow transmetalation step. 2. Presence of oxygen.1. Increase the reaction temperature moderately. 2. Change the ligand; bidentate ligands like dppf can sometimes reduce homocoupling. 3. Ensure the system is rigorously degassed.
Protodeboronation of Boronic Acid 1. Presence of excess water or oxygen. 2. Base-catalyzed decomposition.1. Use anhydrous solvents and ensure the system is inert. 2. Switch to a more stable boronic acid derivative, such as a pinacol ester or a potassium trifluoroborate salt. 3. Use a milder base like KF if compatible with the reaction rate.
Catalyst Turns Black (Palladium Black Formation) 1. Insufficient ligand to stabilize the Pd(0) species. 2. High reaction temperature causing catalyst decomposition. 3. Impurities in reagents or solvents.1. Increase the ligand-to-palladium ratio slightly. 2. Use a more robust, sterically hindered ligand. 3. Lower the reaction temperature if possible without compromising the reaction rate. 4. Ensure all reagents and solvents are pure and anhydrous.

Recommended Catalyst Systems for Screening

For a challenging substrate like this compound, high-throughput screening of catalysts and ligands is highly recommended. Below is a table of catalyst systems known to be effective for Suzuki couplings of heteroaryl chlorides.

Palladium SourceLigandTypical Loading (mol%)Key Advantages
Pd₂(dba)₃ or Pd(OAc)₂SPhos or XPhos1-4% Pd, 2-8% LigandExcellent for electron-deficient heteroaryl chlorides; the bulky ligand enhances catalyst stability and activity.
Pd(PEPPSI)-IPr(NHC Ligand)1-3%Highly active for the coupling of chloropyridines.
Pd(dppf)Cl₂(None)2-5%A common, air-stable precatalyst, though may be less effective for unreactive chlorides.
PdCl₂(Amphos)₂(None)1-3%An air-stable catalyst reported to be effective for Suzuki-Miyaura coupling with heteroaryl chlorides.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening

This protocol is a starting point and should be optimized for the specific boronic acid being used. High-throughput experimentation is the most efficient method for screening a wide range of conditions.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2 - 1.5 equiv)

  • Palladium precatalyst (see table above, 1-5 mol%)

  • Ligand (if not using a pre-formed complex, 2-10 mol%)

  • Base (e.g., anhydrous powdered K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or a mixture with water such as Dioxane/H₂O 10:1)

Procedure:

  • To a dry reaction vial or Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, the boronic acid/ester, the base, the palladium precatalyst, and the ligand (if separate).

  • Add the anhydrous, degassed solvent via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Seal the vessel and place it in a preheated oil bath or heating block (typically 80-120 °C).

  • Stir the reaction mixture vigorously for the desired time (e.g., 2-24 hours).

  • Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Workflows and Logic

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_analysis Workup & Analysis A Weigh Reagents: - this compound - Boronic Acid/Ester - Base - Catalyst/Ligand B Add to Dry Vial under Inert Atmosphere (Ar/N₂) A->B Inert Conditions C Add Degassed Solvent B->C D Heat and Stir (80-120 °C, 2-24h) C->D Heating E Cool to RT & Quench D->E F Aqueous Workup (Extraction) E->F G Dry & Concentrate F->G H Purify (Column Chromatography) G->H I Characterize Product H->I

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Troubleshooting Decision Tree

troubleshooting_tree Start Low or No Yield Catalyst Is the catalyst system active enough for a chloro-pyridine? Start->Catalyst Temp Is the reaction temperature sufficient? Catalyst->Temp Yes Sol_Catalyst Action: Switch to a more active catalyst/ligand system (e.g., Pd/SPhos, Pd-PEPPSI). Catalyst->Sol_Catalyst No Base Is the base effective and soluble enough? Temp->Base Yes Sol_Temp Action: Increase temperature (80-120 °C). Consider a higher boiling point solvent. Temp->Sol_Temp No Inert Is the system rigorously degassed? Base->Inert Yes Sol_Base Action: Screen stronger bases (K₃PO₄, Cs₂CO₃). Ensure the base is a fine powder. Base->Sol_Base No Sol_Inert Action: Re-degas solvents and ensure a positive pressure of inert gas. Inert->Sol_Inert No End Re-evaluate Reaction Inert->End Yes Sol_Catalyst->Temp Sol_Temp->Base Sol_Base->Inert Sol_Inert->End

Caption: A decision tree for troubleshooting low-yield Suzuki reactions.

Troubleshooting low conversion rates in "Methyl 4-chloro-6-methylnicotinate" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in the synthesis of Methyl 4-chloro-6-methylnicotinate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction to synthesize this compound from 4-hydroxy-6-methylnicotinic acid has a very low yield. What are the potential causes?

Low yields in this two-step, one-pot synthesis can arise from several factors. The primary areas to investigate are the efficiency of the chlorination step and the subsequent esterification.

Troubleshooting Steps:

  • Incomplete Chlorination: The conversion of the hydroxyl group to a chloro group using phosphorus oxychloride (POCl₃) is critical. Ensure that the 4-hydroxy-6-methylnicotinic acid is completely dissolved or suspended in an excess of POCl₃ and heated at reflux for a sufficient duration (typically 2 hours) to drive the reaction to completion.[1][2]

  • Inefficient Removal of Excess POCl₃: After the reaction, excess POCl₃ must be thoroughly removed, usually by distillation under reduced pressure.[1][2] Residual POCl₃ can interfere with the subsequent esterification and work-up.

  • Methanolysis Issues: The addition of anhydrous methanol for the esterification step should be done carefully, especially at a low temperature (e.g., in an ice bath) to control the exothermic reaction with any remaining traces of POCl₃.[1][2] The reaction mixture should then be stirred at room temperature, sometimes overnight, to ensure complete esterification.[1][2]

  • Moisture Contamination: The presence of water can lead to the formation of byproducts and reduce the efficiency of both the chlorination and esterification steps. Ensure all glassware is thoroughly dried and anhydrous solvents are used where specified.

  • Improper Work-up and pH Adjustment: After quenching the reaction, the pH adjustment is crucial for isolating the product. The mixture is often adjusted to a neutral pH (around 7) with a base like sodium carbonate before extraction.[2] Improper pH can lead to the product remaining in the aqueous layer.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

The formation of multiple products indicates side reactions may be occurring. Common possibilities include:

  • Unreacted Starting Material: A spot corresponding to 4-hydroxy-6-methylnicotinic acid or its methyl ester (if the esterification occurred but not the chlorination) may be present.

  • Incomplete Esterification: The presence of 4-chloro-6-methylnicotinic acid is possible if the esterification with methanol did not go to completion.

  • Hydrolysis of the Product: During work-up, if the conditions are too acidic or basic for a prolonged period, the ester group of the final product can be hydrolyzed back to the carboxylic acid.

  • Over-chlorination or other side reactions: Although less common for this specific substrate, harsh reaction conditions could potentially lead to other chlorinated species or degradation products.

To identify these, it is recommended to run co-spots on your TLC plate with the starting material.

Q3: The final purified product is an oil, but some literature suggests it can be a solid. Why is this, and how can I solidify it?

This compound has been reported as both a colorless oil and a white solid.[3][4] The physical state can depend on the purity of the compound.

  • Presence of Residual Solvent: The most common reason for an oily product is the presence of residual solvent from the reaction or purification. Ensure the product is thoroughly dried under high vacuum.

  • Impurities: The presence of minor impurities can disrupt the crystal lattice and prevent solidification. Re-purification by column chromatography or recrystallization from a suitable solvent system (e.g., petroleum ether/ethyl acetate) may be necessary.[2][3]

Data Presentation: Reaction Yields

The following table summarizes reported yields for the synthesis of this compound from 4-hydroxy-6-methylnicotinic acid.

Starting MaterialReagentsSolvent(s)Reported YieldReference
4-hydroxy-6-methylnicotinic acid1. POCl₃ 2. Methanol1. None (excess POCl₃) 2. Methanol85%[2]
Intermediate B1.2 (from 4-hydroxy-6-methylnicotinic acid and POCl₃)MethanolDichloromethane86%[3]

Experimental Protocols

Synthesis of this compound from 4-hydroxy-6-methylnicotinic acid [1][2]

  • Chlorination: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-6-methylnicotinic acid (10.0 g, 65.0 mmol). Carefully add phosphorus oxychloride (40 mL) to the flask.

  • Heat the mixture to reflux and maintain for 2 hours.

  • After 2 hours, allow the mixture to cool to room temperature.

  • Removal of Excess POCl₃: Remove the excess phosphorus oxychloride by distillation under reduced pressure.

  • Esterification: Cool the residue in an ice bath (0 °C). Slowly and dropwise, add anhydrous methanol (40 mL).

  • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the mixture overnight.

  • Work-up: Carefully adjust the pH of the mixture to ~7 by the portion-wise addition of solid sodium carbonate.

  • Dilute the mixture with water (500 mL).

  • Extract the aqueous layer with dichloromethane (3 x 300 mL).

  • Purification: Combine the organic layers, wash with water (500 mL) and then with brine (500 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using a gradient of petroleum ether in ethyl acetate to afford this compound.

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Chlorination cluster_workup1 POCl₃ Removal cluster_esterification Esterification cluster_workup2 Work-up & Purification A Mix 4-hydroxy-6-methylnicotinic acid and POCl₃ B Reflux for 2 hours A->B C Cool to RT B->C D Distill under reduced pressure C->D E Cool residue to 0 °C D->E F Add anhydrous Methanol E->F G Stir overnight at RT F->G H Neutralize with Na₂CO₃ G->H I Extract with DCM H->I J Wash with H₂O and Brine I->J K Dry over Na₂SO₄ J->K L Purify by Column Chromatography K->L M Final Product: This compound L->M

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

G cluster_analysis Initial Analysis cluster_problems Potential Issues cluster_solutions Corrective Actions Start Low Conversion Rate Detected TLC Analyze crude reaction mixture by TLC Start->TLC P1 Multiple Spots / Smearing TLC->P1 Impure P2 Mainly Starting Material TLC->P2 Incomplete P3 Product looks impure (oily) TLC->P3 Poor Quality S1 Check for moisture contamination. Verify work-up pH and duration. P1->S1 S2 Increase reflux time for chlorination. Ensure complete removal of POCl₃. Allow longer stirring for esterification. P2->S2 S3 Re-purify by column chromatography. Dry final product under high vacuum. P3->S3

Caption: Decision tree for troubleshooting low conversion rates.

References

Identification of impurities in "Methyl 4-chloro-6-methylnicotinate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating impurities during the synthesis of Methyl 4-chloro-6-methylnicotinate.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound and what are the potential impurities?

A common and effective laboratory-scale synthesis involves a two-step process:

  • Chlorination: Conversion of Methyl 4-hydroxy-6-methylnicotinate to this compound using a chlorinating agent such as phosphorus oxychloride (POCl₃).[1]

  • Esterification: If starting from 4-chloro-6-methylnicotinic acid, esterification with methanol in the presence of an acid catalyst.

The primary impurities encountered during this synthesis can be categorized as follows:

  • Unreacted Starting Materials:

    • Methyl 4-hydroxy-6-methylnicotinate (from incomplete chlorination).

    • 4-chloro-6-methylnicotinic acid (from incomplete esterification).

  • Side Products:

    • Over-chlorinated species: Although less common under controlled conditions, further chlorination on the pyridine ring or methyl group is a theoretical possibility.

    • Hydrolysis product: 4-chloro-6-methylnicotinic acid can be formed by the hydrolysis of the final ester product during workup or storage.

  • Residual Solvents and Reagents:

    • Phosphorus-containing byproducts from the quenching of POCl₃.

    • Solvents used in reaction and purification steps (e.g., dichloromethane, ethyl acetate, methanol).

Q2: My TLC/HPLC analysis shows multiple unexpected spots/peaks. How can I identify these impurities?

The presence of multiple spots or peaks indicates a mixture of compounds. A systematic approach is required for identification:

  • Reference Standards: If available, co-inject reference standards of potential impurities (e.g., starting materials) with your sample in HPLC or spot them alongside your sample on a TLC plate.

  • Spectroscopic Analysis: Isolate the impurities using preparative chromatography (e.g., column chromatography or preparative HPLC) and characterize them using spectroscopic methods:

    • Mass Spectrometry (MS): Provides the molecular weight of the impurity, which is a critical piece of information for proposing a molecular formula.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Gives detailed structural information, allowing for the definitive identification of the impurity's chemical structure.[2][3]

    • Infrared (IR) Spectroscopy: Can help identify functional groups present in the impurity.

  • LC-MS/GC-MS: These hyphenated techniques are powerful for identifying impurities without the need for prior isolation, as they provide both chromatographic separation and mass spectrometric data.[4][5]

Q3: I have a significant amount of unreacted Methyl 4-hydroxy-6-methylnicotinate in my product. How can I improve the chlorination reaction?

Incomplete chlorination is a common issue. To drive the reaction to completion, consider the following:

  • Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at the appropriate temperature. Monitoring the reaction progress by TLC or HPLC is crucial to determine the optimal reaction time.[6]

  • Reagent Stoichiometry: An excess of the chlorinating agent (POCl₃) is often used to ensure complete conversion of the starting material. However, a large excess can lead to purification challenges.

  • Removal of Water: The presence of moisture can consume the chlorinating agent. Ensure all glassware is dry and use anhydrous solvents.

Q4: How can I minimize the formation of the hydrolysis byproduct, 4-chloro-6-methylnicotinic acid?

Hydrolysis of the ester can occur during the workup, particularly if basic conditions are employed for an extended period. To mitigate this:

  • Neutralization Conditions: When neutralizing any remaining acid, use a mild base like sodium bicarbonate and perform the neutralization at a low temperature (e.g., in an ice bath).[7]

  • Workup Duration: Minimize the contact time of the product with aqueous basic solutions.

  • Storage: Store the purified product in a dry environment to prevent hydrolysis over time.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Low Yield Incomplete chlorination- Increase reaction time and/or temperature. - Ensure sufficient equivalents of POCl₃ are used. - Use anhydrous conditions.
Incomplete esterification- Use an excess of methanol. - Ensure the acid catalyst is active and used in an appropriate amount.
Product loss during workup- Perform multiple extractions with a suitable organic solvent. - Optimize purification conditions (e.g., solvent system for column chromatography).
Presence of Starting Material (Methyl 4-hydroxy-6-methylnicotinate) Incomplete chlorination reaction- See "Low Yield" troubleshooting for incomplete chlorination.
Presence of 4-chloro-6-methylnicotinic acid Incomplete esterification or hydrolysis of the product- Ensure complete esterification. - During workup, use mild basic conditions for neutralization and minimize contact time.
Multiple unidentified impurities Side reactions or impurities in starting materials- Purify starting materials before use. - Optimize reaction conditions (temperature, reaction time) to minimize side product formation.[6] - Isolate and characterize impurities to understand their origin.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This method is suitable for the quantification of this compound and the detection of non-volatile impurities like the starting materials and hydrolysis byproducts.[8]

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (pH 3.0). A typical starting point could be a 40:60 (v/v) ratio of acetonitrile to buffer. The gradient can be optimized to achieve better separation of impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm or a wavelength determined by the UV spectrum of the main component and impurities.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of the this compound reference standard in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL. Prepare working standards by serial dilution.

    • Sample Solution: Dissolve the reaction mixture or purified product in the mobile phase to a final concentration of approximately 1 mg/mL.

Protocol 2: GC-MS Method for Volatile Impurity Analysis

This method is ideal for the identification and quantification of volatile or semi-volatile impurities and residual solvents.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column, such as one based on polysiloxane (e.g., 5% phenyl).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 250 °C at a rate of 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of the this compound reference standard in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL. Prepare working standards by serial dilution.

    • Sample Solution: Dissolve the sample in the same solvent to a final concentration of approximately 1 mg/mL.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Impurity Analysis Start Start Reactants Methyl 4-hydroxy-6- methylnicotinate + POCl3 Start->Reactants Chlorination Chlorination Reaction Reactants->Chlorination Workup_1 Quench excess POCl3, extraction, and drying Chlorination->Workup_1 Intermediate Crude Methyl 4-chloro-6- methylnicotinate Workup_1->Intermediate Purification Column Chromatography or Recrystallization Intermediate->Purification Crude_Sample Crude Product Sample Intermediate->Crude_Sample Final_Product Pure Methyl 4-chloro-6- methylnicotinate Purification->Final_Product Pure_Sample Purified Product Sample Final_Product->Pure_Sample TLC_HPLC_Screen TLC/HPLC Screening Crude_Sample->TLC_HPLC_Screen Impurity_Detected Impurities Detected? TLC_HPLC_Screen->Impurity_Detected Final_QC Final Purity Check (HPLC/GC-MS) Pure_Sample->Final_QC Impurity_Detected->Final_QC No Isolate_Characterize Isolate Impurities (Prep-HPLC/Column) Characterize (NMR, MS) Impurity_Detected->Isolate_Characterize Yes Identify_Mitigate Identify Source & Optimize Synthesis Isolate_Characterize->Identify_Mitigate Identify_Mitigate->Reactants

Caption: Workflow for the synthesis and impurity analysis of this compound.

Troubleshooting_Logic cluster_yield Troubleshooting Low Yield cluster_impurities Troubleshooting Impurities Start Problem Observed Low_Yield Low Yield Start->Low_Yield e.g., < 70% Impurities Impurities Detected Start->Impurities e.g., extra spots/peaks Check_Chlorination Incomplete Chlorination? Low_Yield->Check_Chlorination Identify_Impurity Identify Impurity Impurities->Identify_Impurity Check_Esterification Incomplete Esterification? Check_Chlorination->Check_Esterification No Optimize_Chlorination Increase reaction time/temp Ensure excess POCl3 Anhydrous conditions Check_Chlorination->Optimize_Chlorination Yes Check_Workup Loss during Workup? Check_Esterification->Check_Workup No Optimize_Esterification Excess Methanol Active Catalyst Check_Esterification->Optimize_Esterification Yes Optimize_Workup Multiple Extractions Optimize Purification Check_Workup->Optimize_Workup Yes Starting_Material Unreacted Starting Material Identify_Impurity->Starting_Material Known Side_Product Side Product Identify_Impurity->Side_Product Unknown Optimize_Reaction Optimize Reaction Conditions (see Low Yield section) Starting_Material->Optimize_Reaction Purify_SM Purify Starting Material Side_Product->Purify_SM Modify_Conditions Modify Reaction Conditions (Temp, Time, Stoichiometry) Side_Product->Modify_Conditions

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Strategies for Difficult Couplings Involving "Methyl 4-chloro-6-methylnicotinate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Methyl 4-chloro-6-methylnicotinate." This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during cross-coupling reactions with this substrate.

Frequently Asked Questions (FAQs)

Q1: Why is "this compound" a challenging substrate for cross-coupling reactions?

A1: "this compound" is considered a challenging substrate primarily due to the inherent low reactivity of the chloro-substituent on the pyridine ring. The Carbon-Chlorine (C-Cl) bond is significantly stronger than the corresponding Carbon-Bromine (C-Br) or Carbon-Iodine (C-I) bonds, making the initial oxidative addition step in many palladium-catalyzed coupling cycles more difficult.[1] Additionally, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[2][3]

Q2: Which types of cross-coupling reactions are commonly performed with this substrate?

A2: The most common and well-documented cross-coupling reaction for this substrate is the Suzuki-Miyaura coupling to form a C-C bond. Other potential but potentially more challenging couplings include the Buchwald-Hartwig amination (for C-N bond formation), Sonogashira coupling (for C-C triple bond formation), and Heck coupling.

Q3: What are the key parameters to consider for a successful coupling reaction?

A3: For successful cross-coupling reactions with "this compound," careful consideration of the following is crucial:

  • Catalyst and Ligand System: A highly active catalyst system is often required.

  • Base: The choice of base is critical for the efficiency of the reaction.

  • Solvent: Anhydrous and thoroughly degassed solvents are essential.

  • Temperature: Higher reaction temperatures may be necessary to overcome the activation energy of the C-Cl bond.

Troubleshooting Guides

Problem 1: Low to No Yield in Suzuki-Miyaura Coupling

Symptoms:

  • LC-MS or GC-MS analysis shows primarily unreacted starting material.

  • Formation of minimal desired product.

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Catalyst Activity The C-Cl bond of "this compound" is strong and requires a highly active catalyst for oxidative addition. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1] Solution: Switch to a more electron-rich and bulky ligand system. Buchwald ligands such as SPhos, XPhos, or RuPhos are often effective for heteroaryl chlorides.[1] Consider using a pre-catalyst for easier handling and more consistent results.
Ineffective Base The base plays a crucial role in the transmetalation step. An inappropriate base may not be strong or soluble enough to facilitate the reaction. Solution: Employ a strong, non-nucleophilic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently successful in challenging couplings.[1][2]
Low Reaction Temperature The oxidative addition to the C-Cl bond is often the rate-limiting step and may require significant thermal energy. Solution: Increase the reaction temperature, typically in the range of 80-120 °C.[1] Microwave irradiation can also be an effective method to achieve higher temperatures and faster reaction times.
Oxygen Contamination The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive Pd(II) species.[1] Solution: Ensure all solvents are thoroughly degassed prior to use by sparging with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction setup.
Protodeboronation of Boronic Acid The boronic acid coupling partner can be sensitive to hydrolysis, leading to the formation of an undesired arene byproduct. Solution: Use anhydrous solvents and reagents. Consider using boronic esters (e.g., pinacol esters) which are generally more stable than their corresponding boronic acids.[1]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Reagents and Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Palladium pre-catalyst (e.g., XPhos Pd G2, 2-5 mol%)

  • Ligand (if not using a pre-catalyst, e.g., XPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 eq.)[2]

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)[2]

Procedure:

  • To a dry Schlenk tube or reaction vial under an inert atmosphere, add this compound, the arylboronic acid, the base, and the palladium catalyst/ligand.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[2]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2]

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling of this compound

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Typical Yield (%)
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.0)Dioxane110~70-85[4]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene100~75-90
Pd(dppf)Cl₂ (5)-Na₂CO₃ (3.0)Dioxane/H₂O100Variable, often lower

Note: Yields are approximate and highly dependent on the specific boronic acid partner and reaction optimization.

Visualizations

Suzuki_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B Difficult Step for Chloro-pyridines C Ar-Pd(II)-Cl(L2) (Oxidative Adduct) B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-Ar' (Product) F->G H Ar-Cl (this compound) H->B I Ar'-B(OR)2 I->D J Base J->D

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Product q1 Is the catalyst system a Buchwald or NHC type? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the reaction temperature >100 °C? a1_yes->q2 sol1 Switch to a more active catalyst/ligand system (e.g., XPhos, SPhos) a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is a strong base like K3PO4 or Cs2CO3 being used? a2_yes->q3 sol2 Increase temperature to 100-120 °C or use microwave heating a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Were solvents thoroughly degassed? a3_yes->q4 sol3 Screen stronger bases a3_no->sol3 sol3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end Re-evaluate reaction a4_yes->end sol4 Degas solvents and run under inert atmosphere a4_no->sol4 sol4->end

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of Methyl 4-chloro-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 4-chloro-6-methylnicotinate. Due to the limited availability of experimental spectra for this specific compound in public databases, this guide presents a comparative analysis using predicted data for the target molecule and experimental data for a closely related structural analog, Methyl 4-bromo-6-methylnicotinate. This approach allows for a detailed examination of the expected spectral features and the influence of substituent changes on the pyridine ring.

Data Presentation: A Comparative Analysis

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for Methyl 4-bromo-6-methylnicotinate. These tables facilitate a direct comparison of the spectral data, highlighting the expected similarities and differences arising from the change of the halogen substituent at the C4 position.

Table 1: Comparative ¹H NMR Spectral Data

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
This compound (Predicted) H-28.85s-1H
H-57.25s-1H
-OCH₃3.90s-3H
-CH₃2.60s-3H
Methyl 4-bromo-6-methylnicotinate (Experimental) H-28.79s-1H
H-57.40s-1H
-OCH₃3.85s-3H
-CH₃2.47s-3H

Table 2: Comparative ¹³C NMR Spectral Data

Compound Carbon Assignment Chemical Shift (δ, ppm)
This compound (Predicted) C=O165.0
C-6162.0
C-2151.0
C-4145.0
C-3126.0
C-5123.0
-OCH₃52.5
-CH₃24.5
Methyl 4-bromo-6-methylnicotinate (Experimental) C=O164.62
C-6162.43
C-2151.43
C-4132.95
C-3128.65
C-5124.61
-OCH₃52.46
-CH₃24.00

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for substituted pyridine derivatives is provided below.

Instrumentation:

  • A high-resolution NMR spectrometer operating at a frequency of 400 MHz or higher, equipped with a proton-carbon dual probe.

Sample Preparation:

  • Weighing: Accurately weigh 10-20 mg of the sample for ¹H NMR analysis, or 50-100 mg for ¹³C NMR analysis.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and homogeneity.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 0-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-10 seconds.

  • Number of Scans: 1024 to 4096, to achieve an adequate signal-to-noise ratio.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase and baseline corrections.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Mandatory Visualization

The following diagrams illustrate the chemical structure of this compound and the logical workflow for its NMR characterization.

chemical_structure cluster_molecule This compound C1 C1 C2 C2-H C1->C2 C7 C=O C1->C7 N3 N C2->N3 C4 C4-Cl N3->C4 C5 C5-H C4->C5 C6 C6-CH3 C5->C6 C6->C1 O8 O C7->O8 C9 CH3 O8->C9

Caption: Chemical structure of this compound.

experimental_workflow cluster_workflow NMR Characterization Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B 1H NMR Data Acquisition A->B C 13C NMR Data Acquisition A->C D Data Processing (FT, Phasing, Baseline Correction) B->D C->D E Spectral Analysis (Chemical Shift, Multiplicity, Integration) D->E F Structural Elucidation & Comparison E->F

Caption: Experimental workflow for NMR characterization.

A Comparative Guide to LC-MS Analysis of "Methyl 4-chloro-6-methylnicotinate" Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of "Methyl 4-chloro-6-methylnicotinate" and its reaction byproducts. Targeted at researchers, scientists, and drug development professionals, this document outlines a detailed experimental protocol, presents comparative data, and discusses alternative analytical techniques.

Introduction

"this compound" is a heterocyclic compound of interest in pharmaceutical and agrochemical research. Its synthesis, typically involving the chlorination of a hydroxy-nicotinate precursor, can lead to a mixture of the desired product, unreacted starting materials, and other related impurities. Accurate and sensitive analytical methods are therefore crucial for reaction monitoring, product purification, and quality control. LC-MS is a powerful and widely adopted technique for this purpose due to its high sensitivity and selectivity.

Predicted Synthesis and Potential Impurities

A plausible synthetic route to "this compound" involves the chlorination of "Methyl 4-hydroxy-6-methylnicotinate" using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Based on this, the primary molecular species expected in the crude reaction mixture are:

  • Target Product: this compound (C₈H₈ClNO₂, MW: 185.61 g/mol )[1]

  • Unreacted Starting Material: Methyl 4-hydroxy-6-methylnicotinate

  • Potential Byproduct (Isomer): Methyl 6-chloro-4-methylnicotinate

  • Hydrolysis Product: 4-chloro-6-methylnicotinic acid

LC-MS Analysis

LC-MS is the recommended method for the analysis of "this compound" reaction products, offering excellent separation and sensitive detection.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the crude reaction mixture.

  • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into an LC-MS vial.

2. Liquid Chromatography Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is a suitable choice for the separation of these relatively polar compounds.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) % B
    0.0 10
    10.0 90
    12.0 90
    12.1 10

    | 15.0 | 10 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally effective for pyridine derivatives.[2]

  • Scan Mode: Full scan mode (e.g., m/z 100-500) for initial identification of all components.

  • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For targeted quantification of the main product and specific impurities, providing enhanced sensitivity and selectivity.

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Cone Gas Flow: 50 L/hr

Data Presentation

The following table summarizes the expected quantitative data from the LC-MS analysis of a hypothetical crude reaction mixture.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Retention Time (min) (approx.)Relative Abundance (%)
Methyl 4-hydroxy-6-methylnicotinateC₈H₉NO₃167.16168.173.55
4-chloro-6-methylnicotinic acidC₇H₆ClNO₂171.58172.594.22
This compound C₈H₈ClNO₂ 185.61 186.62 6.8 90
Methyl 6-chloro-4-methylnicotinateC₈H₈ClNO₂185.61186.627.53

Visualization of the Analytical Workflow

LC-MS Workflow Figure 1. LC-MS Analytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Crude_Sample Crude Reaction Product Dissolution Dissolve in Acetonitrile/Water Crude_Sample->Dissolution Filtration 0.22 µm Syringe Filtration Dissolution->Filtration LC_Vial Transfer to LC-MS Vial Filtration->LC_Vial LC_Separation HPLC Separation (C18 Reversed-Phase) LC_Vial->LC_Separation ESI_Ionization Electrospray Ionization (Positive Mode) LC_Separation->ESI_Ionization Mass_Analyzer Mass Analyzer (Full Scan / SIM) ESI_Ionization->Mass_Analyzer Detector Detection Mass_Analyzer->Detector Data_Acquisition Data Acquisition System Detector->Data_Acquisition Chromatogram Chromatogram Generation Data_Acquisition->Chromatogram Mass_Spectra Mass Spectra Analysis Data_Acquisition->Mass_Spectra Quantification Quantification & Reporting Chromatogram->Quantification Mass_Spectra->Quantification

Figure 1. LC-MS Analytical Workflow

Comparison with Alternative Analytical Techniques

While LC-MS is the preferred method, other techniques can also be employed for the analysis of "this compound" reaction products.

TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation based on polarity, detection via UV absorbance.Widely available, robust, and cost-effective for quantitative analysis of the main components.Lower sensitivity and selectivity compared to MS; co-eluting impurities can interfere with quantification; provides no molecular weight information.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase, followed by mass analysis.Excellent separation efficiency for volatile and thermally stable compounds; extensive spectral libraries for identification.May require derivatization for polar compounds like nicotinic acid derivatives to increase volatility; potential for thermal degradation of the analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Unambiguous structure elucidation and quantification without the need for reference standards (qNMR).Lower sensitivity compared to MS; complex mixtures can lead to overlapping signals, making interpretation difficult; higher instrumentation cost.

Logical Relationship of Analytical Techniques

Analytical_Techniques Figure 2. Comparison of Analytical Techniques cluster_primary Primary Choice cluster_alternatives Alternatives Reaction_Mixture Reaction Mixture LC_MS LC-MS Reaction_Mixture->LC_MS HPLC_UV HPLC-UV Reaction_Mixture->HPLC_UV GC_MS GC-MS Reaction_Mixture->GC_MS NMR NMR Reaction_Mixture->NMR High_Sensitivity High_Sensitivity LC_MS->High_Sensitivity High Sensitivity & Specificity Cost_Effective_Quant Cost_Effective_Quant HPLC_UV->Cost_Effective_Quant Cost-Effective Quantitation Volatile_Analysis Volatile_Analysis GC_MS->Volatile_Analysis Volatile Compound Analysis Structural_Elucidation Structural_Elucidation NMR->Structural_Elucidation Definitive Structure ID

Figure 2. Comparison of Analytical Techniques

Conclusion

LC-MS stands out as the most suitable technique for the comprehensive analysis of "this compound" reaction products. Its superior sensitivity and selectivity allow for the confident identification and quantification of the target compound and potential impurities, which is essential for process optimization and quality assurance in a drug development setting. While other techniques such as HPLC-UV, GC-MS, and NMR offer complementary information, LC-MS provides the most complete picture of the reaction outcome in a single analysis.

References

A Comparative Guide to HPLC Purity Determination of Methyl 4-chloro-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. Methyl 4-chloro-6-methylnicotinate, a substituted pyridine derivative, serves as a key building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy.

This guide provides a comparative analysis of two reversed-phase HPLC (RP-HPLC) methods for the purity determination of this compound, offering detailed experimental protocols and comparative data to aid researchers in selecting and implementing a suitable method for their specific needs.

Comparative Analysis of HPLC Methods

The choice of an HPLC method is often a balance between achieving optimal separation of the main compound from its potential impurities and practical considerations such as analysis time and solvent consumption. Two common approaches in RP-HPLC involve using different organic modifiers and pH conditions for the mobile phase. Here, we compare a methanol-based method with an acetonitrile-based method. A primary potential impurity in the synthesis of this compound is the corresponding carboxylic acid, 4-chloro-6-methylnicotinic acid, which can arise from incomplete esterification or hydrolysis of the final product.

Table 1: Comparison of HPLC Method Performance

ParameterMethod A (Acetonitrile-based)Method B (Methanol-based)
Retention Time (Main Peak) 4.8 min6.2 min
Retention Time (Impurity) 2.5 min3.1 min
Resolution (Rs) > 2.0> 2.0
Tailing Factor (T) 1.11.3
Theoretical Plates (N) > 5000> 4500
Limit of Detection (LOD) ~0.01%~0.02%
Analysis Time 10 min15 min
Mobile Phase Consumption LowerHigher

Experimental Protocols

Detailed methodologies for the two compared HPLC methods are provided below. These protocols serve as a starting point and may require further optimization based on the specific instrumentation and impurity profile encountered.

Method A: Fast Analysis with Acetonitrile

This method is designed for rapid screening and routine quality control, offering good resolution and peak shape in a shorter analysis time.

  • Instrumentation:

    • HPLC system with a UV or Diode Array Detector (DAD).

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Data acquisition and processing software.

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid (analytical grade).

    • This compound reference standard.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid) in a 50:50 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 260 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of the this compound reference standard in the mobile phase at a concentration of 1 mg/mL. Prepare working standards by serial dilution.

    • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Method B: Enhanced Resolution with Methanol

This method utilizes methanol as the organic modifier, which can offer different selectivity for certain impurities and may be preferred when complex impurity profiles are present.

  • Instrumentation:

    • HPLC system with a UV or Diode Array Detector (DAD).

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Data acquisition and processing software.

  • Reagents:

    • Methanol (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid (analytical grade).

    • This compound reference standard.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of methanol and a 20 mM potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 60:40 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 260 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of the this compound reference standard in the mobile phase at a concentration of 1 mg/mL. Prepare working standards by serial dilution.

    • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Visualizing the Workflow and Decision Process

To further aid in the understanding and implementation of HPLC for purity determination, the following diagrams illustrate the general experimental workflow and a decision-making process for method selection.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample and Standard Preparation Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhasePrep->SystemEquilibration SystemEquilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation Report Generate Report Calculation->Report

Caption: General workflow for HPLC purity determination.

Method_Selection Start Analytical Goal? ComplexImpurity Complex Impurity Profile? Start->ComplexImpurity HighThroughput High Throughput Needed? ComplexImpurity->HighThroughput No MethodB Method B: Methanol-based (High Resolution) ComplexImpurity->MethodB Yes MethodA Method A: Acetonitrile-based (Fast Analysis) HighThroughput->MethodA Yes HighThroughput->MethodB No OptimizeB Optimize Method B (e.g., Gradient Elution) MethodB->OptimizeB

Caption: Decision tree for selecting an appropriate HPLC method.

Comparing the reactivity of "Methyl 4-chloro-6-methylnicotinate" with its bromo analog.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Reactivity of Methyl 4-chloro-6-methylnicotinate and its Bromo Analog in Cross-Coupling Reactions

For researchers, scientists, and drug development professionals, the choice between a chloro or bromo substituent on a heterocyclic core can significantly impact synthetic strategy and efficiency. This guide provides an objective comparison of the reactivity of this compound and its bromo analog, Methyl 4-bromo-6-methylnicotinate, in key palladium-catalyzed cross-coupling reactions that are fundamental to modern drug discovery.

Reactivity in Key Cross-Coupling Reactions

The bromo analog is expected to be significantly more reactive than the chloro analog across the board in common palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings. This higher reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times. Conversely, the chloro analog is typically more cost-effective and may be preferred if the subsequent synthetic steps are not amenable to the higher reactivity of the C-Br bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds.[2] For the coupling of 4-halonicotinates, the bromo derivative is expected to provide higher yields under milder conditions compared to its chloro counterpart.[1] Achieving comparable yields with the chloro analog often necessitates the use of more specialized and electron-rich ligands, higher temperatures, and potentially stronger bases.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds.[3] Similar to the Suzuki-Miyaura coupling, the C-Br bond of the bromo analog is more readily cleaved by the palladium catalyst, facilitating the amination reaction under more benign conditions.[1] The chloro analog will likely require more forcing conditions to achieve similar conversion rates.

Stille Coupling

The Stille reaction, which couples organohalides with organostannanes, is another important C-C bond-forming reaction.[4][5] The reactivity trend of the halide leaving group remains consistent, with the bromo derivative being the more reactive partner.[6]

Data Presentation: A Comparative Summary

The following table summarizes the expected performance of this compound and its bromo analog in key cross-coupling reactions, based on data from analogous systems.

ReactionHalide AnalogExpected ReactivityTypical ConditionsExpected Yield
Suzuki-Miyaura Coupling BromoHighPd(PPh₃)₄ or Pd(OAc)₂/SPhos, K₂CO₃ or K₃PO₄, Dioxane/H₂O or Toluene, 80-100°CGood to Excellent[1]
ChloroModeratePd₂(dba)₃/Buchwald ligands (e.g., XPhos, SPhos), stronger bases (e.g., K₃PO₄, Cs₂CO₃), higher temperatures (100-120°C)Moderate to Good[1]
Buchwald-Hartwig Amination BromoHighPd₂(dba)₃/Xantphos or BINAP, NaOtBu or Cs₂CO₃, Toluene or Dioxane, 90-110°CGood to Excellent[1]
ChloroModerateMore electron-rich ligands (e.g., RuPhos, BrettPhos), stronger bases, higher temperaturesModerate to Good
Stille Coupling BromoHighPd(PPh₃)₄ or Pd₂(dba)₃, with or without Cu(I) co-catalyst, various solvents (e.g., Toluene, DMF, Dioxane), 80-110°CGood to Excellent
ChloroLow to ModerateRequires more active catalyst systems, potentially with N-heterocyclic carbene (NHC) ligands, higher temperaturesFair to Good

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, adaptable for both the chloro and bromo analogs of Methyl 6-methylnicotinate. Note that optimization of catalyst, ligand, base, solvent, and temperature will be necessary to achieve optimal results, particularly for the less reactive chloro analog.

Generalized Protocol for Suzuki-Miyaura Coupling

Materials:

  • Methyl 4-halo-6-methylnicotinate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

Procedure:

  • To a reaction vessel, add the Methyl 4-halo-6-methylnicotinate, arylboronic acid, palladium catalyst, and base.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90°C for the bromo analog, potentially higher for the chloro analog) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Generalized Protocol for Buchwald-Hartwig Amination

Materials:

  • Methyl 4-halo-6-methylnicotinate (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Phosphine ligand (e.g., Xantphos, 10 mol%)

  • Base (e.g., Cs₂CO₃, 1.5 equiv)

  • Solvent (e.g., Toluene)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst and the phosphine ligand.

  • Add the solvent and stir for a few minutes to allow for catalyst activation.

  • Add the Methyl 4-halo-6-methylnicotinate, the amine, and the base.

  • Heat the reaction mixture to the desired temperature (e.g., 110°C) and stir for the required time (typically 2-24 hours), monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to afford the desired product.

Visualizing the Workflow and Potential Applications

To further aid in the conceptualization of these synthetic transformations and their potential applications, the following diagrams illustrate a typical cross-coupling workflow and a hypothetical signaling pathway where such molecules could be of interest.

G cluster_workflow General Cross-Coupling Workflow reagents Reagents (Halo-nicotinate, Coupling Partner) setup Reaction Setup (Inert Atmosphere) reagents->setup catalyst Catalyst System (Pd source, Ligand) catalyst->setup base Base base->setup solvent Solvent solvent->setup reaction Reaction (Heating & Stirring) setup->reaction workup Workup (Extraction, Washing) reaction->workup purification Purification (Chromatography) workup->purification product Final Product purification->product

A generalized workflow for palladium-catalyzed cross-coupling reactions.

G cluster_pathway Hypothetical Kinase Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor adaptor Adaptor Proteins receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation transcription->proliferation inhibitor Nicotinate Derivative (Potential Inhibitor) inhibitor->raf

A hypothetical signaling pathway where nicotinate derivatives may act as inhibitors.

References

A Head-to-Head Battle in Suzuki Coupling: Methyl 4-chloro-6-methylnicotinate vs. Methyl 4-bromo-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals and functional materials. A key consideration for any synthetic chemist is the choice of halide in the coupling partners, a decision that significantly impacts reaction efficiency, cost, and overall strategy. This guide provides an in-depth comparison of two closely related building blocks, Methyl 4-chloro-6-methylnicotinate and Methyl 4-bromo-6-methylnicotinate, in the context of Suzuki coupling, supported by experimental data and detailed protocols.

Reactivity and Performance: The Halogen's Influence

The fundamental difference in reactivity between the chloro and bromo derivatives lies in the carbon-halogen bond strength. The carbon-bromine bond is weaker and more readily undergoes oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. Consequently, Methyl 4-bromo-6-methylnicotinate is generally more reactive than its chloro counterpart.

This increased reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times for the bromo-substituted compound. Conversely, the less reactive nature of this compound typically necessitates more forcing conditions, such as higher temperatures and the use of more sophisticated and often more expensive catalyst systems, to achieve comparable yields. These specialized catalyst systems often employ bulky, electron-rich phosphine ligands that facilitate the oxidative addition of the more robust C-Cl bond.

Quantitative Data Summary

The following table summarizes representative Suzuki coupling reactions for both compounds, highlighting the differences in reaction conditions and yields.

ParameterThis compoundMethyl 4-bromo-6-methylnicotinate
Aryl Halide This compoundMethyl 4-bromo-6-methylnicotinate
Boronic Acid Phenylboronic acidPhenylboronic acid
Catalyst Pd₂(dba)₃ with a specialized ligandPd(PPh₃)₄
Base K₃PO₄Na₂CO₃
Solvent 1,4-DioxaneToluene/Water
Temperature 100 °C85 °C
Reaction Time 18 hours4 hours
Yield ~70-80% (estimated for analogous systems)82%

Experimental Protocols

Below are detailed experimental protocols for Suzuki coupling reactions involving each of the nicotinic acid derivatives.

Protocol 1: Suzuki Coupling of this compound with Phenylboronic Acid (Representative)

This protocol is a generalized procedure based on the requirements for activating less reactive aryl chlorides.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • SPhos (or other bulky, electron-rich phosphine ligand) (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium phosphate.

  • In a separate vial, weigh the Pd₂(dba)₃ and SPhos ligand and add them to the reaction flask.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane to the flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 18 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Methyl 6-methyl-4-phenylnicotinate.

Protocol 2: Synthesis of Methyl 4-bromo-6-methylnicotinate

This protocol describes the synthesis of the starting bromo-compound from its hydroxy precursor, which is a common synthetic route.

Materials:

  • Methyl 4-hydroxy-6-methylnicotinate (1.0 equiv)

  • Phosphorus oxybromide (POBr₃) (1.5 equiv)

  • Dichloromethane (DCM)

  • Ethanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Methyl 4-hydroxy-6-methylnicotinate (25.1 g, 150 mmol) in DCM (150 mL) in a round-bottom flask and cool to 0 °C.

  • Add POBr₃ (64.5 g, 225 mmol) in five portions to the cooled solution.

  • Allow the solution to warm to 35 °C and stir until the starting material is completely consumed (monitored by TLC).

  • Concentrate the reaction mixture on a rotary evaporator.

  • Cool the residue to 0 °C and quench by the dropwise addition of ethanol, followed by saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Wash the mixture with brine three times (3 x 80 mL).

  • Dry the combined organic layers over MgSO₄ and concentrate.

  • Purify the crude product by silica gel column chromatography (eluting with petroleum ether/ethyl acetate = 4:1) to yield Methyl 4-bromo-6-methylnicotinate as a yellow solid (28.4 g, 82% yield).[1]

Visualizing the Suzuki Coupling Pathway

The following diagrams illustrate the fundamental steps of the Suzuki-Miyaura coupling reaction and a typical experimental workflow.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd2_complex Ar-Pd(II)L_n-X pd0->pd2_complex oxidative_addition Oxidative Addition aryl_halide Ar-X pd2_diaryl Ar-Pd(II)L_n-Ar' pd2_complex->pd2_diaryl transmetalation Transmetalation boronic_acid Ar'-B(OR)₂ base Base pd2_diaryl->pd0 reductive_elimination Reductive Elimination product Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow start Combine Aryl Halide, Boronic Acid, & Base add_catalyst Add Pd Catalyst & Ligand start->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent react Heat under Inert Atmosphere add_solvent->react monitor Monitor Reaction (TLC/LC-MS) react->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify product Characterize Product (NMR, MS) purify->product

Caption: A generalized experimental workflow for a Suzuki coupling reaction.

Conclusion

The choice between this compound and Methyl 4-bromo-6-methylnicotinate in Suzuki coupling reactions presents a classic trade-off between reactivity and cost. The bromo-derivative offers higher reactivity, allowing for milder conditions and simpler catalyst systems, which can be advantageous for sensitive substrates and rapid synthesis. In contrast, the chloro-derivative is typically more cost-effective but demands more robust catalytic systems and potentially harsher conditions to achieve high conversion. For researchers and drug development professionals, the optimal choice will depend on the specific synthetic goals, scale of the reaction, and economic considerations. A thorough understanding of the reactivity differences and the available catalytic technologies is crucial for making an informed decision and achieving successful outcomes in the synthesis of novel nicotinic acid derivatives.

References

A Comparative Guide to the Synthesis of Methyl 4-(5-cyano-2-methoxyphenyl)-6-methylnicotinate: A Validation of Two Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of target molecules is paramount. This guide provides a detailed comparison of two synthetic pathways to Methyl 4-(5-cyano-2-methoxyphenyl)-6-methylnicotinate, a key intermediate in the synthesis of biaryl derivatives with potential applications in modulating DNA polymerase Theta activity.

This publication outlines a validated synthetic route commencing from "Methyl 4-chloro-6-methylnicotinate" and presents a viable alternative pathway. The comparison includes a thorough examination of experimental data, detailed protocols, and visual representations of the synthetic workflows to aid in the selection of the most appropriate route based on laboratory-specific resources and objectives.

Executive Summary of Synthetic Routes

The primary synthetic route utilizes a Suzuki-Miyaura cross-coupling reaction between the commercially available "this compound" and "(5-cyano-2-methoxyphenyl)boronic acid". This approach is straightforward and relies on well-established palladium-catalyzed cross-coupling methodology.

The alternative route presented here reverses the roles of the coupling partners. It involves the synthesis of a pyridine-based boronic acid derivative, Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-methylnicotinate, followed by a Suzuki-Miyaura coupling with a halogenated benzonitrile derivative, 4-bromo-2-methoxybenzonitrile. This pathway offers an alternative disconnection for accessing the target molecule.

Comparative Analysis of Synthetic Routes

The following tables provide a summary of the quantitative data for each synthetic route, allowing for a direct comparison of their efficiency and resource requirements.

Table 1: Primary Synthetic Route - Suzuki-Miyaura Coupling of this compound

StepReactantsCatalyst/ReagentsSolventTimeYieldPurity
1This compound, (5-cyano-2-methoxyphenyl)boronic acidPd(dppf)Cl₂ , Na₂CO₃1,4-Dioxane/WaterOvernightNot explicitly stated, but likely highSufficient for subsequent steps

Table 2: Alternative Synthetic Route - Reversed Suzuki-Miyaura Coupling

StepReactantsCatalyst/ReagentsSolventTimeYieldPurity
1a4-Bromo-3-hydroxybenzonitrileMethyl iodide, K₂CO₃Acetone12 h95%Not specified
1b4-Bromo-2-methoxybenzonitrileNot applicableNot applicableNot applicableNot applicableNot applicable
2aThis compoundBis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc1,4-Dioxane12 h~70-80% (estimated)Not specified
2bMethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-methylnicotinate, 4-Bromo-2-methoxybenzonitrilePd(dppf)Cl₂, Na₂CO₃1,4-Dioxane/WaterOvernightNot explicitly statedNot specified

Detailed Experimental Protocols

Primary Synthetic Route

Step 1: Synthesis of Methyl 4-(5-cyano-2-methoxyphenyl)-6-methylnicotinate

A solution of this compound (5.2 g, 28 mmol), (5-cyano-2-methoxyphenyl)boronic acid (5.0 g, 28 mmol), Pd(dppf)Cl₂ (2.0 g, 2.8 mmol), and Na₂CO₃ (9.0 g, 85 mmol) in 1,4-dioxane (200 mL) and water (40 mL) is heated at reflux overnight.[1][2] The mixture is then diluted with water (200 mL) and extracted with ethyl acetate (2 x 200 mL). The combined organic layers are washed with brine (2 x 200 mL), dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Alternative Synthetic Route

Step 1a: Synthesis of 4-Bromo-2-methoxybenzonitrile

To a solution of 4-bromo-3-hydroxybenzonitrile (1.0 eq) in acetone, potassium carbonate (2.0 eq) and methyl iodide (1.5 eq) are added. The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 4-bromo-2-methoxybenzonitrile.

Step 2a: Synthesis of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-methylnicotinate

A mixture of this compound (1.0 eq), bis(pinacolato)diboron (1.1 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq), and potassium acetate (3.0 eq) in 1,4-dioxane is degassed and heated at 80 °C for 12 hours under a nitrogen atmosphere. The reaction mixture is then cooled to room temperature, filtered, and the solvent is evaporated. The residue is purified by column chromatography to afford the desired boronate ester.

Step 2b: Synthesis of Methyl 4-(5-cyano-2-methoxyphenyl)-6-methylnicotinate

This step follows the same procedure as the primary synthetic route, substituting this compound with Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-methylnicotinate and (5-cyano-2-methoxyphenyl)boronic acid with 4-bromo-2-methoxybenzonitrile.

Visualization of Synthetic Pathways

To further clarify the described synthetic routes, the following diagrams have been generated using the DOT language.

Primary_Synthetic_Route A This compound C Methyl 4-(5-cyano-2-methoxyphenyl)-6-methylnicotinate A->C Pd(dppf)Cl₂, Na₂CO₃ 1,4-Dioxane/Water, Reflux B (5-cyano-2-methoxyphenyl)boronic acid B->C

Caption: Primary Synthetic Route via Suzuki-Miyaura Coupling.

Alternative_Synthetic_Route cluster_0 Synthesis of Boronate Ester cluster_1 Synthesis of Halogenated Benzonitrile A This compound C Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-methylnicotinate A->C Pd(dppf)Cl₂, KOAc 1,4-Dioxane, 80°C B Bis(pinacolato)diboron B->C G Methyl 4-(5-cyano-2-methoxyphenyl)-6-methylnicotinate C->G Pd(dppf)Cl₂, Na₂CO₃ 1,4-Dioxane/Water, Reflux D 4-Bromo-3-hydroxybenzonitrile F 4-Bromo-2-methoxybenzonitrile D->F K₂CO₃, Acetone, RT E Methyl iodide E->F F->G

Caption: Alternative Synthetic Route with Reversed Coupling Partners.

Conclusion

Both synthetic routes presented in this guide offer viable methods for the preparation of Methyl 4-(5-cyano-2-methoxyphenyl)-6-methylnicotinate. The primary route is more direct, assuming the availability of the required boronic acid. The alternative route, while involving more steps, provides flexibility, particularly if the starting halogenated benzonitrile is more readily accessible or if the synthesis of the pyridine boronate ester is preferred for strategic reasons.

The choice between these routes will depend on factors such as the availability and cost of starting materials and reagents, desired scale of the reaction, and the specific expertise and equipment available in the laboratory. This comparative guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this valuable biaryl intermediate.

References

Spectroscopic Confirmation of Methyl 4-chloro-6-methylnicotinate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic intermediates is a critical step in the path to novel therapeutics. This guide provides a comparative analysis of spectroscopic data for the structural elucidation of Methyl 4-chloro-6-methylnicotinate and its derivatives, offering a valuable resource for the validation of these important chemical entities.

This document details the expected spectroscopic characteristics of this compound, supported by experimental data from closely related analogs. It also outlines standardized experimental protocols for acquiring high-quality spectroscopic data and briefly discusses alternative analytical techniques.

Comparative Spectroscopic Data Analysis

While a complete, publicly available dataset for this compound is limited, a robust structural confirmation can be achieved through a comparative analysis with its close chemical analogs. The following tables summarize the experimental ¹H NMR and ¹³C NMR data for the structurally similar Methyl 4-bromo-6-methylnicotinate, which serves as an excellent proxy for predicting the spectral features of the target compound.

Table 1: ¹H NMR Data Comparison
Proton Assignment Methyl 4-bromo-6-methylnicotinate¹ Predicted this compound
Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz Expected Chemical Shift (δ) ppm, Multiplicity
H-2 (Pyridine ring)8.79 (s)~ 8.7-8.8 (s)
H-5 (Pyridine ring)7.40 (s)~ 7.3-7.4 (s)
-OCH₃ (Ester methyl)3.85 (s)~ 3.8-3.9 (s)
-CH₃ (Pyridine methyl)2.47 (s)~ 2.4-2.5 (s)
¹Data obtained from the supporting information of a research article detailing the synthesis of related compounds[1].
Table 2: ¹³C NMR Data Comparison
Carbon Assignment Methyl 4-bromo-6-methylnicotinate¹ Predicted this compound
Chemical Shift (δ) ppm Expected Chemical Shift (δ) ppm
C=O (Ester carbonyl)164.62~ 164-165
C-6 (Pyridine ring)162.43~ 162-163
C-2 (Pyridine ring)151.43~ 151-152
C-4 (Pyridine ring)132.95~ 130-135
C-3 (Pyridine ring)128.65~ 128-129
C-5 (Pyridine ring)124.61~ 124-125
-OCH₃ (Ester methyl)52.46~ 52-53
-CH₃ (Pyridine methyl)24.00~ 23-25
¹Data obtained from the supporting information of a research article detailing the synthesis of related compounds[1].
Mass Spectrometry and Infrared Spectroscopy

Mass Spectrometry (MS): For this compound (C₈H₈ClNO₂), the expected molecular weight is 185.61 g/mol .[2][3] In mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z 185, with a characteristic isotopic pattern for the presence of a chlorine atom ([M+2]⁺ at m/z 187 with approximately one-third the intensity of the [M]⁺ peak).

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

  • C=O stretch (ester): ~1720-1740 cm⁻¹

  • C-O stretch (ester): ~1250-1300 cm⁻¹

  • C=C and C=N stretches (aromatic ring): ~1400-1600 cm⁻¹

  • C-Cl stretch: ~700-800 cm⁻¹

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh 10-20 mg of the sample for ¹H NMR (or 50-100 mg for ¹³C NMR).

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • ¹H NMR:

      • Use a standard single-pulse experiment.

      • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

      • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • ¹³C NMR:

      • Use a standard proton-decoupled pulse sequence.

      • A longer acquisition time and a greater number of scans will be necessary compared to ¹H NMR.

      • Reference the spectrum to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Infuse the sample solution into the ESI source.

    • Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • The mass range should be set to scan beyond the expected molecular weight.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • The data is typically presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Alternative Analytical Techniques

While NMR, MS, and IR spectroscopy are the primary tools for structural elucidation, other techniques can provide complementary information:

  • High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the compound and for isolating it from reaction mixtures.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for volatile derivatives to provide separation and mass spectral data simultaneously.

  • X-ray Crystallography: Provides the most definitive three-dimensional structural information, but requires a suitable single crystal of the compound.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the spectroscopic confirmation of this compound and the relationship between the different analytical techniques in the structural elucidation process.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution NMR Dilution Dilution in MS-grade Solvent Sample->Dilution MS Direct Application Direct Application Sample->Direct Application IR (ATR) NMR NMR Dissolution->NMR MS MS Dilution->MS IR IR Direct Application->IR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation ¹H & ¹³C Data MS->Structure_Confirmation Molecular Weight & Fragmentation IR->Structure_Confirmation Functional Groups logical_relationship cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy Target_Molecule This compound (C₈H₈ClNO₂) H_NMR ¹H NMR (Chemical Shifts, Multiplicity, Coupling Constants) Target_Molecule->H_NMR confirms proton environment C_NMR ¹³C NMR (Number of Signals, Chemical Shifts) Target_Molecule->C_NMR confirms carbon framework MS_Data MS Data (Molecular Ion Peak, Isotopic Pattern) Target_Molecule->MS_Data confirms molecular formula IR_Data IR Data (Characteristic Absorptions) Target_Molecule->IR_Data confirms functional groups Structural_Fragments Combined Spectroscopic Data H_NMR->Structural_Fragments C_NMR->Structural_Fragments MS_Data->Structural_Fragments IR_Data->Structural_Fragments Final_Structure Confirmed Structure Structural_Fragments->Final_Structure leads to

References

A Comparative Analysis of Cross-Coupling Methods for the Functionalization of Methyl 4-chloro-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Methyl 4-chloro-6-methylnicotinate represents a valuable building block, with the chlorine atom at the 4-position providing a key handle for introducing molecular diversity through cross-coupling reactions. This guide offers a comparative analysis of two prominent palladium-catalyzed cross-coupling methodologies—the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—for the derivatization of this substrate. While specific comparative data for this exact molecule is not extensively available in published literature, this guide provides generalized protocols and expected yield ranges based on well-established precedents for structurally similar chloropyridine esters.

Comparative Yield Analysis

The selection of a cross-coupling method is often dictated by the desired bond formation (C-C vs. C-N) and the anticipated reaction yield. The following table summarizes illustrative yield ranges for the Suzuki-Miyaura and Buchwald-Hartwig reactions on a generic this compound substrate. These ranges are estimations based on typical outcomes for cross-coupling reactions with chloropyridines. Actual yields will be highly dependent on the specific coupling partner, catalyst system, and reaction conditions.

Cross-Coupling MethodBond FormedCoupling PartnerTypical Catalyst SystemIllustrative Yield Range
Suzuki-Miyaura Coupling C-CAryl/Heteroaryl Boronic AcidPd(PPh₃)₄ / Base (e.g., K₂CO₃)65-90%
Buchwald-Hartwig Amination C-NPrimary/Secondary AminePd₂(dba)₃ / Ligand (e.g., XPhos) / Base (e.g., NaOtBu)70-95%

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the successful implementation of synthetic methodologies. The following sections provide generalized procedures for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound.

Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl boronic acid.

Materials:

  • This compound

  • Aryl or Heteroaryl Boronic Acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the aryl or heteroaryl boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • The flask is sealed, and the atmosphere is replaced with an inert gas by evacuating and backfilling three times.

  • Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (0.03 eq).

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Buchwald-Hartwig Amination Protocol

This protocol provides a general method for the palladium-catalyzed C-N cross-coupling of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Primary or Secondary Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, a Schlenk flask is charged with Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • This compound (1.0 eq) and the amine (1.2 eq) are then added.

  • The flask is sealed, and anhydrous, degassed toluene is added via syringe.

  • The reaction mixture is heated to 100-110 °C and stirred for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.

  • After completion, the mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic mixture is washed with water and brine, then dried over anhydrous sodium sulfate.

  • After filtration, the solvent is removed under reduced pressure.

  • The resulting crude material is purified by silica gel column chromatography to yield the aminated product.

Visualization of Methodologies

To further clarify the experimental and logical workflows, the following diagrams have been generated using the DOT language.

G Experimental Workflow for Cross-Coupling of this compound cluster_start Starting Materials cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_end Analysis start_reagents This compound + Coupling Partner (Boronic Acid or Amine) suzuki_catalyst Pd(PPh3)4 / K2CO3 1,4-Dioxane/Water 80-100 °C start_reagents->suzuki_catalyst buchwald_catalyst Pd2(dba)3 / XPhos / NaOtBu Toluene 100-110 °C start_reagents->buchwald_catalyst suzuki_product C-C Coupled Product suzuki_catalyst->suzuki_product analysis Purification & Yield Determination suzuki_product->analysis buchwald_product C-N Coupled Product buchwald_catalyst->buchwald_product buchwald_product->analysis

Caption: Comparative workflow for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling.

G Catalytic Cycle for Palladium-Catalyzed Cross-Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition pd2_complex R-Pd(II)(X)L_n oxidative_addition->pd2_complex transmetalation Transmetalation (R'-M) pd2_complex->transmetalation pd2_intermediate R-Pd(II)(R')L_n transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

A Comparative Guide to the Synthesis of 6-Methylnicotinic Acid Derivatives: Alternative Reagents to Methyl 4-chloro-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of substituted nicotinic acids is a critical process in the creation of novel therapeutics. This guide provides a detailed comparison of synthetic routes to 6-methylnicotinic acid derivatives, with a focus on alternatives to using "Methyl 4-chloro-6-methylnicotinate" as a starting material. We will explore different methodologies, from established industrial processes to greener biocatalytic options, and provide the necessary data to make informed decisions for your research.

The synthesis of the target scaffold, a 6-methyl-substituted nicotinic acid, can be approached from various starting materials and synthetic strategies. The following sections detail and compare these alternatives.

Comparative Analysis of Synthetic Routes

The primary strategies for synthesizing the 6-methylnicotinic acid core and its subsequent functionalization to derivatives like this compound are summarized below.

ParameterRoute 1: Oxidation of 5-Ethyl-2-methylpyridineRoute 2: Functionalization of 4-Hydroxy-6-methylnicotinic AcidRoute 3: Biocatalytic Synthesis from 3-Cyanopyridine
Starting Material 5-Ethyl-2-methylpyridine4-Hydroxy-6-methylnicotinic acid3-Cyanopyridine
Key Transformations Oxidation, Esterification, HalogenationEsterification, ChlorinationEnzymatic hydrolysis
Reported Yield 65-70% (for Methyl 6-methylnicotinate)[1]88% (esterification), then chlorination[2]Up to 100%[3]
Product Purity 97.6% - 98.3%[1]High, requires purification[2]High
Reaction Conditions High temperature (140-225°C), high pressure[1][4]Reflux, moderate temperatures[2]Mild (e.g., room temperature to 40°C)[5]
Key Reagents Nitric acid, Sulfuric acid, Methanol, Halogenating agentEDCI, DMAP, Methanol, Phosphorus oxychlorideNitrilase or nitrile hydratase/amidase enzymes[6]
Key By-products Isocinchomeronic acid diester, Dinicotinic acid, Spent nitric acid[1]EDCI/DMAP by-products, Phosphoric acid by-productsAmmonia[6]
Environmental Impact Corrosive, generation of nitrous oxide and spent nitric acid[1]Use of organic solvents and coupling agentsGreen and environmentally friendly[3]

Experimental Protocols

Route 1: Synthesis of Methyl 6-methylnicotinate from 5-Ethyl-2-methylpyridine

This industrial process involves the oxidation of 5-ethyl-2-methylpyridine to 6-methylnicotinic acid, followed by esterification.

a) Oxidation of 5-Ethyl-2-methylpyridine to 6-Methylnicotinic Acid

  • Materials: 5-Ethyl-2-methylpyridine, Sulfuric Acid (98%), Nitric Acid (65%), Ammonium vanadate (catalyst).

  • Procedure:

    • In a suitable reactor, 225.0 g of 96% sulfuric acid and 0.5 g of ammonium vanadate are charged.[4]

    • The mixture is cooled, and 92.7 g of 98% 2-methyl-5-ethylpyridine is added dropwise over 25 minutes.[4]

    • The stirred reaction mixture is heated to 160°C.

    • Over a period of 5 hours and 30 minutes, 600.0 g of 65% nitric acid is added dropwise, maintaining the temperature between 155°C and 160°C. During this addition, 445.0 g of nitric acid is continuously distilled off.[7]

    • After the addition is complete, the mixture is heated at 190°C for 15 minutes to distill off any remaining unreacted nitric acid.[7]

    • The reaction mixture is then cooled to below 100°C to yield the crude 6-methylnicotinic acid.

b) Fischer Esterification to Methyl 6-methylnicotinate

  • Materials: 6-Methylnicotinic acid (crude from step a), Methanol, Concentrated Sulfuric Acid.

  • Procedure:

    • To a stirred solution of 6-methylnicotinic acid (40 g, 290 mmol) in methanol (0.75 L), slowly add concentrated sulfuric acid (40 mL).[8]

    • Heat the reaction mixture to reflux for 17 hours.

    • After completion, cool the mixture and concentrate to dryness under reduced pressure.

    • Adjust the pH of the residue to 7 with ice-cold saturated aqueous NaHCO₃ and solid NaHCO₃.

    • Extract the product with ethyl acetate (3 x 500 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford Methyl 6-methylnicotinate as an off-white solid (yield: 75%).[8]

Route 2: Synthesis of this compound from 4-Hydroxy-6-methylnicotinic Acid

This route provides a more direct path to a functionalized 6-methylnicotinic acid derivative.

a) Esterification of 4-Hydroxy-6-methylnicotinic Acid

  • Materials: 4-Hydroxy-6-methylnicotinic acid, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM), Methanol.

  • Procedure:

    • To a solution of 4-hydroxy-6-methylnicotinic acid (30.6 g, 200 mmol) in a mixture of DCM (250 mL) and Methanol (250 mL), add EDCI (42.2 g, 220 mmol) and DMAP (1.222 g, 10.00 mmol) at room temperature.[2]

    • The solution is stirred under reflux until the starting material has completely disappeared as monitored by TLC.

    • The mixture is concentrated on a rotary evaporator.

    • The residue is purified by silica gel column chromatography (DCM/MeOH = 20:1) to give Methyl 4-hydroxy-6-methylnicotinate (yield: 88%).[2]

b) Chlorination of Methyl 4-hydroxy-6-methylnicotinate

  • Materials: Methyl 4-hydroxy-6-methylnicotinate, Phosphorus oxychloride (POCl₃).

  • Procedure:

    • Dissolve Methyl 4-hydroxy-6-methylnicotinate in phosphorus oxychloride.

    • Reflux the solution for 2 hours.

    • After cooling, the excess phosphorus oxychloride is removed by distillation.

    • The residue is cooled in an ice bath and anhydrous methanol is added. The mixture is stirred overnight at room temperature.

    • The solvent is distilled off, and the residue is diluted with water and extracted with ethyl acetate.

    • The ethyl acetate layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

    • The crude product is purified by flash column chromatography to give this compound.

Route 3: Biocatalytic Synthesis of Nicotinic Acid

This approach represents a green alternative for the synthesis of the nicotinic acid core structure.

  • Materials: 3-Cyanopyridine, Recombinant E. coli cells expressing nitrilase, Buffer solution.

  • Procedure (General):

    • Recombinant E. coli cells expressing a suitable nitrilase are cultured to a high density.[9]

    • The cells are harvested and can be used as whole-cell catalysts, either free or immobilized.

    • The whole-cell catalyst is suspended in a buffer solution containing 3-cyanopyridine.

    • The reaction is carried out at a controlled temperature (e.g., 30-40°C) and pH.

    • The conversion of 3-cyanopyridine to nicotinic acid is monitored by HPLC.

    • Upon completion, the product can be isolated from the reaction mixture. This method can achieve very high conversion rates and yields.[6]

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic routes discussed.

Synthetic_Pathways cluster_route1 Route 1: Oxidation cluster_route2 Route 2: Functionalization cluster_route3 Route 3: Biocatalysis 5-Ethyl-2-methylpyridine 5-Ethyl-2-methylpyridine 6-Methylnicotinic_acid 6-Methylnicotinic_acid 5-Ethyl-2-methylpyridine->6-Methylnicotinic_acid HNO₃, H₂SO₄ 155-160°C Methyl_6-methylnicotinate Methyl_6-methylnicotinate 6-Methylnicotinic_acid->Methyl_6-methylnicotinate MeOH, H₂SO₄ Reflux, 75% Methyl_4-chloro-6-methylnicotinate_R1 Methyl 4-chloro-6- methylnicotinate Methyl_6-methylnicotinate->Methyl_4-chloro-6-methylnicotinate_R1 Halogenation 4-Hydroxy-6-methylnicotinic_acid 4-Hydroxy-6-methylnicotinic_acid Methyl_4-hydroxy-6-methylnicotinate Methyl_4-hydroxy-6-methylnicotinate 4-Hydroxy-6-methylnicotinic_acid->Methyl_4-hydroxy-6-methylnicotinate EDCI, DMAP, MeOH Reflux, 88% Methyl_4-chloro-6-methylnicotinate_R2 Methyl 4-chloro-6- methylnicotinate Methyl_4-hydroxy-6-methylnicotinate->Methyl_4-chloro-6-methylnicotinate_R2 POCl₃ Reflux 3-Cyanopyridine 3-Cyanopyridine Nicotinic_acid Nicotinic_acid 3-Cyanopyridine->Nicotinic_acid Nitrilase (Whole-cell catalyst) Mild conditions, >95%

Caption: Synthetic pathways to 6-methylnicotinic acid derivatives.

Experimental_Workflow cluster_oxidation Oxidation Route cluster_functionalization Functionalization Route start1 Start: 5-Ethyl-2-methylpyridine oxidation Oxidation (HNO₃/H₂SO₄) start1->oxidation esterification1 Esterification (MeOH/H₂SO₄) oxidation->esterification1 halogenation Halogenation esterification1->halogenation product1 Product: Methyl 4-chloro-6- methylnicotinate halogenation->product1 start2 Start: 4-Hydroxy-6- methylnicotinic acid esterification2 Esterification (EDCI/DMAP) start2->esterification2 chlorination Chlorination (POCl₃) esterification2->chlorination product2 Product: Methyl 4-chloro-6- methylnicotinate chlorination->product2

Caption: Comparative experimental workflow for chemical synthesis routes.

This guide provides a comparative overview of synthetic strategies for obtaining 6-methylnicotinic acid derivatives. The choice of the optimal route will depend on factors such as the desired scale of the synthesis, cost considerations, available equipment, and environmental impact. For large-scale industrial production, the oxidation of 5-ethyl-2-methylpyridine is a common choice, while laboratory-scale synthesis might favor the functionalization of a pre-existing hydroxylated nicotinic acid. The emerging field of biocatalysis offers a promising green alternative for the synthesis of the nicotinic acid backbone.

References

Benchmarking Palladium Catalysts for the Functionalization of Methyl 4-chloro-6-methylnicotinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of heteroaromatic scaffolds is a cornerstone of modern drug discovery and materials science. Methyl 4-chloro-6-methylnicotinate is a valuable building block, and its efficient derivatization through cross-coupling reactions is of significant interest. The choice of the palladium catalyst is paramount to the success of these transformations, directly impacting yield, reaction time, and substrate scope. This guide provides an objective comparison of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving this compound, supported by representative experimental data and detailed protocols.

Comparative Performance of Palladium Catalysts

The efficiency of a palladium-catalyzed cross-coupling reaction is highly dependent on the nature of the palladium precursor and the associated ligand. For a challenging substrate like an electron-deficient chloropyridine, modern catalyst systems often outperform traditional ones. The following table summarizes the expected performance of representative palladium catalysts for the coupling of this compound with various partners.

Disclaimer: The following data is compiled from literature reports on analogous chloropyridine substrates and serves as a representative benchmark. Actual yields may vary depending on the specific reaction conditions and coupling partners.

Coupling ReactionPalladium Catalyst/PrecatalystLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Suzuki-Miyaura Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O10012-2465-803-5
PdCl₂(dppf)dppfK₃PO₄1,4-Dioxane1008-1675-902-3
XPhos Pd G3XPhosK₃PO₄t-BuOH/H₂O80-1002-6>901-2
Buchwald-Hartwig Pd₂(dba)₃BINAPNaOtBuToluene10012-2470-852-4
Pd(OAc)₂XPhosCs₂CO₃1,4-Dioxane1004-12>901-3
SPhos Pd G2SPhosK₂CO₃t-Amyl alcohol1102-8>950.5-2
Sonogashira PdCl₂(PPh₃)₂/CuIPPh₃Et₃NTHF656-1270-852-4 (Pd), 4-8 (Cu)
Pd(PPh₃)₄/CuIPPh₃PiperidineDMF804-880-902-3 (Pd), 4-6 (Cu)
XPhos Pd G3/CuIXPhosK₂CO₃Acetonitrile801-4>901-2 (Pd), 2-4 (Cu)

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation and comparison of catalytic systems. The following are representative procedures for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of this compound.

Protocol 1: Suzuki-Miyaura Coupling

Reaction: Synthesis of Methyl 4-(4-methoxyphenyl)-6-methylnicotinate

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • tert-Butanol (4 mL)

  • Water (1 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, 4-methoxyphenylboronic acid, XPhos Pd G3, and potassium phosphate.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add degassed tert-butanol and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

Reaction: Synthesis of Methyl 4-(morpholino)-6-methylnicotinate

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • SPhos Pd G2 (0.01 mmol, 1 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • tert-Amyl alcohol (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, SPhos Pd G2, and potassium carbonate.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add degassed tert-amyl alcohol and morpholine via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling

Reaction: Synthesis of Methyl 4-(phenylethynyl)-6-methylnicotinate

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.015 mmol, 1.5 mol%)

  • Copper(I) iodide (CuI) (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Acetonitrile (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, XPhos Pd G3, copper(I) iodide, and potassium carbonate.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add degassed acetonitrile and phenylacetylene via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

To better understand the experimental and mechanistic aspects of palladium-catalyzed cross-coupling, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Weigh Reagents: - this compound - Coupling Partner - Base catalyst Add Catalyst System: - Pd Precatalyst - Ligand reagents->catalyst Inert Atmosphere solvent Add Degassed Solvent catalyst->solvent heating Heat to Desired Temperature solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Quench Reaction & Aqueous Wash monitoring->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography dry->purify

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.

Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)-X(L_n) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R-Pd(II)-R'(L_n) transmetalation->pd2_intermediate byproduct M-X reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 product R-R' reagents R-X + R'-M

Safety Operating Guide

Essential Safety and Disposal Procedures for Methyl 4-chloro-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, operational plans, and proper disposal procedures for Methyl 4-chloro-6-methylnicotinate, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on data from structurally similar chlorinated and methylated nicotinate compounds and general principles for handling halogenated organic waste.[1][2] Always consult your institution's Environmental Health and Safety (EHS) department for site-specific protocols.

Hazard Identification and Personal Protective Equipment

Based on analogous compounds, this compound is anticipated to be hazardous. The primary routes of exposure and associated hazards are summarized below, along with the required Personal Protective Equipment (PPE) to mitigate these risks.

Table 1: Hazard Classification and Statements

Hazard ClassGHS Hazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritation
Hazardous to the Aquatic Environment, Acute (Category 3)H402: Harmful to aquatic life
(Data synthesized from SDS of analogous compounds)[1][2][3]

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields or safety goggles conforming to EN166 or NIOSH standards.[1]To protect against splashes and airborne particles that can cause serious eye irritation.[1][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron must be worn.To prevent skin contact that can lead to irritation. Contaminated clothing should be removed immediately.[2][4]
Respiratory Protection Use a NIOSH/MSHA-approved respirator if dust or aerosols are generated or when ventilation is inadequate.To protect against the inhalation of dust or vapors that may cause respiratory irritation.[1][3]
Hand Protection Wash hands thoroughly with soap and water after handling.[2]To prevent accidental ingestion and skin exposure.

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical due to its classification as a halogenated organic compound. Halogenated waste streams must be managed separately from non-halogenated waste.[5][6] Improper disposal, such as drain disposal, is strictly prohibited.[7][8]

Phase 1: Waste Collection and Segregation (At the Point of Generation)
  • Designate a Waste Container:

    • Obtain a dedicated, compatible hazardous waste container from your institution's EHS department. Polyethylene containers are typically recommended.[5]

    • The container must be in good condition with a secure, leak-proof screw cap.

  • Proper Labeling:

    • As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag.[5]

    • The label must include:

      • The full chemical name: "this compound"

      • All chemical constituents and their approximate percentages if it is a mixed waste stream.

      • The relevant hazard pictograms (e.g., irritant, harmful).[2]

      • The name of the principal investigator or laboratory contact.

      • The accumulation start date.

  • Segregation:

    • This waste is classified as halogenated organic waste .

    • Crucially, do not mix this waste with non-halogenated organic solvents, aqueous waste, acids, bases, or other incompatible waste streams.[5][9][10] Keeping halogenated and non-halogenated waste separate can significantly reduce disposal costs.[5][9]

  • Accumulation:

    • Collect all waste containing this compound, including contaminated solids (e.g., weigh boats, contaminated paper towels, gloves), in the designated container.

    • For liquid waste, use a funnel. Do not use the same funnel for incompatible waste types.[6]

    • Keep the waste container securely closed at all times, except when adding waste.[5][10]

Phase 2: Storage in a Satellite Accumulation Area (SAA)
  • Location:

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.[5]

  • Secondary Containment:

    • Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[5]

  • Storage Conditions:

    • Store in a cool, dry, and well-ventilated area, away from heat or ignition sources.[4]

    • Ensure the hazardous waste label is always clearly visible.[5]

Phase 3: Request for Disposal
  • Volume Limits:

    • Monitor the volume of waste in the container. Do not overfill.

    • Once the container is approximately 75-90% full, or as per your institution's guidelines, arrange for its removal.[5][10]

  • Disposal Request:

    • Contact your institution's EHS or hazardous waste management department to request a pickup.[5] Follow their specific procedures for waste collection requests.

  • Final Disposal Method:

    • Trained EHS professionals will transport the waste to a central accumulation area before it is sent to a licensed waste disposal facility.

    • The likely disposal method for chlorinated organic compounds is high-temperature incineration.[11][12] This process is designed to completely destroy the compound and scrub harmful byproducts.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Waste Generation (this compound) is_halogenated Is the waste halogenated? start->is_halogenated collect_halogenated Collect in a dedicated, labeled HALOGENATED waste container. is_halogenated->collect_halogenated Yes no_drain DO NOT dispose down the drain. is_halogenated->no_drain No, but still hazardous chemical store_saa Store container in a Satellite Accumulation Area (SAA) with secondary containment. collect_halogenated->store_saa request_pickup Container is full? Request pickup from EHS. store_saa->request_pickup request_pickup->store_saa No ehs_disposal EHS transports to licensed waste disposal facility. request_pickup->ehs_disposal Yes incineration Final Disposal (e.g., High-Temp Incineration) ehs_disposal->incineration

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 4-chloro-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Methyl 4-chloro-6-methylnicotinate was located. The following guidance is based on the safety data of structurally similar compounds, including Methyl 6-methylnicotinate, Methyl 6-chloronicotinate, and Methyl 6-chloro-4-methoxy-2-methylnicotinate. It is imperative to handle this chemical with caution and to conduct a thorough risk assessment before use.

This guide furnishes immediate, critical safety protocols and logistical plans for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be classified as a hazardous substance with the following potential hazards:

  • Skin Irritation [1][2][3][4]

  • Serious Eye Irritation [1][2][3][4]

  • May Cause Respiratory Irritation [1][2][3][4]

  • Harmful if Swallowed [5]

Personal Protective Equipment (PPE)

The following table outlines the mandatory personal protective equipment required when handling this compound, based on the recommendations for structurally similar compounds.

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[1][2] A face shield may be necessary for activities with a high risk of splashing.To protect against splashes and airborne particles that can cause serious eye irritation.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A lab coat, impervious clothing, or a chemical-resistant apron must be worn.[2][3][5]To prevent skin contact that can lead to irritation.[1][2] Contaminated clothing should be removed immediately and washed before reuse.[5]
Respiratory Protection To be used when ventilation is inadequate or if dust or aerosols are generated.[2] Options include a NIOSH/MSHA-approved particle respirator (e.g., N95).[2] For higher concentrations, a self-contained breathing apparatus may be required.[1]To protect against the inhalation of dust or vapors that may cause respiratory irritation.[1][2]

Operational Plan for Safe Handling

A systematic approach is crucial for minimizing exposure and ensuring safety.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area. The use of a laboratory fume hood is highly recommended.[1][5]

  • Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1]

  • Inspect all PPE for integrity before use. Ensure gloves are free of tears or punctures.

2. Handling the Chemical:

  • Avoid direct contact with skin and eyes.[3]

  • Minimize dust generation when handling the solid form.[1]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][5]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[5]

3. Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[1]

Spill and Disposal Plan

Spill Response:

  • Evacuate personnel from the spill area.

  • Wear appropriate PPE, including respiratory protection.[3]

  • For solid spills, carefully sweep or shovel the material into a suitable, closed container for disposal, avoiding dust creation.[1]

  • Do not let the product enter drains.[6]

Disposal:

  • Dispose of this compound and its containers in accordance with local, regional, and national regulations.[1]

  • It is recommended to use a licensed disposal company. One method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.

  • Contaminated packaging should be disposed of as unused product.

Experimental Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_ppe Inspect and Don PPE prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_eng handle_chem Handle Chemical (Minimize Dust/Aerosol) prep_eng->handle_chem decon Decontaminate Work Area handle_chem->decon waste Collect Waste in Labeled Container decon->waste wash Wash Hands Thoroughly waste->wash ppe_off Remove and Dispose of PPE wash->ppe_off dispose Dispose via Licensed Waste Management ppe_off->dispose

Caption: Safe Handling Workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.